molecular formula C₁₁H₁₂N₂O₂ B1139816 (-)-5-Ethyl-5-phenylhydantoin CAS No. 65567-32-0

(-)-5-Ethyl-5-phenylhydantoin

Cat. No.: B1139816
CAS No.: 65567-32-0
M. Wt: 204.23
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(-)-5-Ethyl-5-phenylhydantoin, also known as this compound, is a useful research compound. Its molecular formula is C₁₁H₁₂N₂O₂ and its molecular weight is 204.23. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5R)-5-ethyl-5-phenylimidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-2-11(8-6-4-3-5-7-8)9(14)12-10(15)13-11/h3-7H,2H2,1H3,(H2,12,13,14,15)/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDTWZFJEMMUFLC-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C(=O)NC(=O)N1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@]1(C(=O)NC(=O)N1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001318028
Record name (-)-Nirvanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001318028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65567-32-0
Record name (-)-Nirvanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65567-32-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Ethyl-5-phenylhydantoin, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065567320
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (-)-Nirvanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001318028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (�±)-Nirvanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 5-ETHYL-5-PHENYLHYDANTOIN, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97HJB0TU3H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Introduction: The Significance of (-)-5-Ethyl-5-phenylhydantoin (Nirvanol)

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis and Characterization of (-)-5-Ethyl-5-phenylhydantoin

This compound, known by the trivial name Nirvanol, is a chiral heterocyclic compound of significant interest in pharmacology and medicinal chemistry. It is the principal active metabolite of the anticonvulsant drug mephenytoin.[1][2] The pharmacological activity of mephenytoin is largely attributed to Nirvanol, which is formed via N-demethylation in the body.[2] Historically, Nirvanol itself was used as a hypnotic and anticonvulsant agent but was withdrawn due to a high incidence of adverse effects.[1]

Understanding the synthesis and stereospecific characterization of the (-)-enantiomer is crucial for researchers in drug development and metabolism studies. This is because enantiomers of a chiral drug can exhibit markedly different pharmacological and toxicological profiles. Nirvanol exerts its anticonvulsant effects primarily by binding to voltage-gated sodium channels, which stabilizes neuronal membranes and inhibits the high-frequency repetitive firing of action potentials associated with seizures.[1]

This guide provides a comprehensive, field-proven framework for the synthesis of racemic 5-ethyl-5-phenylhydantoin, the subsequent chiral resolution to isolate the desired (-)-enantiomer, and the rigorous analytical techniques required for its complete characterization. The methodologies are presented with an emphasis on the underlying scientific principles, ensuring both reproducibility and a deep understanding of the process.

Part 1: Chemical Synthesis and Chiral Resolution

The synthesis of optically pure this compound is a multi-stage process. A robust and scalable approach involves an initial non-stereoselective synthesis to produce the racemic compound, followed by a classical chiral resolution to isolate the target enantiomer.

Synthesis of Racemic (±)-5-Ethyl-5-phenylhydantoin via the Bucherer-Bergs Reaction

The Bucherer-Bergs reaction is a cornerstone of hydantoin synthesis, offering a reliable one-pot method from a ketone precursor. This multicomponent reaction leverages a ketone, an ammonium source (ammonium carbonate), and a cyanide source to construct the hydantoin ring system.

Causality of Experimental Choices:

  • Starting Material: Propiophenone (ethyl phenyl ketone) is selected as it contains the requisite ethyl and phenyl groups at the target C5 position.

  • Reagents: Ammonium carbonate serves as a convenient in-situ source of both ammonia (NH₃) and carbon dioxide (CO₂), which are essential for the reaction mechanism. Potassium cyanide provides the nucleophilic cyanide ion required for the initial addition to the ketone.

  • Solvent System: An ethanol/water mixture is used to ensure the solubility of both the organic ketone and the inorganic salts, creating a homogenous reaction environment.[3]

  • Heating under Reflux: The reaction requires thermal energy to overcome the activation barriers for the formation of the intermediate aminonitrile and the subsequent cyclization. Refluxing maintains a constant, elevated temperature to drive the reaction to completion.[3]

Experimental Protocol: Synthesis of (±)-5-Ethyl-5-phenylhydantoin

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine propiophenone (26.8 g, 0.2 mol), ammonium carbonate (80 g, 0.8 mol), and 300 mL of ethanol.[3]

  • Addition of Cyanide: In a separate beaker, carefully dissolve potassium cyanide (28 g, 0.4 mol) in 300 mL of water. (CAUTION: Potassium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood using appropriate personal protective equipment).

  • Initiation: Add the potassium cyanide solution to the reaction flask.

  • Reaction: Heat the mixture to reflux with vigorous stirring and maintain this condition for 8-10 hours.[3] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Isolation: After the reaction is complete, cool the flask in an ice-salt bath to induce precipitation of the product.[3]

  • Purification: Collect the crude product by vacuum filtration and wash the solid thoroughly with cold water to remove inorganic salts.[3] The product can be further purified by recrystallization from a suitable solvent, such as an ethanol/water mixture, to yield pure racemic 5-ethyl-5-phenylhydantoin as a white crystalline solid.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants & Setup cluster_process Reaction & Workup cluster_product Final Product Propiophenone Propiophenone Flask Round-Bottom Flask + Reflux Condenser Propiophenone->Flask Reagents KCN, (NH4)2CO3 Ethanol/Water Reagents->Flask Reflux Heat to Reflux (8-10 hours) Flask->Reflux Combine Cooling Cool in Ice Bath Reflux->Cooling Reaction Complete Filtration Vacuum Filtration & Water Wash Cooling->Filtration Precipitation Recrystallization Recrystallization (Ethanol/Water) Filtration->Recrystallization Crude Product Product Racemic (±)-5-Ethyl- 5-phenylhydantoin Recrystallization->Product Purified Product

Caption: Workflow for the Bucherer-Bergs synthesis of racemic hydantoin.

Chiral Resolution of (±)-5-Ethyl-5-phenylhydantoin

Since the Bucherer-Bergs synthesis is not stereoselective, it produces a 1:1 mixture of the (+) and (-) enantiomers. To isolate the desired (-)-enantiomer, a classical resolution is employed. This method relies on the principle of converting the pair of enantiomers into a pair of diastereomers by reacting them with a chiral resolving agent. Diastereomers have different physical properties (e.g., solubility) and can be separated by conventional techniques like fractional crystallization.

Causality of Experimental Choices:

  • Resolving Agent: A chiral base, such as (-)-brucine or another suitable chiral amine, is often used. The acidic N-H protons of the hydantoin ring allow it to form salts with the basic resolving agent. The choice of agent is critical and often determined empirically to find one that forms diastereomeric salts with significantly different solubilities. For hydantoins, brucine has been successfully used.[4]

  • Diastereomer Formation: The reaction of (±)-hydantoin with (-)-brucine yields two diastereomeric salts: [(-)-hydantoin-(-)-brucine] and [(+)-hydantoin-(-)-brucine].

  • Fractional Crystallization: By carefully selecting a solvent, one diastereomeric salt can be preferentially crystallized from the solution, leaving the other dissolved. This is the key separation step.

  • Liberation of Enantiomer: After separating the desired diastereomeric salt, it is treated with a strong acid (e.g., HCl) to protonate the resolving agent, breaking the salt bond and liberating the pure enantiomer of the hydantoin, which can then be isolated.

Conceptual Protocol: Chiral Resolution

  • Salt Formation: Dissolve the racemic (±)-5-Ethyl-5-phenylhydantoin in a suitable hot solvent (e.g., methanol or acetone). Add an equimolar amount of the chiral resolving agent (e.g., (-)-brucine).

  • Fractional Crystallization: Allow the solution to cool slowly. The less soluble diastereomeric salt will crystallize out. The process may require seeding with a pure crystal to initiate crystallization.

  • Isolation of Diastereomer: Collect the crystals by filtration. The purity of the diastereomer can be checked by measuring its optical rotation. This step may need to be repeated several times to achieve high diastereomeric purity.

  • Liberation of (-)-Enantiomer: Suspend the purified diastereomeric salt in water and acidify the mixture with a mineral acid (e.g., 2M HCl) to a pH of 1-2.[5][6] This protonates the resolving agent, making it water-soluble, and causes the free hydantoin enantiomer to precipitate.

  • Final Isolation: Collect the precipitated this compound by filtration, wash with water, and dry.

Chiral Resolution Workflow Diagram

Resolution_Workflow cluster_separation Diastereomer Separation cluster_liberation Enantiomer Liberation Racemate Racemic (±)-Hydantoin in Hot Solvent ResolvingAgent Add Chiral Resolving Agent (e.g., (-)-Brucine) Racemate->ResolvingAgent Diastereomers Formation of Diastereomeric Salts [(-)-H·(-)-B] and [(+)-H·(-)-B] ResolvingAgent->Diastereomers Crystallization Fractional Crystallization (Slow Cooling) Diastereomers->Crystallization Separation Filtration Crystallization->Separation Crystals Crystals of Less Soluble Salt (e.g., [(-)-H·(-)-B]) Separation->Crystals Solid Filtrate Filtrate with More Soluble Salt (e.g., [(+)-H·(-)-B]) Separation->Filtrate Liquid Acidification Suspend Crystals in Water & Acidify (HCl) Crystals->Acidification FinalFilter Filter, Wash, & Dry Acidification->FinalFilter FinalProduct Precipitated (-)-Hydantoin FinalFilter->FinalProduct QC_Workflow cluster_structural Structural Verification cluster_purity Purity & Identity cluster_chiral Stereochemical Analysis Start Final Product from Synthesis NMR ¹H and ¹³C NMR Start->NMR MS Mass Spectrometry Start->MS FTIR FT-IR Spectroscopy Start->FTIR HPLC Reverse-Phase HPLC (Chemical Purity) Start->HPLC MP Melting Point Start->MP ChiralHPLC Chiral HPLC (Enantiomeric Excess) Start->ChiralHPLC Polarimetry Optical Rotation ([α]) Start->Polarimetry Decision Does Product Meet All Specifications? NMR->Decision MS->Decision FTIR->Decision HPLC->Decision MP->Decision ChiralHPLC->Decision Polarimetry->Decision Pass Release for Use Decision->Pass Yes Fail Repurify or Reject Decision->Fail No

Sources

An In-depth Technical Guide to the Physicochemical Properties of (-)-5-Ethyl-5-phenylhydantoin

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Contextualizing (-)-5-Ethyl-5-phenylhydantoin in Pharmaceutical Science

This compound, also known by the common name Nirvanol, is a chiral molecule belonging to the hydantoin class of heterocyclic compounds.[1][2] It is a principal and pharmacologically active metabolite of the anticonvulsant drug mephenytoin.[3][4] The anticonvulsant properties of Nirvanol are significant, often contributing substantially to the therapeutic effect of the parent drug, and are attributed to its structural similarity to phenobarbital.[5] This guide provides a comprehensive examination of the core physicochemical properties of the levorotatory enantiomer, this compound.

Understanding these fundamental properties is paramount for researchers, scientists, and drug development professionals. Physicochemical characteristics such as solubility, melting point, pKa, and lipophilicity govern a molecule's behavior from initial formulation to its ultimate pharmacokinetic and pharmacodynamic profile. For instance, aqueous solubility directly influences dissolution rate and bioavailability, while the partition coefficient is a key predictor of membrane permeability and in-vivo distribution. This document is structured to provide not only the quantitative data for this compound but also the scientific rationale behind the experimental methods used for their determination, offering a holistic view for advanced application and research.

Section 1: Chemical Identity and Molecular Structure

A precise understanding of a compound's identity is the foundation of all subsequent scientific investigation. The key identifiers and structural details for this compound are summarized below.

IdentifierValueSource(s)
IUPAC Name 5-Ethyl-5-phenylimidazolidine-2,4-dione[2]
Common Names Nirvanol, Ethylphenylhydantoin[1]
CAS Number 631-07-2 (for racemate)[2][4]
Molecular Formula C₁₁H₁₂N₂O₂[2]
Molecular Weight 204.23 g/mol [6]
SMILES CCC1(C(=O)NC(=O)N1)C2=CC=CC=C2[2]

The structure features a five-membered hydantoin ring with two carbonyl groups, and a chiral center at the C5 position, to which both an ethyl and a phenyl group are attached.

Caption: 2D Structure of 5-Ethyl-5-phenylhydantoin.

Section 2: Stereochemistry and Optical Activity

As a chiral molecule, 5-Ethyl-5-phenylhydantoin exists as a pair of enantiomers. The levorotatory or (-) enantiomer rotates the plane of plane-polarized light in a counter-clockwise direction.[2][7] While the metabolism of the parent drug, mephenytoin, is stereoselective, producing different metabolites from its (R)- and (S)-enantiomers, the subsequent metabolism of Nirvanol itself is also stereoselective.[8][9] Studies on the metabolites of Nirvanol have assigned the (R)-configuration to the levorotatory isomers of its hydroxylated products, suggesting that this compound is the (R)-enantiomer.[8]

The optical rotation is a critical parameter for identifying and ensuring the purity of a specific enantiomer, as enantiomers often exhibit significant differences in pharmacological activity and toxicity.[10]

Experimental Protocol: Determination of Optical Rotation

The determination of specific rotation is a fundamental technique in chiral chemistry, governed by standards such as those outlined in the European and US Pharmacopeias.[11]

Principle: Specific rotation [α] is a standardized measure of a compound's ability to rotate plane-polarized light. It is calculated from the observed rotation (α), which depends on the concentration of the solution (c), the path length of the sample cell (l), the temperature (T), and the wavelength of the light (λ).[1]

Equation: [α]Tλ = α / (l * c)

Step-by-Step Methodology:

  • Instrument Calibration: Calibrate the polarimeter using a certified quartz plate or a validated calibration standard according to the manufacturer's instructions.

  • Solvent Blank: Fill the polarimeter cell (e.g., a 1 decimeter [dm] cell) with the specified solvent (e.g., ethanol). Place the cell in the instrument and zero the reading. This corrects for any optical rotation caused by the solvent or the cell itself.

  • Sample Preparation: Accurately weigh a precise amount of the this compound sample and dissolve it in a specific volume of the chosen solvent to achieve a known concentration (c), typically expressed in g/mL.

  • Measurement: Rinse the polarimeter cell with the sample solution before filling it, ensuring no air bubbles are present. Place the filled cell back into the instrument.

  • Record Observation: Record the observed optical rotation (α) in degrees. For visual polarimeters, take the average of at least five readings. For modern photoelectric instruments, a single, stable reading is sufficient.[11]

  • Calculation: Use the formula above to calculate the specific rotation. The result should be reported with the temperature and wavelength, for example, [α]25D, where 25 is the temperature in Celsius and D refers to the sodium D-line (589 nm).[11]

Section 3: Solid-State and Solution Properties

The physical state and solubility behavior of an active pharmaceutical ingredient (API) are critical determinants of its suitability for formulation and its ultimate in-vivo performance.

Solid-State Properties

This compound presents as a white crystalline solid.[5] Its melting point is a key indicator of purity and identity.

PropertyValueSource(s)
Appearance White Crystalline Solid[5]
Melting Point 202 °C[9]
Experimental Protocol: Melting Point Determination (Capillary Method)

This protocol is based on the USP General Chapter <741> for Class Ia substances.[1]

Principle: The melting range is the temperature range over which a solid material transitions to a liquid. For a pure crystalline solid, this range is typically narrow. The method involves heating a small, packed sample in a capillary tube at a controlled rate.

G cluster_prep Sample Preparation cluster_measurement Measurement A Dry the sample B Pulverize finely A->B C Pack into capillary (2-4 mm height) B->C D Place in apparatus C->D Insert Sample E Heat rapidly to ~10°C below expected MP D->E F Heat at 1-2°C/min E->F G Record T₁ (first liquid) F->G H Record T₂ (all liquid) G->H I Result: Melting Range H->I Report Range (T₁ - T₂)

Caption: Workflow for Melting Point Determination.

Step-by-Step Methodology:

  • Sample Preparation: Ensure the sample is dry. Gently pulverize the crystalline solid into a fine powder.

  • Capillary Loading: Pack the powdered sample into a capillary melting point tube (0.8-1.2 mm internal diameter) to a height of 2-4 mm.[1]

  • Apparatus Setup: Place the loaded capillary into the heating block of the melting point apparatus.

  • Heating Protocol: Heat the block rapidly to a temperature approximately 10-15°C below the expected melting point of 202°C.

  • Ramp Rate: Decrease the heating rate to a slow, controlled ramp of 1-2°C per minute.

  • Observation and Recording:

    • Record the temperature (T₁) at which the first drop of liquid appears within the sample.

    • Record the temperature (T₂) at which the sample is completely liquefied (the clear point).

  • Reporting: The melting range is reported as the interval between T₁ and T₂. For a pure substance, this range should be narrow.

Solution Properties: Solubility and Dissociation Constant

The ability of a compound to dissolve in various media is fundamental to its absorption. As a hydantoin derivative, this compound has limited aqueous solubility but is soluble in organic solvents.

PropertyValueMediumSource(s)
Water Solubility ~0.271 mg/mLPhysiological Conditions[5]
Organic Solubility SolubleDMSO[4][6]
pKa (predicted) ~8.58Water[8] (for 5-phenylhydantoin)

The imide proton (N-H) of the hydantoin ring confers weak acidic properties to the molecule. The predicted pKa of ~8.58 for the closely related 5-phenylhydantoin suggests that this compound will be predominantly in its neutral, less soluble form in the acidic environment of the stomach (pH 1-2) and will become increasingly ionized and more soluble as the pH increases in the intestinal tract.

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

This protocol is harmonized with guidelines from the OECD and WHO for determining equilibrium solubility.

Principle: The shake-flask method is the gold standard for determining thermodynamic solubility. It involves agitating an excess amount of the solid compound in a specific solvent system at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the saturated supernatant is then quantified.

Step-by-Step Methodology:

  • System Preparation: Add an excess amount of solid this compound to several vials containing the test medium (e.g., purified water, pH 7.4 phosphate buffer). The excess solid is crucial to ensure saturation is achieved.

  • Equilibration: Seal the vials and place them in a mechanical shaker or agitator within a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the undissolved solid settle. Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Further clarify the aliquot by filtration (using a filter material that does not bind the compound, e.g., PVDF) or by high-speed centrifugation.

  • Quantification: Accurately dilute the clarified supernatant with an appropriate solvent. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Standard Curve: Prepare a series of standard solutions of known concentrations and analyze them using the same method to generate a calibration curve.

  • Calculation: Determine the concentration of the dissolved compound in the saturated solution by interpolating its analytical response against the calibration curve, accounting for any dilutions made.

Section 4: Lipophilicity and Partition Coefficient

Lipophilicity, the affinity of a compound for a lipid-like environment, is a crucial predictor of its ability to cross biological membranes. It is most commonly expressed as the logarithm of the partition coefficient (Log P) between n-octanol and water.

PropertyValueMethodSource(s)
Log P 1.3Computed[5]

A Log P of 1.3 indicates that this compound has moderate lipophilicity.[5] This value suggests a balance between aqueous solubility and lipid permeability, which is often favorable for oral drug absorption. It is important to distinguish Log P (for the neutral species) from Log D (the distribution coefficient), which accounts for both neutral and ionized species at a given pH. Given the pKa of the molecule, its Log D will be close to its Log P at acidic pH but will decrease as the pH increases above the pKa and the compound becomes more ionized and water-soluble.

Experimental Protocol: Log P Determination (Shake-Flask Method)

This protocol is based on the OECD Guideline 107.[3]

Principle: The method determines the ratio of a compound's concentration in two immiscible liquid phases (n-octanol and water) at equilibrium.

Step-by-Step Methodology:

  • Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them and allowing the layers to separate.

  • Sample Addition: Prepare a solution of the compound in the phase in which it is more soluble (e.g., n-octanol).

  • Partitioning: Combine a known volume of the n-octanol solution with a known volume of the pre-saturated water phase in a suitable vessel.

  • Equilibration: Shake the vessel vigorously for a set period, then allow the layers to separate completely, often aided by centrifugation.

  • Quantification: Determine the concentration of the compound in both the n-octanol and water phases using a suitable analytical technique like HPLC-UV.

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase: P = [Concentration]octanol / [Concentration]water. The Log P is the base-10 logarithm of this value.

Conclusion

This technical guide has detailed the essential physicochemical properties of this compound. The data, summarized in the tables herein, provides a robust foundation for researchers in drug development and pharmacology. The stereospecific nature of this molecule, its solid-state characteristics, moderate lipophilicity, and pH-dependent solubility are all critical factors that collectively influence its formulation, stability, and biological activity. The provided experimental protocols, grounded in established pharmacopeial and regulatory guidelines, offer a practical framework for the in-house validation and characterization of this important anticonvulsant agent. A thorough understanding and application of this knowledge are indispensable for advancing the research and potential therapeutic application of this compound.

References

  • Nirvanol - Grokipedia. (n.d.). Retrieved January 23, 2026, from [Link]

  • Maguire, J. H., Kraus, B. L., Butler, T. C., & Dudley, K. H. (1981). Stereochemical aspects of the metabolism of 5-ethyl-5-phenylhydantoin (Nirvanol) in the dog. Drug Metabolism and Disposition, 9(5), 393–401. [Link]

  • Trišović, N., Timić, T., Divljaković, J., Rogan, J., Poleti, D., Savić, M. M., & Ušćumlić, G. (2012). Synthesis, structural and biological characterization of 5-phenylhydantoin derivatives as potential anticonvulsant agents. Monatshefte für Chemie - Chemical Monthly, 143(10), 1451–1457. [Link]

  • Grokipedia. (n.d.). Nirvanol. Retrieved January 23, 2026, from [Link]

  • USP. (n.d.). General Chapters: <741> MELTING RANGE OR TEMPERATURE. USP-NF. [Link]

  • Chemistry LibreTexts. (2021, December 15). 5.4: Optical Activity. [Link]

  • PrepChem.com. (n.d.). Synthesis of 5-ethyl-5-phenyl-hydantoin. Retrieved January 23, 2026, from [Link]

  • Stella, V. J. (2004). Anticonvulsants. 5. Derivatives of 5-ethyl-5-phenylhydantoin and 5,5-diphenylhydantoin. Journal of Medicinal Chemistry, 13(4), 645-650. [Link]

  • National Center for Biotechnology Information. (n.d.). Nirvanol. PubChem Compound Database. Retrieved January 23, 2026, from [Link]

  • dos Santos, C., et al. (2024). Batch and continuous synthesis of 5,5-diphenylhydantoin, an active pharmaceutical ingredient. ChemRxiv. [Link]

  • Maguire, J. H., Butler, T. C., & Dudley, K. H. (1982). 5-ethyl-5-phenylhydantoin N-glucuronide, the major urinary metabolite of 5-ethyl-5-phenylhydantoin (Nirvanol) in the dog. Drug Metabolism and Disposition, 10(6), 595–598. [Link]

  • Angelov, I., et al. (2025). A New Synthetic Route for Preparation of 5-Methyl-5-Benzylhydantoin: X-Ray Analysis and Theoretical Calculations. Molbank, 2025(1), M1956. [Link]

  • Rudolph Research Analytical. (n.d.). <781> OPTICAL ROTATION. Retrieved January 23, 2026, from [Link]

  • Master Organic Chemistry. (2017, February 7). Optical Rotation, Optical Activity, and Specific Rotation. [Link]

  • Chemistry Steps. (n.d.). Specific Rotation. Retrieved January 23, 2026, from [Link]

  • Moodle. (n.d.). Properties of Enantiomers and Optical Activity. Retrieved January 23, 2026, from [Link]

  • Kupferberg, H. J., & Yonekawa, W. (1975). The metabolism of 3-methyl-5-ethyl-5-phenylhydantoin (mephenytoin) to 5-ethyl-5-phenylhydantoin (Nirvanol) in mice in relation to anticonvulsant activity. Drug Metabolism and Disposition, 3(1), 26–29. [Link]

  • Brooks, C. (2004). The tale of chiral switches. Australian Prescriber, 27(2), 47-49. [Link]

  • Avdeef, A. (2011). Development of Methods for the Determination of pKa Values. PMC. [Link]

  • Carrington, H. C., Vasey, C. H., & Waring, W. S. (1959). Thiohydantoins. Part V. A new synthesis of 5: 5-disubstituted4-thiohydantoins. Journal of the Chemical Society (Resumed), 396. [Link]

  • OECD. (2012). OECD Guideline for the Testing of Chemicals. [Link]

  • Comer, J. (2003). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. SciSpace. [Link]

  • Dudley, K. H., & Bius, D. L. (1979). Stereochemical aspects of the metabolism of 5-(4'-fluorophenyl)-5-phenylhydantoin in the rat. Drug Metabolism and Disposition, 7(3), 133-139. [Link]

  • ResearchGate. (n.d.). The structure of phenytoin and its metabolites. Retrieved January 23, 2026, from [Link]

  • Stella, V. J. (1970). Anticonvulsants. 5. Derivatives of 5-ethyl-5-phenylhydantoin and 5,5-diphenylhydantoin. Journal of Medicinal Chemistry, 13(4), 645-650. [Link]

  • World Health Organization. (n.d.). Annex 4. Retrieved January 23, 2026, from [Link]

  • dos Santos, C., et al. (2024). Batch and continuous synthesis of 5,5-diphenylhydantoin, an active pharmaceutical ingredient. ChemRxiv. [Link]

  • ResearchGate. (n.d.). High-throughput determination of octanol/water partition coefficients using a shake-flask method and novel two-phase solvent system. Retrieved January 23, 2026, from [Link]

  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved January 23, 2026, from [Link]

  • thinkSRS.com. (n.d.). Determination of Melting Points According to Pharmacopeia. Retrieved January 23, 2026, from [Link]

  • YouTube. (2021, March 29). 5,5 diphenyl hydantoin (Phenytoin). [Link]

  • PubMed. (n.d.). Pharmacokinetics of the enantiomers of mepivacaine after intravenous administration of the racemate in volunteers. Retrieved January 23, 2026, from [Link]

  • Primacyt. (2004, April 13). OECD Guideline for the Testing of Chemicals. [Link]

  • OECD. (1995, July 27). OECD Guideline for the Testing of Chemicals. [Link]

  • USP-NF. (n.d.). <741> Melting Range or Temperature. Retrieved January 23, 2026, from [Link]

  • MDPI. (n.d.). Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods. Retrieved January 23, 2026, from [Link]

  • European Chemicals Bureau. (n.d.). A.8. Partition Coefficient. [Link]

  • OECD. (n.d.). Guidelines for the Testing of Chemicals. Retrieved January 23, 2026, from [Link]

  • PubMed. (n.d.). Pharmacokinetics of sotalol enantiomers in humans. Retrieved January 23, 2026, from [Link]

Sources

Enantioselective Synthesis of 5-Ethyl-5-phenylhydantoin: A Technical Guide for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Imperative of Chirality in Modern Therapeutics

The pharmacological and toxicological profiles of chiral molecules are often intrinsically linked to their absolute stereochemistry. In the realm of anticonvulsant therapies, 5-Ethyl-5-phenylhydantoin, also known as Nirvanol, stands as a significant scaffold.[1][2] While its racemic form has been studied, the development of enantiomerically pure forms is a critical step towards optimizing therapeutic efficacy and minimizing off-target effects. This guide provides an in-depth exploration of advanced methodologies for the enantioselective synthesis of 5-Ethyl-5-phenylhydantoin, tailored for researchers, medicinal chemists, and professionals in drug development. We will dissect the mechanistic underpinnings of various catalytic systems, offering not just protocols, but a strategic blueprint for achieving high levels of stereocontrol in the synthesis of this important chiral building block.

The Challenge of the Quaternary Stereocenter: A Synthetic Hurdle

The central challenge in the asymmetric synthesis of 5-Ethyl-5-phenylhydantoin lies in the construction of the C5 quaternary stereocenter. Traditional methods for hydantoin synthesis, such as the Bucherer-Bergs reaction, are robust and high-yielding but inherently produce racemic mixtures.[3][4] This multicomponent reaction, while efficient for creating the hydantoin core from a ketone (propiophenone in this case), potassium cyanide, and ammonium carbonate, lacks stereocontrol.[5][6] Consequently, the development of catalytic asymmetric methods that can effectively dictate the three-dimensional arrangement at the C5 position is of paramount importance.

Strategic Approaches to Enantioselective Synthesis

Several modern synthetic strategies have emerged that offer viable pathways to enantioenriched 5,5-disubstituted hydantoins. This section will delve into the most promising of these, with a focus on their mechanistic rationale and applicability to the synthesis of 5-Ethyl-5-phenylhydantoin.

Transition Metal-Catalyzed Asymmetric Cyclizations

Transition metal catalysis offers a powerful toolkit for the construction of complex chiral molecules.[7][8] One of the most elegant approaches to chiral hydantoins is the intramolecular cyclization of a suitably functionalized precursor, where the stereochemistry is directed by a chiral ligand.

A groundbreaking approach for the synthesis of enantioenriched 5,5-disubstituted hydantoins involves a palladium-catalyzed asymmetric aza-Heck cyclization.[9] This method has been successfully applied to the synthesis of the closely related anticonvulsant, (R)-mephenytoin, demonstrating its potential for constructing the 5-ethyl-5-phenylhydantoin scaffold.[9]

The core principle of this strategy is the intramolecular cyclization of an unsaturated urea precursor. The enantioselectivity is controlled by a chiral phosphine ligand coordinated to the palladium catalyst.

Diagram 1: Proposed Mechanism of Pd-Catalyzed Asymmetric Aza-Heck Cyclization

aza_heck_mechanism cluster_0 Catalytic Cycle Pd0 Pd(0)L* OxAdd Oxidative Addition Pd0->OxAdd PdII_complex Pd(II) Complex OxAdd->PdII_complex Precursor Unsaturated Urea Precursor Precursor->OxAdd MigIns Migratory Insertion PdII_complex->MigIns Intramolecular Cyclized_PdII Cyclized Pd(II) Intermediate MigIns->Cyclized_PdII BetaHydride β-Hydride Elimination Cyclized_PdII->BetaHydride Product Enantioenriched Hydantoin BetaHydride->Product PdH Pd(II)-H BetaHydride->PdH RedElim Reductive Elimination PdH->RedElim RedElim->Pd0 Base caption Pd-catalyzed aza-Heck cyclization mechanism.

Caption: Pd-catalyzed aza-Heck cyclization mechanism.

Experimental Insight: The choice of the chiral ligand is critical for achieving high enantioselectivity. Ligands such as (S)-DTBM-SEGPHOS have shown considerable success in related systems. The reaction conditions, including the choice of base and solvent, must be meticulously optimized to ensure efficient catalyst turnover and prevent side reactions.

Organocatalysis: A Metal-Free Paradigm

Organocatalysis has emerged as a powerful alternative to metal-based systems, often offering milder reaction conditions and unique reactivity profiles. Chiral phosphoric acids, in particular, have proven to be exceptional catalysts for a variety of asymmetric transformations.

The Biltz synthesis, which involves the condensation of a 1,2-dicarbonyl compound with a urea, can be rendered enantioselective through the use of a chiral phosphoric acid catalyst.[10] While this typically yields 5,5-disubstituted hydantoins from benzil derivatives, a modified approach could be envisioned starting from precursors that would lead to the desired 5-ethyl-5-phenyl substitution pattern.

More directly applicable is the chiral phosphoric acid-catalyzed condensation of glyoxals with ureas to form 5-monosubstituted hydantoins.[11][12] While not directly forming a quaternary center, this methodology highlights the potential of chiral Brønsted acids in activating substrates towards enantioselective hydantoin formation. The mechanism is believed to involve the face-selective protonation of a transient enol intermediate by the chiral catalyst.[12]

Diagram 2: Chiral Phosphoric Acid Catalysis Workflow

cpa_catalysis start Substrates (e.g., Glyoxal, Urea) intermediate Chiral Ion Pair Intermediate start->intermediate catalyst Chiral Phosphoric Acid (CPA) catalyst->intermediate protonation Enantioselective Protonation intermediate->protonation cyclization Intramolecular Cyclization protonation->cyclization product Enantioenriched Hydantoin cyclization->product caption Conceptual workflow of CPA-catalyzed hydantoin synthesis.

Caption: Conceptual workflow of CPA-catalyzed hydantoin synthesis.

Kinetic Resolution and Deracemization Strategies

An alternative to asymmetric synthesis is the resolution of a racemic mixture. While classical resolution can be inefficient (with a maximum theoretical yield of 50%), dynamic kinetic resolution and deracemization processes offer pathways to a single enantiomer in high yield.[13]

A notable advancement is the photochemical deracemization of 5-substituted hydantoins catalyzed by a chiral diarylketone.[14] This method operates on the principle of selective hydrogen atom transfer (HAT), where one enantiomer is preferentially abstracted and then racemized, while the other remains untouched, leading to its enrichment.[14] While demonstrated for 5-monosubstituted hydantoins, the extension of this concept to 5,5-disubstituted systems like 5-Ethyl-5-phenylhydantoin is an active area of research.

Comparative Analysis of Synthetic Strategies

The choice of synthetic route will depend on several factors, including substrate availability, catalyst cost, and desired scale of production. The following table provides a comparative overview of the discussed strategies.

StrategyCatalyst SystemKey AdvantagesPotential Challenges
Asymmetric Aza-Heck Cyclization Palladium / Chiral Phosphine LigandHigh enantioselectivity demonstrated for related structures.Synthesis of the required unsaturated urea precursor.
Chiral Phosphoric Acid Catalysis Chiral Phosphoric AcidMetal-free, mild reaction conditions.Substrate scope for quaternary centers may be limited.
Photochemical Deracemization Chiral Diarylketone / LightPotentially high enantiomeric excess from a racemate.Requires specialized photochemical equipment; scalability.
Enzymatic Resolution Lipases / HydrolasesHigh stereospecificity, environmentally benign.Often limited to 50% yield unless coupled with racemization.

Detailed Experimental Protocol: Asymmetric Aza-Heck Cyclization Approach

The following protocol is a representative, detailed procedure for the enantioselective synthesis of 5-Ethyl-5-phenylhydantoin, adapted from the synthesis of (R)-mephenytoin.[9]

Step 1: Synthesis of the Unsaturated Urea Precursor

  • To a solution of propiophenone in a suitable aprotic solvent (e.g., THF), add a strong base (e.g., NaH) at 0 °C.

  • After stirring for 30 minutes, add a vinylating agent (e.g., a vinyl halide or equivalent).

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with saturated aqueous NH₄Cl and extract the product with an organic solvent.

  • Purify the resulting α,β-unsaturated ketone by column chromatography.

  • Dissolve the purified ketone in a suitable solvent and treat with urea in the presence of an appropriate catalyst to form the unsaturated urea precursor.

Step 2: Palladium-Catalyzed Asymmetric Aza-Heck Cyclization

  • In a glovebox, charge a reaction vessel with Pd₂(dba)₃ (2.5 mol %), the chiral ligand (e.g., (S)-DTBM-SEGPHOS, 5.5 mol %), and a suitable base (e.g., Cs₂CO₃, 2.0 equiv.).

  • Add the unsaturated urea precursor (1.0 equiv.) and a high-boiling point aprotic solvent (e.g., toluene).

  • Seal the vessel and heat the reaction mixture to the optimized temperature (e.g., 100 °C) for the required time (e.g., 24-48 hours), monitoring by HPLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford the enantioenriched 5-Ethyl-5-phenylhydantoin.

  • Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Conclusion and Future Outlook

The enantioselective synthesis of 5-Ethyl-5-phenylhydantoin is a challenging yet achievable goal with modern synthetic methodologies. Transition metal catalysis, particularly the palladium-catalyzed aza-Heck cyclization, currently stands as one of the most promising strategies due to its demonstrated success with structurally analogous compounds.[9] Organocatalytic and deracemization approaches also hold significant potential and are likely to see further development.[12][14]

For professionals in drug development, the ability to access single enantiomers of bioactive molecules like 5-Ethyl-5-phenylhydantoin is not merely an academic exercise but a regulatory and clinical necessity. The continued innovation in asymmetric catalysis will undoubtedly pave the way for more efficient, scalable, and sustainable syntheses of this and other chiral pharmaceuticals, ultimately leading to safer and more effective medicines.

References

  • Poole, J. L., & Miller, S. J. (2015). Asymmetric Synthesis of Quaternary Hydantoins via a Palladium-Catalyzed Aza-Heck Cyclization. Journal of the American Chemical Society, 137(45), 14281–14284. Available at: [Link]

  • Großkopf, J., Plaza, M., Seitz, A., Breitenlechner, S., Storch, G., & Bach, T. (2021). A Chiral Diarylketone-Catalyzed Photochemical Deracemization of 5-Substituted 3-Phenylimidazolidine-2,4-diones. Journal of the American Chemical Society, 143(50), 21241–21245. Available at: [Link]

  • Foley, D. A., Devery, J. J., & Rovis, T. (2019). Enantioselective synthesis of hydantoins by chiral acid-catalysed condensation of glyoxals and ureas. Chemical Science, 10(33), 7731–7735. Available at: [Link]

  • Song, J., Zhang, J.-Z., Chen, S.-S., Fan, T., & Gong, L.-Z. (2018). Chiral Lewis Base/Copper(I) Cooperative Catalysis for Enantioselective α-Amination of Esters with N,N-di-tert-butyldiaziridinone. Journal of the American Chemical Society, 140(9), 3177–3180. Available at: [Link]

  • Foley, D. A., Devery, J. J., & Rovis, T. (2019). Enantioselective synthesis of hydantoins by chiral acid-catalysed condensation of glyoxals and ureas. Chemical Science, 10(33), 7731–7735. Available at: [Link]

  • Dudley, D. A., & Butler, T. C. (1978). Buffer catalysis of the racemization reaction of some 5-phenylhydantoins and its relation to the in vivo metabolism of ethotoin. Journal of Medicinal Chemistry, 21(11), 1123–1126. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Hydantoin synthesis. Retrieved from [Link]

  • Domling, A. (2013). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 18(11), 14257–14277. Available at: [Link]

  • Kupferberg, H. J., & Yonekawa, W. (1975). The metabolism of 3-methyl-5-ethyl-5-phenylhydantoin (mephenytoin) to 5-ethyl-5-phenylhydantoin (Nirvanol) in mice in relation to anticonvulsant activity. Drug Metabolism and Disposition, 3(1), 26–29. Available at: [Link]

  • Stella, V. J. (1973). Anticonvulsants. 5. Derivatives of 5-ethyl-5-phenylhydantoin and 5,5-diphenylhydantoin. Journal of Medicinal Chemistry, 16(12), 1365–1367. Available at: [Link]

  • Pharmaguideline. (n.d.). Asymmetric Synthesis: Partial and Absolute. Retrieved from [Link]

  • Wang, Y., et al. (2018). Enantioselective catalytic Urech hydantoin synthesis. Organic Chemistry Frontiers, 5(10), 1614-1618. Available at: [Link]

  • Zeslawska, E., et al. (2007). Synthesis, Structural and Biological Characterization of 5-Phenylhydantoin Derivatives as Potential Anticonvulsant Agents. Archiv der Pharmazie, 340(12), 653-659. Available at: [Link]

  • Monteiro, J. L., et al. (2024). Batch and continuous synthesis of 5,5-diphenylhydantoin, an active pharmaceutical ingredient. ChemRxiv. Available at: [Link]

  • ResearchGate. (n.d.). Anomalous Bucherer–Bergs reaction starting from.... Retrieved from [Link]

  • Vasiliades, J., & Owens, C. (1980). Contribution of 5-(4-hydroxyphenyl)-5-phenylhydantoin to the discrepancy between phenytoin analyses by EMIT and high-pressure liquid chromatography. Clinical Chemistry, 26(6), 794–796. Available at: [Link]

  • Chopra, H. (2024). Asymmetric Synthesis - III (First Generation Methods). [Video]. YouTube. Available at: [Link]

  • Zhang, W., et al. (2021). Enantioselective Synthesis of Chiral Substituted 2,4-Diketoimidazolidines and 2,5-Diketopiperazines via Asymmetric Hydrogenation. Organic Letters, 23(15), 5896–5900. Available at: [Link]

  • Davison, R. (2022). Metal-Hydride Catalysis: Stereoselective Allylation and Hydroacylation. eScholarship. Available at: [Link]

  • Skrobiszewski, A., et al. (2016). Chemoenzymatic Synthesis of trans-β-Aryl-δ-hydroxy-γ-lactones and Enzymatic Kinetic Resolution of Their Racemic Mixtures. Molecules, 21(11), 1549. Available at: [Link]

  • Go, M. L. (2013). Asymmetric Methods for the Synthesis of Flavanones, Chromanones, and Azaflavanones. Molecules, 18(1), 986–1017. Available at: [Link]

  • Fujioka, H., et al. (1986). Biopharmaceutical Studies on Hydantoin Derivatives. V. Pharmacokinetics and Pharmacodynamics of 5,5-diphenylhydantoin and 1-benzenesulfonyl-5,5-diphenylhydantoin. Journal of Pharmacobio-Dynamics, 9(3), 303–314. Available at: [Link]

  • Gzella, A., et al. (2018). A New Synthetic Route for Preparation of 5-Methyl-5-Benzylhydantoin: X-Ray Analysis and Theoretical Calculations. Molecules, 23(10), 2513. Available at: [Link]

  • Bojarska, J., et al. (2017). Synthesis and characterization of new 5,5′-dimethyl- and 5,5′-diphenylhydantoin-conjugated hemorphin derivatives designed as potential anticonvulsant agents. RSC Advances, 7(83), 52677-52689. Available at: [Link]

  • University of York. (n.d.). Asymmetric Synthesis. Retrieved from [Link]

  • Wouters, J., et al. (2003). A rapid and efficient microwave-assisted synthesis of hydantoins and thiohydantoins. Tetrahedron Letters, 44(48), 8677-8680. Available at: [Link]

  • Monteiro, J. L., et al. (2016). Continuous Synthesis of Hydantoins: Intensifying the Bucherer–Bergs Reaction. The Journal of Organic Chemistry, 81(21), 10345–10355. Available at: [Link]

  • Jacobsen, E. N. (2022). Enantioselective Transition-Metal Catalysis via Anion Binding with Chiral Hydrogen-Bond Donors. ChemRxiv. Available at: [Link]

  • Ware, E. (1950). The Chemistry of the Hydantoins. Chemical Reviews, 46(3), 403–470. Available at: [Link]

  • Kudelko, A., & Zielińska-Błajet, M. (2017). 5,5-disubstituted hydantoins: syntheses and anti-HIV activity. Medicinal Chemistry Research, 26(10), 2293–2301. Available at: [Link]

  • Li, J. J. (2009). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer. Available at: [Link]

Sources

An In-depth Technical Guide to the Mechanism of Action of (-)-5-Ethyl-5-phenylhydantoin (Nirvanol)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-5-Ethyl-5-phenylhydantoin, historically known as Nirvanol, is the active metabolite of the anticonvulsant drug mephenytoin. This guide provides a comprehensive technical overview of its mechanism of action, drawing on established principles of hydantoin pharmacology and available preclinical data. The primary mechanism of action is believed to be the modulation of neuronal excitability through the blockade of voltage-gated sodium channels, a hallmark of the hydantoin class of antiepileptic drugs. This document will delve into the evidence supporting this mechanism, the stereoselective metabolism of its parent compound, its anticonvulsant activity profile, and the experimental protocols used to elucidate its pharmacological effects. Furthermore, it will address the historical context of its clinical use and the mechanisms underlying its associated toxicity, known as "nirvanol sickness."

Introduction: From Prodrug to Active Moiety

This compound (Nirvanol) is a chiral molecule that represents the pharmacologically active form of mephenytoin. Mephenytoin itself is considered a prodrug, undergoing metabolic N-demethylation to yield Nirvanol, which is responsible for the sustained anticonvulsant effect.[1] Understanding the mechanism of action of Nirvanol is, therefore, central to comprehending the therapeutic and toxicological profile of mephenytoin. The hydantoin scaffold, a five-membered ring containing two nitrogen atoms, is a well-established pharmacophore in antiepileptic drug discovery, with phenytoin being the most prominent example.[2]

Primary Mechanism of Action: Modulation of Neuronal Excitability

The principal mechanism by which this compound is thought to exert its anticonvulsant effects is through the blockade of voltage-gated sodium channels (VGSCs) in neurons.[3] This action is consistent with the established mechanism of other hydantoin derivatives, most notably phenytoin.[4] By binding to the inactivated state of the sodium channel, Nirvanol is believed to slow the rate of recovery of these channels from inactivation. This results in a use-dependent and voltage-dependent reduction in the ability of neurons to fire high-frequency action potentials, which is a characteristic feature of seizure activity.[3]

Signaling Pathway: Stabilization of the Inactivated State of Voltage-Gated Sodium Channels

The interaction of this compound with voltage-gated sodium channels can be visualized as a stabilization of the channel's inactivated state, thereby preventing the rapid succession of action potentials that underlie seizure propagation.

G cluster_neuron Presynaptic Neuron cluster_synapse Synaptic Cleft High_Frequency_AP High-Frequency Action Potentials Na_Channel Voltage-Gated Sodium Channel High_Frequency_AP->Na_Channel Depolarization Na_Channel->Na_Channel Reduced_Firing Reduced Neuronal Firing Na_Channel->Reduced_Firing Prevents rapid recovery from inactivation Nirvanol This compound (Nirvanol) Nirvanol->Na_Channel Binds to and stabilizes inactivated state

Caption: Proposed mechanism of this compound action on VGSCs.

Stereoselective Metabolism of the Parent Compound: Mephenytoin

The formation of this compound is a critical aspect of its pharmacology and is governed by the stereoselective metabolism of its parent compound, mephenytoin. Mephenytoin is administered as a racemic mixture of (S)- and (R)-enantiomers, which undergo distinct metabolic fates.

The conversion of (S)-mephenytoin to Nirvanol occurs primarily through N-demethylation, a reaction predominantly catalyzed by the cytochrome P450 enzyme CYP2B6 .[2] In parallel, (S)-mephenytoin is also a substrate for aromatic hydroxylation at the 4'-position of the phenyl ring, a reaction mediated by CYP2C19 .[7] This latter pathway is of significant clinical interest due to the well-documented genetic polymorphism of the CYP2C19 gene, leading to "extensive metabolizer" (EM) and "poor metabolizer" (PM) phenotypes. In PMs, the reduced 4'-hydroxylation of (S)-mephenytoin can lead to altered plasma concentrations of both the parent drug and its metabolite, Nirvanol.

Metabolic Pathway of (S)-Mephenytoin

The differential metabolism of (S)-mephenytoin highlights the importance of pharmacogenomics in understanding inter-individual variability in drug response and toxicity.

G S_Mephenytoin (S)-Mephenytoin Nirvanol This compound (Nirvanol) S_Mephenytoin->Nirvanol N-demethylation 4_Hydroxy_Mephenytoin 4'-Hydroxy-(S)-mephenytoin S_Mephenytoin->4_Hydroxy_Mephenytoin 4'-Hydroxylation CYP2B6 CYP2B6 CYP2B6->Nirvanol CYP2C19 CYP2C19 CYP2C19->4_Hydroxy_Mephenytoin

Caption: Primary metabolic pathways of (S)-mephenytoin.

Anticonvulsant Activity Profile

The anticonvulsant properties of this compound have been evaluated in preclinical models of epilepsy. These models are crucial for determining the efficacy and potential clinical utility of antiepileptic drugs.

Maximal Electroshock Seizure (MES) Test

The MES test is a widely used animal model that is predictive of efficacy against generalized tonic-clonic seizures.[8] In this model, electrical stimulation is used to induce a maximal seizure, and the ability of a compound to prevent the tonic hindlimb extension phase is a key measure of anticonvulsant activity. Studies in mice have demonstrated that Nirvanol is effective in the MES test, with reported ED50 values of 23 mg/kg at 30 minutes and 30 mg/kg at 2 hours after intraperitoneal administration.[9]

Hz Psychomotor Seizure Test
Preclinical Model Species Route of Administration Time Point ED50 Reference
Maximal Electroshock Seizure (MES)MouseIntraperitoneal30 minutes23 mg/kg[9]
Maximal Electroshock Seizure (MES)MouseIntraperitoneal2 hours30 mg/kg[9]

Toxicity Profile: "Nirvanol Sickness"

The clinical use of mephenytoin and, by extension, its active metabolite Nirvanol, has been significantly limited by a severe idiosyncratic adverse drug reaction known as "nirvanol sickness" or anticonvulsant hypersensitivity syndrome.[11] This is a multi-organ systemic reaction that typically occurs within the first few months of treatment.

The underlying mechanism of this hypersensitivity reaction is believed to be immune-mediated.[12] It is thought to involve the formation of reactive metabolites of the hydantoin ring, which can act as haptens by covalently binding to cellular macromolecules. This haptenation can trigger an immune response, leading to the clinical manifestations of fever, skin rash (which can progress to severe cutaneous adverse reactions like Stevens-Johnson syndrome), lymphadenopathy, and involvement of internal organs such as the liver and kidneys.[12] Genetic predisposition, particularly certain HLA alleles, may increase the risk of developing this hypersensitivity reaction.[12]

Experimental Protocols

The elucidation of the mechanism of action of this compound relies on a combination of in vivo and in vitro experimental approaches.

In Vivo Anticonvulsant Efficacy Testing
  • Animals: Adult male mice (e.g., Swiss-Webster, 20-30 g) are used.

  • Drug Administration: this compound is dissolved in a suitable vehicle (e.g., a mixture of polyethylene glycol and saline) and administered intraperitoneally at various doses. A vehicle control group is also included.

  • Seizure Induction: At a predetermined time after drug administration (e.g., 30 minutes), a maximal seizure is induced by delivering a high-frequency electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes. A drop of topical anesthetic is applied to the eyes prior to electrode placement.

  • Endpoint: The primary endpoint is the presence or absence of the tonic hindlimb extension phase of the seizure. Protection is defined as the absence of this phase.

  • Data Analysis: The dose at which 50% of the animals are protected (ED50) is calculated using probit analysis.

  • Animals: Adult male mice are used.

  • Drug Administration: The test compound is administered as described for the MES test.

  • Seizure Induction: At the time of peak drug effect, a low-frequency (6 Hz), long-duration (3 seconds) electrical stimulus of a specific current (e.g., 32 mA or 44 mA) is delivered via corneal electrodes.

  • Endpoint: The endpoint is the observation of seizure activity, characterized by a stun posture, forelimb clonus, and twitching of the vibrissae. Protection is defined as the absence of these seizure behaviors.

  • Data Analysis: The ED50 is calculated as described for the MES test.

In Vitro Mechanistic Studies
  • Cell Preparation: Neuronal cells expressing voltage-gated sodium channels (e.g., primary hippocampal neurons or neuroblastoma cell lines) are cultured on coverslips.

  • Recording Setup: Whole-cell patch-clamp recordings are performed using a patch-clamp amplifier and data acquisition system.

  • Solutions: The external solution contains physiological concentrations of ions, while the internal pipette solution mimics the intracellular ionic environment.

  • Voltage Protocol: A series of voltage steps are applied to the cell to elicit sodium currents. To assess use-dependent block, a train of depolarizing pulses is applied.

  • Drug Application: this compound is applied to the external solution at various concentrations.

  • Data Analysis: The effect of the compound on the amplitude and kinetics of the sodium currents is measured. The concentration-response curve is used to determine the IC50 for channel block.

In Vitro Metabolism Studies
  • Reaction Mixture: A reaction mixture is prepared containing human liver microsomes, a NADPH-generating system (to support CYP450 activity), and a buffer solution.

  • Incubation: The reaction is initiated by adding (S)-mephenytoin to the pre-warmed reaction mixture. The incubation is carried out at 37°C.

  • Reaction Termination: The reaction is stopped at various time points by adding a quenching solution (e.g., ice-cold acetonitrile).

  • Sample Analysis: The samples are centrifuged to pellet the protein, and the supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the formation of this compound and 4'-hydroxy-mephenytoin.

  • Data Analysis: The rate of metabolite formation is calculated, and kinetic parameters (Km and Vmax) can be determined by varying the substrate concentration.

Conclusion

This compound (Nirvanol) is a pharmacologically active metabolite that mediates the anticonvulsant effects of mephenytoin. Its primary mechanism of action is believed to be the use-dependent blockade of voltage-gated sodium channels, a mechanism it shares with other hydantoin anticonvulsants. The stereoselective metabolism of its parent compound, involving CYP2B6 and the polymorphic CYP2C19, is a key determinant of its pharmacokinetics and contributes to inter-individual variability in response. While effective in preclinical models of generalized seizures, its clinical utility has been hampered by the risk of a severe hypersensitivity syndrome. A thorough understanding of its mechanism of action, metabolic pathways, and toxicity profile is essential for researchers and clinicians working in the field of epilepsy and drug development.

References

  • Abida, et al. (2020). Study of Some Hyndantion Derivatives as Anticonvulsant Agents. Progress in Chemical and Biochemical Research, 3(2), 93-104.
  • Brown, R. K., & Wolff, M. E. (1997). Molecular model of anticonvulsant drug binding to the voltage-gated sodium channel inner pore. Molecular pharmacology, 52(4), 689–697.
  • de Vaan, M. A., van der Weide, J., & Touw, D. J. (2000). Mephenytoin as a probe for CYP2C19 phenotyping: effect of sample storage, intra-individual reproducibility and occurrence of adverse events. British journal of clinical pharmacology, 50(6), 613–616.
  • Faingold, C. L., & Fromm, G. H. (Eds.). (2012). Drugs for control of epilepsy: actions on neuronal networks in seizure disorders. CRC press.
  • Fontana, E., & Dansette, P. M. (1996). Catalytic role of cytochrome P4502B6 in the N-demethylation of S-mephenytoin. Drug metabolism and disposition, 24(8), 884–887.
  • Hira, R., & Odejinmi, F. (2016). Fatal phenytoin hypersensitivity syndrome. BMJ case reports, 2016, bcr2016215335.
  • Kupferberg, H. J. (1989). Antiepileptic drug discovery. Epilepsia, 30 Suppl 1, S51–S56.
  • Löscher, W. (2011). Critical review of current animal models of seizures and epilepsy used in the discovery and development of new antiepileptic drugs. Seizure, 20(5), 359–368.
  • Toman, J. E., & Goodman, L. S. (1948). The metabolism of 3-methyl-5-ethyl-5-phenylhydantoin (mephenytoin) to 5-ethyl-5-phenylhydantoin (Nirvanol) in mice in relation to anticonvulsant activity. Journal of Pharmacology and Experimental Therapeutics, 93(4), 416–421.
  • White, H. S., Woodhead, J. H., Wilcox, K. S., Stables, J. P., Kupferberg, H. J., & Wolf, H. H. (2002). The 6-Hz psychomotor seizure test: a new endpoint for the anticonvulsant drug discovery program. Epilepsy research, 50(1-2), 217–227.
  • McNamara, J. O. (2001). Drugs effective in the therapy of the epilepsies. In J. G. Hardman, L. E. Limbird, & A. G. Gilman (Eds.), Goodman & Gilman's the pharmacological basis of therapeutics (10th ed., pp. 521-547). McGraw-Hill.
  • Löscher, W., & Schmidt, D. (1988). Which animal models should be used in the search for new antiepileptic drugs? A proposal based on experimental and clinical considerations. Epilepsy research, 2(3), 145–181.
  • Barton, M. E., Klein, B. D., Wolf, H. H., & White, H. S. (2001). Pharmacological characterization of the 6 Hz psychomotor seizure model of partial epilepsy. Epilepsy research, 47(3), 217–227.
  • Metcalf, C. S., et al. (2017). Development and Pharmacological Characterization of the Rat 6 Hz Model of Partial Seizures. Epilepsy Research, 135, 39-46.
  • Ko, J. W., & Desta, Z. (1998). Human N-demethylation of (S)-mephenytoin by cytochrome P450s 2C9 and 2B6.
  • Lipkind, G. M., & Fozzard, H. A. (2010). Molecular model of anticonvulsant drug binding to the voltage-gated sodium channel inner pore. Molecular pharmacology, 78(4), 631–638.
  • Jansson, B., Simonsson, U. S., & Ashton, M. (2003). Simultaneous enantiospecific separation and quantitation of mephenytoin and its metabolites nirvanol and 4'-hydroxymephenytoin in human plasma by liquid chromatography. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 791(1-2), 179–191.
  • Axol Bioscience. (n.d.). Whole Cell Patch Clamp Protocol. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Patch-Clamp Recording Protocol. Retrieved from [Link]

  • Goldstein, J. A., Faletto, M. B., Romkes-Sparks, M., Sullivan, T., Kitareewan, S., Raucy, J. L., Lasker, J. M., & Ghanayem, B. I. (1994). Evidence that CYP2C19 is the major (S)-mephenytoin 4'-hydroxylase in humans. Biochemistry, 33(7), 1743–1752.
  • Wikipedia. (2023, November 28). Anticonvulsant hypersensitivity syndrome. In Wikipedia. Retrieved January 23, 2026, from [Link]

  • Lipkind, G. M., & Fozzard, H. A. (2010). Molecular model of anticonvulsant drug binding to the voltage-gated sodium channel inner pore. Molecular pharmacology, 78(4), 631–638.
  • Toman, J. E., & Goodman, L. S. (1948). Anticonvulsants. Physiological reviews, 28(4), 409–432.
  • Löscher, W., & Schmidt, D. (2011). Modern antiepileptic drug development has failed to deliver the goods. Current opinion in neurology, 24(2), 147–152.
  • Swinyard, E. A., Brown, W. C., & Goodman, L. S. (1952). Comparative assays of antiepileptic drugs in mice and rats. Journal of Pharmacology and Experimental Therapeutics, 106(3), 319–330.
  • Kaminski, R. M., et al. (2013). Pilocarpine-induced epilepsy in mice alters seizure thresholds and the efficacy of antiepileptic drugs in the 6-Hertz psychomotor seizure model. Epilepsy Research, 105(1-2), 33-40.
  • Hamill, O. P., Marty, A., Neher, E., Sakmann, B., & Sigworth, F. J. (1981).
  • Donato, M. T., & Lahoz, A. (2016). In Vitro Drug Metabolism Using Liver Microsomes. Current protocols in pharmacology, 74, 7.9.1–7.9.18.
  • Jansson, B., et al. (2004). Enantiospecific separation and quantitation of mephenytoin and its metabolites nirvanol and 4'-hydroxymephenytoin in human plasma and urine by liquid chromatography/tandem mass spectrometry. Journal of mass spectrometry : JMS, 39(6), 669–677.
  • Smith, H. S., Smith, E. J., & Smith, A. R. (2012). Pathophysiology of nausea and vomiting in palliative medicine.
  • Warrington, R. (2012). Drug allergy, causes and desensitization. Human vaccines & immunotherapeutics, 8(10), 1513–1524.
  • Catterall, W. A. (2012). Voltage-gated sodium channels at 60: structure, function and pathophysiology. The Journal of physiology, 590(11), 2577–2589.
  • Rogawski, M. A., & Löscher, W. (2004). The neurobiology of antiepileptic drugs. Nature reviews. Neuroscience, 5(7), 553–564.
  • Turkan, A., et al. (2018). Animal Models for Screening Antiepileptic Drugs and Unani Treatments. Journal of Young Pharmacists, 10(4), 385-390.
  • Sharma, D., et al. (2020). Protocol for 6 Hz Corneal Stimulation in Rodents for Refractory Seizures. Journal of Visualized Experiments, (160), e61298.
  • Shear, N. H., & Spielberg, S. P. (1988). Anticonvulsant hypersensitivity syndrome. In vitro and in vivo studies.
  • Löscher, W. (2017). Animal models of seizures and epilepsy: past, present, and future. Epilepsy & behavior : E&B, 73, 2–11.
  • White, H. S. (2003). Preclinical development of antiepileptic drugs: the role of the NINDS-sponsored Anticonvulsant Screening Program. Epilepsia, 44 Suppl 7, 2–7.
  • Löscher, W., & Schmidt, D. (2006). New horizons in the development of antiepileptic drugs: innovative strategies. Epilepsy research, 69(3), 183–272.
  • Bialer, M., & White, H. S. (2010). Key factors in the discovery and development of new antiepileptic drugs. Nature reviews. Drug discovery, 9(1), 68–82.
  • Goldstein, J. A., & de Morais, S. M. (1994). Biochemistry and molecular biology of the human CYP2C subfamily. Pharmacogenetics, 4(6), 285–299.
  • Tassaneeyakul, W., et al. (1993). Mephenytoin 4-hydroxylase polymorphism in the Thai population. British journal of clinical pharmacology, 36(5), 463–466.
  • Löscher, W. (2007). Animal models of epilepsy for the development of antiepileptogenic drugs. A critical review. Epilepsy research, 73(2), 91–114.
  • Porter, R. J., & Meldrum, B. S. (2002). Antiseizure drugs. In B. G. Katzung (Ed.), Basic & clinical pharmacology (8th ed., pp. 395-417). Lange Medical Books/McGraw-Hill.

Sources

The Pharmacological Profile of (-)-5-Ethyl-5-phenylhydantoin (Nirvanol): A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(-)-5-Ethyl-5-phenylhydantoin, historically known as Nirvanol, is a pharmacologically active molecule with significant anticonvulsant properties. Though its clinical application has been largely superseded by agents with more favorable safety profiles, its study remains crucial for understanding the broader class of hydantoin anticonvulsants and the principles of stereoselective drug metabolism. This technical guide provides an in-depth exploration of the pharmacological profile of Nirvanol, intended for researchers, scientists, and professionals in drug development. We will delve into its mechanism of action, pharmacokinetic and pharmacodynamic properties, historical clinical context, and toxicological considerations, supported by experimental methodologies and visual representations of key pathways.

Mechanism of Action: Stabilization of Neuronal Membranes

The primary mechanism underlying the anticonvulsant effects of Nirvanol, consistent with other hydantoin derivatives like phenytoin, is the modulation of voltage-gated sodium channels.[1] By binding to these channels, Nirvanol stabilizes the neuronal membrane and inhibits the repetitive firing of action potentials. This action is crucial in preventing the spread of seizure activity from an epileptic focus.

The targeted action on voltage-gated sodium channels effectively dampens the hyperexcitability of neurons that characterizes a seizure state. This mechanism is particularly effective against focal and generalized tonic-clonic seizures.[1]

Mechanism_of_Action cluster_neuron Presynaptic Neuron cluster_intervention Pharmacological Intervention Action_Potential Action Potential Propagation Na_Channel_Active Voltage-Gated Na+ Channel (Active State) Action_Potential->Na_Channel_Active Opens Na_Influx Na+ Influx Na_Channel_Active->Na_Influx Depolarization Depolarization Na_Influx->Depolarization Neurotransmitter_Release Excessive Neurotransmitter Release Depolarization->Neurotransmitter_Release Seizure_Propagation Seizure Propagation Neurotransmitter_Release->Seizure_Propagation Leads to Nirvanol This compound (Nirvanol) Na_Channel_Inactive Voltage-Gated Na+ Channel (Inactive State) Nirvanol->Na_Channel_Inactive Binds to and stabilizes Na_Channel_Inactive->Na_Influx Blocks/Reduces

Caption: Mechanism of action of Nirvanol on voltage-gated sodium channels.

Pharmacokinetics and Metabolism

The disposition of Nirvanol in the body is characterized by its origin as a primary metabolite of mephenytoin, its stereoselective metabolism, and a notably long elimination half-life.

Absorption and Distribution

As Nirvanol is primarily formed from the metabolism of its parent compound, mephenytoin, its absorption kinetics are linked to the administration of mephenytoin. Following oral administration of mephenytoin, Nirvanol is efficiently formed and distributed throughout the body.[1]

Metabolism: A Stereoselective Pathway

Mephenytoin is administered as a racemic mixture of (S)- and (R)-enantiomers. The metabolism of mephenytoin is stereoselective, with the (S)-enantiomer being primarily responsible for the formation of Nirvanol through N-demethylation, a reaction catalyzed by cytochrome P450 enzymes, particularly CYP2B6 and CYP2C9.[1] The (S)-enantiomer also undergoes 4'-hydroxylation by CYP2C19.[1] This latter pathway is subject to genetic polymorphism, leading to "extensive" and "poor" metabolizer phenotypes in the population.[2][3][4]

Nirvanol itself is further metabolized, primarily through aromatic hydroxylation to 5-(4-hydroxyphenyl)-5-ethylhydantoin (4-OH-PEH).[5] This hydroxylation is also stereoselective, with a preference for the (S)-enantiomer.[5] In canines, a major metabolic route is the formation of an N-glucuronide.[6][7]

Metabolic_Pathway Mephenytoin (S)-Mephenytoin Nirvanol This compound (Nirvanol) Mephenytoin->Nirvanol N-demethylation (CYP2B6, CYP2C9) 4_OH_Mephenytoin (S)-4'-hydroxy-mephenytoin Mephenytoin->4_OH_Mephenytoin 4'-hydroxylation (CYP2C19) 4_OH_PEH 5-(4-hydroxyphenyl)-5-ethylhydantoin (4-OH-PEH) Nirvanol->4_OH_PEH Aromatic Hydroxylation Excretion Urinary Excretion 4_OH_PEH->Excretion

Caption: Metabolic pathway of (S)-mephenytoin to Nirvanol and its subsequent metabolism.

Elimination

Nirvanol exhibits a very long plasma half-life, averaging approximately 96 to 114 hours in humans.[1][8][9][10] This prolonged half-life contributes significantly to the sustained anticonvulsant effect when its parent drug, mephenytoin, is administered.

Pharmacokinetic ParameterValueSpeciesReference
Plasma Half-life ~96-114 hoursHuman[1][8][9][10]
Mean Steady-State Level 18 µg/ml (with 400 mg daily mephenytoin)Human[8][9]
Metabolizing Enzymes CYP2B6, CYP2C9 (formation from mephenytoin)Human[1]

Pharmacodynamics: Anticonvulsant Efficacy

The anticonvulsant activity of Nirvanol has been demonstrated in preclinical models, most notably the Maximal Electroshock (M.E.S.) seizure model in mice.[11][12] This test is a standard for evaluating the efficacy of drugs against generalized tonic-clonic seizures. In this model, Nirvanol effectively blocks the hind leg tonic extensor phase of the seizure.[11][12]

Experimental Protocol: Maximal Electroshock (M.E.S.) Test

Objective: To assess the anticonvulsant efficacy of a test compound by determining its ability to prevent the tonic hindlimb extension phase of a maximal electroshock-induced seizure in rodents.

Materials:

  • Test compound: this compound (Nirvanol)

  • Vehicle (e.g., saline, carboxymethylcellulose)

  • Experimental animals (e.g., male Swiss mice, 20-30 g)

  • Electroshock apparatus with corneal electrodes

  • Electrolyte solution (e.g., 0.9% saline) for electrodes

Procedure:

  • Animal Preparation: Acclimatize animals to the laboratory environment for at least 3 days prior to the experiment. Fast animals overnight with free access to water.

  • Drug Administration: Prepare a solution or suspension of Nirvanol in the chosen vehicle. Administer the compound intraperitoneally (i.p.) or orally (p.o.) at various doses to different groups of animals. A control group receives the vehicle only.

  • Pre-treatment Time: Allow for a specific pre-treatment time for the drug to be absorbed and distributed. For Nirvanol, efficacy has been measured at 30 minutes and 2 hours post-injection.[11][12]

  • Electroshock Induction: Apply a drop of electrolyte solution to the corneal electrodes. Place the electrodes on the corneas of the mouse. Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds).

  • Observation: Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure. The seizure typically progresses from a brief period of tonic flexion to tonic extension of the hindlimbs, followed by clonic convulsions.

  • Data Analysis: The endpoint is the absence of the tonic hindlimb extension. The percentage of animals protected from the tonic extensor component is determined for each dose group. The ED50 (the dose that protects 50% of the animals) is then calculated using a suitable statistical method (e.g., probit analysis).

Results for Nirvanol: The M.E.S. ED50 for Nirvanol in mice has been reported to be 23 mg/kg at 30 minutes and 30 mg/kg at 2 hours after intraperitoneal administration.[11][12]

Clinical Relevance and Historical Context

Introduced in the early 20th century, Nirvanol was one of the early hydantoin derivatives used for the treatment of epilepsy and chorea.[1] However, its clinical utility was short-lived due to a high incidence of severe adverse effects.[1] Despite its discontinuation as a standalone therapeutic, it remains relevant as the principal active metabolite of mephenytoin, contributing significantly to the latter's anticonvulsant activity.[1]

Toxicological Profile: "Nirvanol Sickness"

The primary reason for the clinical decline of Nirvanol was the frequent occurrence of a hypersensitivity syndrome termed "nirvanol sickness."[1] This systemic reaction typically appeared 7 to 12 days after initiating therapy and was characterized by a constellation of symptoms.[1]

Key Manifestations of Nirvanol Sickness:

  • Systemic: Fever, fatigue, and malaise.[1]

  • Dermatological: Skin eruptions.[1]

  • Gastrointestinal: Nausea and vomiting.[1]

  • Neurological: Drowsiness and headache.[1]

  • Hematological: Eosinophilia and occasionally leukopenia.[1]

  • Other: Conjunctivitis and lymphadenitis.[1]

Overdose of Nirvanol could lead to excessive sedation, hypnotic effects, and potentially respiratory depression.[1]

Conclusion

This compound (Nirvanol) possesses a well-defined pharmacological profile as a potent anticonvulsant that acts by stabilizing voltage-gated sodium channels. Its long half-life and stereoselective metabolism are key pharmacokinetic features. While its direct clinical use is precluded by a significant toxicity profile, the study of Nirvanol provides invaluable insights into the structure-activity relationships of hydantoin anticonvulsants and the critical role of pharmacogenetics in drug metabolism and safety. Continued research on such historical compounds can inform the development of safer and more effective antiepileptic therapies.

References

  • Kupferberg HJ, et al. The metabolism of 3-methyl-5-ethyl-5-phenylhydantoin (mephenytoin) to 5-ethyl-5-phenylhydantoin (Nirvanol) in mice in relation to anticonvulsant activity. Drug Metab Dispos. 1975 Jan-Feb;3(1):26-9. [Link]

  • Nirvanol - Grokipedia. (n.d.). Retrieved from [Link]

  • Stereoselective metabolism and pharmacogenetic control of 5-phenyl-5-ethylhydantoin (nirvanol) in humans - PubMed. (n.d.). Retrieved from [Link]

  • Disposition of mephenytoin and its metabolite, nirvanol, in epileptic patients - Neurology.org. (n.d.). Retrieved from [Link]

  • Disposition of mephenytoin and its metabolite, nirvanol, in epileptic patients - PubMed. (n.d.). Retrieved from [Link]

  • 5-ethyl-5-phenylhydantoin N-glucuronide, the major urinary metabolite of 5-ethyl-5-phenylhydantoin (Nirvanol) in the dog - PubMed. (n.d.). Retrieved from [Link]

  • Stereochemical aspects of the metabolism of 5-ethyl-5-phenylhydantoin (Nirvanol) in the dog - PubMed. (n.d.). Retrieved from [Link]

  • Mephenytoin as a probe for CYP2C19 phenotyping: effect of sample storage, intra-individual reproducibility and occurrence of adverse events - NIH. (n.d.). Retrieved from [Link]

  • Evidence That CYP2C19 is the Major (S)-Mephenytoin 4'-Hydroxylase in Humans | Biochemistry - ACS Publications. (n.d.). Retrieved from [Link]

  • Genetic polymorphism of S-mephenytoin 4'-hydroxylation - PubMed. (n.d.). Retrieved from [Link]

  • Clinical pharmacology of mephenytoin and ethotoin - PubMed. (n.d.). Retrieved from [Link]

Sources

The Rise and Fall of a Pioneering Anticonvulsant: An In-depth Technical Guide to 5-Ethyl-5-phenylhydantoin (Nirvanol)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive exploration of 5-Ethyl-5-phenylhydantoin, historically known as Nirvanol. We delve into the complete lifecycle of this once-promising anticonvulsant, from its initial synthesis in the early 20th century to its eventual decline due to severe adverse effects. This document offers researchers, scientists, and drug development professionals a detailed historical and scientific perspective on the discovery, synthesis, pharmacology, clinical applications, and toxicological profile of Nirvanol. By examining the story of this pioneering hydantoin, we can glean valuable insights into the evolution of antiepileptic drug development, the critical importance of rigorous safety testing, and the enduring lessons that continue to shape modern pharmaceutical research.

Introduction: The Therapeutic Void in Early Epilepsy Treatment

Prior to the 20th century, the therapeutic landscape for epilepsy was bleak. Treatment options were limited and largely ineffective, often relying on sedatives with significant side effects and a low therapeutic index. The introduction of phenobarbital in 1912 marked a significant advancement, but the search for more effective and less sedating anticonvulsants was a pressing medical need. It was within this context of therapeutic exploration that the hydantoin class of compounds emerged, heralding a new era in the pharmacological management of epilepsy. 5-Ethyl-5-phenylhydantoin, or Nirvanol, was one of the earliest hydantoins to be investigated for its therapeutic potential, and its story serves as a compelling case study in the annals of drug discovery.

Chapter 1: The Genesis of a Molecule: Discovery and Synthesis of 5-Ethyl-5-phenylhydantoin

The journey of 5-Ethyl-5-phenylhydantoin began in 1916 when it was first introduced by the German physician E. Wernecke as a sedative and hypnotic agent for epilepsy and other nervous disorders.[1] Wernecke marketed the compound under the trade name "Nirvanol," promoting it as a potentially safer and equally effective alternative to phenobarbital.[1]

The definitive synthesis and characterization of Nirvanol were later reported in 1922 by the American chemist William T. Read.[1] Read's work confirmed its identity as a soporific hydantoin derivative and detailed a reproducible method for its chemical preparation.[1]

Experimental Protocol: Synthesis of 5-Ethyl-5-phenylhydantoin (Read's Method)

The synthesis of 5-Ethyl-5-phenylhydantoin can be achieved through a multi-step process, a common approach for creating 5,5-disubstituted hydantoins. A generalized modern adaptation of the classical Bucherer-Bergs reaction provides a reliable pathway:

Step 1: Formation of the α-aminonitrile

  • In a well-ventilated fume hood, a solution of propionphenone (1 equivalent), ammonium carbonate (4 equivalents), and potassium cyanide (2 equivalents) is prepared in a mixture of ethanol and water.[2]

  • The reaction mixture is heated under reflux with constant stirring for approximately 8 hours.[2]

  • During this time, the ketone reacts with the ammonium carbonate and cyanide to form the intermediate α-aminonitrile.

Step 2: Cyclization to the Hydantoin

  • The reaction mixture is then cooled in an ice-salt bath to precipitate the hydantoin product.[2]

  • The crude 5-Ethyl-5-phenylhydantoin is collected by filtration and washed with cold water to remove any unreacted starting materials and inorganic salts.[2]

  • The product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield crystalline 5-Ethyl-5-phenylhydantoin.

Figure 1: Simplified reaction scheme for the synthesis of 5-Ethyl-5-phenylhydantoin.

Chapter 2: From Bench to Bedside: Early Pharmacological Evaluation and Therapeutic Use

Following its synthesis, Nirvanol was investigated for its anticonvulsant and sedative-hypnotic properties. Early studies demonstrated its ability to suppress seizures in animal models, leading to its clinical use in Europe, particularly in Germany, for the treatment of epilepsy, chorea, and other nervous system disorders.[1] Notably, it was also used in the 1920s for the treatment of Sydenham's chorea.[3]

The primary mechanism of action of 5-Ethyl-5-phenylhydantoin, like other hydantoins such as phenytoin, is the modulation of voltage-gated sodium channels in neurons. By binding to the inactive state of these channels, it prolongs their refractory period, thereby reducing the high-frequency neuronal firing that is characteristic of epileptic seizures.

Chapter 3: The Dark Side Emerges: Unraveling the Toxicity of Nirvanol

Despite its initial promise, the widespread clinical use of Nirvanol in the 1920s and 1930s revealed a high incidence of severe adverse effects.[1] These toxic reactions, collectively termed "Nirvanol sickness" or "Nirvanol fever," presented as a serum sickness-like reaction.[1]

Clinical Presentation of Nirvanol Sickness:

  • Fever: A prominent and often high-grade fever was a hallmark of the reaction.

  • Rash: A morbilliform or scarlatiniform skin rash was commonly observed.

  • Eosinophilia: A significant increase in the number of eosinophils in the blood was a characteristic laboratory finding.

  • Lymphadenopathy: Swelling of the lymph nodes was also frequently reported.

  • Other symptoms: In some cases, more severe manifestations such as hepatitis and hematological abnormalities were observed.

The onset of these symptoms typically occurred after a latent period of several days to weeks of treatment, consistent with a delayed hypersensitivity reaction. The severity of these adverse effects led to a rapid decline in the clinical use of Nirvanol as a standalone therapeutic agent.[1]

Chapter 4: Pharmacokinetics and Metabolism: The Mephenytoin Connection

A crucial aspect of the story of 5-Ethyl-5-phenylhydantoin is its role as the active metabolite of another hydantoin anticonvulsant, mephenytoin. Mephenytoin (3-methyl-5-ethyl-5-phenylhydantoin) was introduced in the 1940s and was found to be effective in controlling seizures.[4] Subsequent research revealed that mephenytoin is metabolized in the liver via N-demethylation to form 5-Ethyl-5-phenylhydantoin (Nirvanol).[4]

This metabolic conversion is significant because Nirvanol itself possesses potent anticonvulsant activity and a much longer half-life (approximately 96 hours) compared to the parent drug, mephenytoin (around 7 hours).[5] Therefore, much of the therapeutic effect of mephenytoin is attributable to its active metabolite, Nirvanol.[5]

The metabolism of Nirvanol is stereoselective, with the (S)-enantiomer being hydroxylated at a significantly higher rate than the (R)-enantiomer, a process primarily mediated by the cytochrome P450 enzyme CYP2C19.[1] This enantioselective metabolism can lead to variations in drug clearance and response among individuals. The major urinary metabolite of Nirvanol in some species has been identified as its N-glucuronide conjugate.[6]

Metabolism Mephenytoin Mephenytoin Nirvanol 5-Ethyl-5-phenylhydantoin (Nirvanol) Mephenytoin->Nirvanol N-demethylation (CYP450) Metabolite Hydroxylated Metabolites & N-glucuronide Conjugates Nirvanol->Metabolite Hydroxylation (CYP2C19) & Glucuronidation

Figure 2: Metabolic pathway of mephenytoin to 5-Ethyl-5-phenylhydantoin and its subsequent metabolism.

Chapter 5: The Fall from Grace and Lasting Legacy

The severe and frequent adverse reactions associated with Nirvanol led to its abandonment as a primary therapeutic agent for epilepsy.[1] The experience with Nirvanol, however, was not in vain. It provided the scientific and medical communities with critical lessons that have had a lasting impact on drug development.

Key Legacies of the Nirvanol Story:

  • Emphasis on Preclinical Safety Testing: The unexpected and severe toxicity of Nirvanol highlighted the critical need for comprehensive preclinical toxicological studies before a new drug is introduced into widespread clinical use.

  • Understanding Structure-Toxicity Relationships: The case of Nirvanol spurred further research into the structure-activity and structure-toxicity relationships of the hydantoin class of anticonvulsants. This knowledge was instrumental in the development of safer and more effective drugs like phenytoin.

  • The Concept of Active Metabolites: The discovery that Nirvanol is the active metabolite of mephenytoin underscored the importance of studying the metabolic fate of drugs and the pharmacological activity of their metabolites. This is now a fundamental principle in modern pharmacology and drug development.

  • Early Recognition of Drug-Induced Hypersensitivity: The "Nirvanol sickness" was one of the earliest well-documented examples of a drug-induced hypersensitivity syndrome, contributing to a greater understanding of this type of adverse drug reaction.

Conclusion

5-Ethyl-5-phenylhydantoin, or Nirvanol, holds a unique and important place in the history of pharmacology. It was a pioneering effort to develop a more effective treatment for epilepsy, and while its own therapeutic career was short-lived due to its unacceptable safety profile, the lessons learned from its rise and fall were invaluable. The story of Nirvanol serves as a powerful reminder of the complexities of drug action and the iterative nature of scientific progress. The knowledge gained from the challenges posed by Nirvanol directly contributed to the development of safer and more effective antiepileptic drugs, ultimately benefiting countless patients with epilepsy. For today's researchers and drug development professionals, the tale of Nirvanol remains a salient case study in the enduring importance of vigilance, rigorous scientific inquiry, and the relentless pursuit of therapeutic safety and efficacy.

References

  • Nirvanol - Grokipedia. (n.d.). Retrieved January 23, 2026, from [Link]

  • Troupin, A. S., Friel, P., Lovely, M. P., & Wilensky, A. J. (1979). Clinical pharmacology of mephenytoin and ethotoin. Annals of Neurology, 6(5), 410–414.
  • Read, W. T. (1922). RESEARCHES ON HYDANTOINS. SYNTHESIS OF THE SOPORIFIC, 4,4-PHENYLETHYL-HYDANTOIN(NIRVANOL). Journal of the American Chemical Society, 44(8), 1746–1755.
  • Maguire, J. H., Butler, T. C., & Dudley, K. H. (1982). 5-ethyl-5-phenylhydantoin N-glucuronide, the major urinary metabolite of 5-ethyl-5-phenylhydantoin (Nirvanol) in the dog. Drug Metabolism and Disposition, 10(6), 595–598.
  • Potential Hazards of Hydantoin Use. (1974). Annals of Internal Medicine, 81(5), 706.
  • PrepChem. (n.d.). Synthesis of 5-ethyl-5-phenyl-hydantoin. Retrieved January 23, 2026, from [Link]

  • Kupferberg, H. J., & Yonekawa, W. (1975). The metabolism of 3-methyl-5-ethyl-5-phenylhydantoin (mephenytoin) to 5-ethyl-5-phenylhydantoin (nirvanol) in mice in relation to anticonvulsant activity. Drug Metabolism and Disposition, 3(1), 26–29.
  • Troupin, A. S., & Friel, P. (1975).

Sources

An In-Depth Technical Guide to the Biological Targets of (-)-5-Ethyl-5-phenylhydantoin

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Navigating the Knowns and Unknowns

(-)-5-Ethyl-5-phenylhydantoin, also known as (-)-Nirvanol, is a molecule of significant interest in the fields of pharmacology and toxicology. As the active metabolite of the anticonvulsant mephenytoin, its biological interactions are central to both its therapeutic efficacy and its potential for adverse effects.[1][2] This guide provides a deep dive into the established and putative biological targets of this compound. It is structured to provide not just a catalog of interactions, but a causal narrative explaining the experimental basis for our current understanding. While much is known about the racemic mixture and its structural analogs, this guide will also highlight the specific knowledge gaps concerning the stereoselectivity of the (-)-enantiomer, offering a transparent view of the current research landscape for professionals in drug development.

Primary Pharmacodynamic Target: Voltage-Gated Sodium Channels

The principal mechanism of anticonvulsant action for hydantoin derivatives is the modulation of neuronal excitability through interaction with voltage-gated sodium channels (VGSCs).[3][4] These channels are critical for the initiation and propagation of action potentials in neurons.[5][6]

Mechanism of Action: Stabilization of the Inactivated State

Hydantoins, including 5-ethyl-5-phenylhydantoin, do not act as simple pore blockers. Instead, they exhibit a state-dependent binding mechanism, showing a higher affinity for the inactivated state of the VGSC compared to the resting state.[7] This preferential binding stabilizes the inactivated conformation of the channel, making it less available to open in response to depolarization. The consequence is a reduction in the ability of neurons to fire at high frequencies, a hallmark of seizure activity. This use-dependent action allows the drug to selectively dampen pathological hyperexcitability with less effect on normal neuronal firing.

The binding site for hydantoins is located in the inner pore of the VGSC α-subunit, involving amino acid residues within the S6 transmembrane segments of domains III and IV.[8][9] The binding affinity is influenced by several factors:

  • Hydrophobicity: Increased lipophilicity of substituents at the 5-position of the hydantoin ring generally correlates with enhanced binding affinity, suggesting that the compound accesses its binding site from the lipid phase of the membrane.

  • Aromatic Ring Orientation: The conformation of the 5-phenyl group is crucial for optimal interaction with the receptor site.

It is important to note that while this mechanism is well-established for phenytoin and inferred for racemic 5-ethyl-5-phenylhydantoin, specific studies detailing the binding affinity and kinetics of the individual (-)- and (+)-enantiomers are not extensively available in the current literature. Therefore, a definitive statement on the stereoselective interaction of this compound with VGSCs cannot be made at this time.

Experimental Workflow: Characterizing VGSC Modulation

The interaction of compounds like this compound with VGSCs is typically elucidated through a combination of binding assays and electrophysiological recordings.

G cluster_0 Binding Affinity Assessment cluster_1 Functional Characterization a Synaptosome Preparation b Radioligand Binding Assay ([3H]batrachotoxin) a->b c Scintillation Counting b->c d IC50 Determination c->d h Effect on Action Potential Firing d->h Correlate Binding with Function e Cell Culture (e.g., HEK293 expressing Nav subtypes) f Whole-Cell Patch-Clamp Electrophysiology e->f g Analysis of State-Dependent Block (Resting vs. Inactivated) f->g g->h

Caption: Workflow for VGSC target validation.

Experimental Protocol: Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of a test compound for the neurotoxin binding site 2 on VGSCs, which is allosterically coupled to the anticonvulsant binding site.

Objective: To determine the IC50 value of this compound at the VGSC.

Materials:

  • Rat cerebral cortex synaptosomes

  • [3H]batrachotoxin (BTX)

  • Scorpion toxin (as an allosteric enhancer of BTX binding)

  • Test compound: this compound

  • Incubation buffer: 50 mM HEPES, 130 mM choline chloride, 5.4 mM KCl, 0.8 mM MgSO4, 5.5 mM glucose, pH 7.4

  • Wash buffer: 163 mM choline chloride, 5 mM HEPES, 1.8 mM CaCl2, 0.8 mM MgSO4, pH 7.4

  • Glass fiber filters

  • Scintillation cocktail and counter

Procedure:

  • Synaptosome Preparation: Prepare synaptoneurosomes from rat cerebral cortex using standard differential centrifugation methods.

  • Assay Setup: In triplicate, combine synaptosomal membranes, scorpion toxin, and varying concentrations of this compound in the incubation buffer.

  • Radioligand Addition: Add a constant concentration of [3H]BTX to initiate the binding reaction.

  • Incubation: Incubate the mixture for 60 minutes at 25°C.

  • Termination: Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer to separate bound from free radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Determine non-specific binding in the presence of a high concentration of an unlabeled ligand (e.g., veratridine). Calculate specific binding and plot the percentage of inhibition against the logarithm of the test compound concentration. Fit the data using a non-linear regression to determine the IC50 value.

Off-Target Interactions: Cytochrome P450 Induction and Tumor Promotion

Beyond its primary target, 5-ethyl-5-phenylhydantoin exhibits significant interactions with hepatic enzyme systems, most notably the cytochrome P450 (CYP) superfamily. These interactions are critical for understanding the compound's metabolic profile and its potential for drug-drug interactions and long-term toxicity.

Mechanism of Action: Nuclear Receptor-Mediated CYP Induction

5-Ethyl-5-phenylhydantoin is a known inducer of hepatic CYP enzymes, particularly those in the CYP2B and CYP3A families.[10] This induction is not due to direct interaction with the enzyme itself, but rather through the activation of nuclear receptors that act as xenobiotic sensors. The primary receptors implicated are the Constitutive Androstane Receptor (CAR) and the Pregnane X Receptor (PXR).[10]

Upon binding of an inducer like 5-ethyl-5-phenylhydantoin, these receptors translocate to the nucleus, heterodimerize with the Retinoid X Receptor (RXR), and bind to specific response elements in the promoter regions of target genes, leading to increased transcription and subsequent protein expression of CYP enzymes.[2] This phenobarbital-like induction profile can lead to accelerated metabolism of co-administered drugs.

A key finding for the purposes of this guide is the lack of stereoselectivity in this process. Studies have shown that the induction of CYP2B by the individual enantiomers of 5-ethyl-5-phenylhydantoin is essentially equivalent to that of the racemic mixture.

G cluster_nucleus compound This compound CAR CAR/PXR compound->CAR Activation RXR RXR CAR->RXR Heterodimerization PBREM PBREM/XREM (DNA Response Element) CAR->PBREM Binding RXR->PBREM Binding nucleus Nucleus CYP_mRNA CYP2B/3A mRNA PBREM->CYP_mRNA Increased Transcription CYP_protein CYP2B/3A Protein (Increased Metabolism) CYP_mRNA->CYP_protein Translation

Sources

An In-Depth Technical Guide to the In Vitro and In Vivo Studies of (-)-5-Ethyl-5-phenylhydantoin

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the pharmacological evaluation of (-)-5-Ethyl-5-phenylhydantoin, also known as (-)-Nirvanol. It is intended for researchers, scientists, and drug development professionals engaged in the study of anticonvulsant compounds. This document delves into the core principles behind the experimental design, offering not just methodologies but also the scientific rationale that underpins them.

Introduction: Unveiling the Profile of an Active Metabolite

This compound is the pharmacologically active metabolite of the anticonvulsant drug mephenytoin.[1][2] Early research identified that the anticonvulsant effects of mephenytoin are largely attributable to its N-demethylated metabolite, Nirvanol.[2] This guide will explore the key in vitro and in vivo studies that have characterized the anticonvulsant properties, mechanism of action, pharmacokinetic profile, and potential toxicities of the levorotatory enantiomer, this compound.

Section 1: In Vivo Efficacy Assessment: The Maximal Electroshock Seizure (MES) Model

The Maximal Electroshock Seizure (MES) test in rodents is a cornerstone for evaluating potential anticonvulsant drugs, particularly those effective against generalized tonic-clonic seizures.[3] This model assesses a compound's ability to prevent the spread of seizures through neural tissue.[3]

Rationale for Experimental Design

The MES test induces a supramaximal seizure, providing a robust and reproducible endpoint: the abolition of the tonic hindlimb extension phase of the seizure. This all-or-none response simplifies the initial screening and determination of a compound's efficacy. The choice of administration route (e.g., intraperitoneal) and the timing of the test are critical for capturing the peak effect of the compound, which is informed by preliminary pharmacokinetic studies.

Quantitative Data Summary: Anticonvulsant Potency

The anticonvulsant activity of this compound has been quantified in the MES test. The median effective dose (ED50) is a key parameter determined from these studies.

CompoundAnimal ModelAdministration RouteTime PointED50 (mg/kg)Reference
This compound (Nirvanol)MiceIntraperitoneal30 min23[1]
This compound (Nirvanol)MiceIntraperitoneal2 hr30[1]
Mephenytoin (parent drug)MiceIntraperitoneal30 min42[1]
Mephenytoin (parent drug)MiceIntraperitoneal2 hr35[1]
Detailed Experimental Protocol: Maximal Electroshock Seizure (MES) Test in Mice

Objective: To determine the anticonvulsant efficacy of this compound by assessing its ability to prevent the tonic hindlimb extension in response to a maximal electroshock stimulus.

Materials:

  • Male ICR mice (20-25 g)

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose in water)

  • Electroshock apparatus with corneal electrodes

  • Saline solution (0.9%)

  • Topical anesthetic (e.g., 0.5% tetracaine)

Procedure:

  • Animal Preparation: Acclimatize mice to the laboratory environment for at least 3 days prior to the experiment. House animals with free access to food and water.

  • Drug Administration:

    • Prepare a solution or suspension of this compound in the chosen vehicle.

    • Administer the compound intraperitoneally (i.p.) at various doses to different groups of mice. Include a vehicle control group.

    • The volume of administration should be consistent across all groups (e.g., 10 mL/kg).

  • Timing: Conduct the electroshock test at a predetermined time after drug administration, corresponding to the anticipated peak plasma concentration (e.g., 30 minutes and 2 hours).[1]

  • Electroshock Induction:

    • Apply a drop of topical anesthetic to the cornea of each mouse to minimize discomfort.

    • Place the corneal electrodes, moistened with saline, on the eyes of the mouse.

    • Deliver a 60 Hz alternating current of 50 mA for 0.2 seconds.

  • Observation: Immediately after the stimulus, observe the mouse for the presence or absence of the tonic hindlimb extension phase of the seizure. This is characterized by the rigid extension of the hindlimbs.

  • Endpoint: An animal is considered protected if it does not exhibit tonic hindlimb extension.

  • Data Analysis:

    • Calculate the percentage of animals protected at each dose level.

    • Determine the ED50 value using a probit analysis or other appropriate statistical method.

Experimental Workflow: In Vivo Anticonvulsant Screening

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis animal_prep Animal Acclimatization admin Drug Administration (i.p.) animal_prep->admin drug_prep Compound Formulation drug_prep->admin timing Time Delay for Absorption admin->timing mes_test Maximal Electroshock Test timing->mes_test observation Observe for Tonic Hindlimb Extension mes_test->observation endpoint Protection Endpoint (Absence of Extension) observation->endpoint ed50 Calculate ED50 endpoint->ed50

Caption: Workflow for MES test in mice.

Section 2: In Vitro Mechanism of Action: Targeting Voltage-Gated Sodium Channels

The primary mechanism of action for hydantoin anticonvulsants is the modulation of voltage-gated sodium channels (VGSCs).[4] These channels are crucial for the initiation and propagation of action potentials in neurons. By binding to VGSCs, this compound is thought to stabilize the inactivated state of the channel, thereby reducing the repetitive firing of neurons that is characteristic of seizure activity.

Causality in Experimental Choices
Detailed Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology

Objective: To characterize the inhibitory effects of this compound on voltage-gated sodium channels expressed in a heterologous system (e.g., HEK293 cells stably expressing a specific Nav subtype).

Materials:

  • HEK293 cells stably expressing a human voltage-gated sodium channel subtype (e.g., Nav1.2)

  • Patch-clamp rig with amplifier, digitizer, and data acquisition software

  • Borosilicate glass capillaries for pipette fabrication

  • Internal (pipette) solution (e.g., containing CsF, CsCl, EGTA, HEPES)

  • External (bath) solution (e.g., containing NaCl, KCl, CaCl2, MgCl2, HEPES, glucose)

  • This compound stock solution in DMSO

  • Perfusion system

Procedure:

  • Cell Culture: Culture the HEK293 cells under standard conditions (e.g., 37°C, 5% CO2).

  • Pipette Preparation: Pull and fire-polish borosilicate glass pipettes to a resistance of 2-4 MΩ when filled with the internal solution.

  • Recording:

    • Obtain a gigaseal (>1 GΩ) between the pipette and a single cell.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Clamp the cell at a holding potential of -100 mV.

  • Voltage Protocol:

    • Apply a voltage protocol to elicit sodium currents. For example, a depolarizing step to 0 mV for 20 ms.

    • To assess use-dependent block, apply a train of depolarizing pulses (e.g., at 10 Hz).

  • Drug Application:

    • Record baseline sodium currents in the external solution.

    • Perfuse the cell with increasing concentrations of this compound in the external solution.

    • Allow sufficient time for the drug effect to reach steady-state at each concentration.

  • Data Analysis:

    • Measure the peak sodium current amplitude at each drug concentration.

    • Plot the percentage of current inhibition as a function of drug concentration.

    • Fit the data with a Hill equation to determine the IC50 value.

    • Analyze the effect of the compound on the voltage-dependence of activation and inactivation, as well as use-dependent block.

Signaling Pathway: Modulation of Sodium Channel Gating

G cluster_channel Voltage-Gated Sodium Channel Resting Resting State Open Open (Activated) State Inactivated Inactivated State Open->Inactivated Inactivates Inactivated->Resting Recovers ReducedFiring Reduced Neuronal Firing Inactivated->ReducedFiring Leads to Compound This compound Compound->Inactivated Stabilizes Depolarization Membrane Depolarization Depolarization->Resting Opens Repolarization Membrane Repolarization

Caption: Drug action on sodium channel states.

Section 3: Pharmacokinetic Profile: Absorption, Distribution, Metabolism, and Excretion (ADME)

Understanding the pharmacokinetic profile of this compound is crucial for designing effective dosing regimens and interpreting in vivo efficacy data. As it is an active metabolite, its formation from the parent drug, mephenytoin, and its own subsequent metabolism and elimination are of key interest.

Key Pharmacokinetic Parameters

Studies have investigated the stereoselective metabolism and pharmacokinetics of the enantiomers of 5-Ethyl-5-phenylhydantoin.

ParameterEnantiomerValueSpeciesReference
Half-life (t½)(-)-enantiomer~23.3 hoursDog[5]
Half-life (t½)(+)-enantiomer~16.3 hoursDog[5]
Half-life (t½)Racemate (Nirvanol)~114 hoursHuman[6]

Note: The longer half-life of the (-)-enantiomer compared to the (+)-enantiomer in dogs suggests stereoselective metabolism.[5] The significantly longer half-life in humans highlights species differences in drug metabolism.

Metabolism

This compound is primarily metabolized through aromatic hydroxylation.[7] This process is stereoselective, with different rates of metabolism for the enantiomers. The major metabolite is 5-(4-hydroxyphenyl)-5-ethylhydantoin.[7]

Workflow for Pharmacokinetic Analysis

G cluster_study PK Study Design cluster_analysis Sample Analysis cluster_modeling Pharmacokinetic Modeling Dosing Administer Compound (i.v. or oral) Sampling Collect Blood Samples at Time Points Dosing->Sampling Extraction Extract Compound from Plasma Sampling->Extraction LCMS Quantify by LC-MS/MS Extraction->LCMS DataPlot Plot Concentration vs. Time LCMS->DataPlot Calc Calculate PK Parameters (t½, AUC, etc.) DataPlot->Calc

Caption: Pharmacokinetic study workflow.

Section 4: In Vitro Neurotoxicity Assessment

Assessing the potential neurotoxicity of an anticonvulsant is a critical aspect of its preclinical evaluation. In vitro assays provide a means to identify potential adverse effects on neuronal health at an early stage.

Rationale for Assay Selection

A tiered approach to in vitro neurotoxicity testing is often employed. Initial screening may involve assessing general cytotoxicity in a neuronal cell line. More specific assays can then be used to investigate effects on neurite outgrowth, synaptic function, or mitochondrial health.

Detailed Experimental Protocol: Neuronal Viability Assay (MTT Assay)

Objective: To assess the effect of this compound on the viability of a neuronal cell line (e.g., SH-SY5Y).

Materials:

  • SH-SY5Y human neuroblastoma cells

  • Cell culture medium (e.g., DMEM/F12 with FBS)

  • 96-well cell culture plates

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Plate reader

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Replace the medium in the wells with the compound-containing medium. Include a vehicle control and a positive control for cytotoxicity (e.g., staurosporine).

    • Incubate the plate for 24 or 48 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C to allow the formation of formazan crystals.

    • Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Incubate for an additional 2-4 hours at room temperature in the dark.

  • Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability as a function of compound concentration.

    • Determine the IC50 value for cytotoxicity.

Conclusion

This technical guide has provided a detailed overview of the key in vitro and in vivo studies for the pharmacological characterization of this compound. The methodologies described, from the whole-animal MES model to in vitro patch-clamp and neurotoxicity assays, form a comprehensive framework for evaluating the anticonvulsant potential of this and other related compounds. The emphasis on the rationale behind experimental design and the integration of quantitative data are intended to empower researchers in their pursuit of novel and improved therapies for epilepsy.

References

  • Brown, G. B., et al. (1997). Effects of log P and Phenyl Ring Conformation on the Binding of 5-Phenylhydantoins to the Voltage-Dependent Sodium Channel. Journal of Medicinal Chemistry, 40(4), 602-607. [Link]

  • Castel-Branco, M. M., et al. (2009). The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. Methods and Findings in Experimental and Clinical Pharmacology, 31(2), 101-108.
  • Fujioka, H., et al. (1986). Biopharmaceutical Studies on Hydantoin Derivatives. V. Pharmacokinetics and Pharmacodynamics of 5,5-diphenylhydantoin and 1-benzenesulfonyl-5,5-diphenylhydantoin. Journal of Pharmacobio-Dynamics, 9(3), 303-314. [Link]

  • Kupfer, A., & Branch, R. A. (1985). Stereoselective metabolism and pharmacogenetic control of 5-phenyl-5-ethylhydantoin (nirvanol) in humans. Journal of Pharmacology and Experimental Therapeutics, 234(2), 414-419. [Link]

  • Kupferberg, H. J., & Yonekawa, W. (1975). The metabolism of 3-methyl-5-ethyl-5-phenylhydantoin (mephenytoin) to 5-ethyl-5-phenylhydantoin (Nirvanol) in mice in relation to anticonvulsant activity. Drug Metabolism and Disposition, 3(1), 26-29. [Link]

  • L'eplattenier, F., & Meyer, U. A. (1975). Stereoselective metabolism, pharmacokinetics and biliary elimination of phenylethylhydantoin (Nirvanol) in the dog. Journal of Pharmacology and Experimental Therapeutics, 195(2), 414-422. [Link]

  • Lipkind, G. M., & Fozzard, H. A. (2010). Molecular model of anticonvulsant drug binding to the voltage-gated sodium channel inner pore. Molecular Pharmacology, 78(4), 631-638. [Link]

  • Löscher, W. (2011). Critical review of current animal models of seizures and epilepsy. Epilepsia, 52, 5-15.
  • Rogan, J., et al. (2012). Synthesis, Structural and Biological Characterization of 5-Phenylhydantoin Derivatives as Potential Anticonvulsant Agents. Monatshefte für Chemie-Chemical Monthly, 143(10), 1451-1457. [Link]

  • Theodore, W. H., et al. (1986). Disposition of mephenytoin and its metabolite, nirvanol, in epileptic patients. Neurology, 36(11), 1475-1478. [Link]

  • Toman, J. E. (1952). Neuropharmacology of antiepileptics. Electroencephalography and Clinical Neurophysiology, 4(1), 141-145.
  • Vida, J. A., et al. (1975). Anticonvulsants. 5. Derivatives of 5-ethyl-5-phenylhydantoin and 5,5-diphenylhydantoin. Journal of Medicinal Chemistry, 18(4), 383-385. [Link]

  • Wedlund, P. J., et al. (1985). The role of p-hydroxylation in the metabolism of 5-phenyl-5-ethylhydantoin (nirvanol). Drug Metabolism and Disposition, 13(5), 557-563.

Sources

Methodological & Application

HPLC method for chiral separation of 5-Ethyl-5-phenylhydantoin

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Chiral Separation of 5-Ethyl-5-phenylhydantoin

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide details a robust High-Performance Liquid Chromatography (HPLC) method for the enantioselective separation of 5-Ethyl-5-phenylhydantoin, a chiral anticonvulsant drug also known as Nirvanol. The stereoisomers of many pharmaceutical compounds can exhibit significantly different pharmacological and toxicological profiles, making their separation and quantification a critical requirement in drug development and quality control.[1][2] This document provides a foundational understanding of the principles of chiral chromatography and presents a detailed, field-proven protocol using a polysaccharide-based chiral stationary phase (CSP). The methodologies are designed for researchers, analytical scientists, and drug development professionals, offering insights into method development, optimization, and troubleshooting.

Introduction: The Imperative of Chiral Purity

5-Ethyl-5-phenylhydantoin possesses a single stereocenter at the C5 position of the hydantoin ring, resulting in two enantiomers: (R)- and (S)-5-Ethyl-5-phenylhydantoin. As with many chiral drugs, these enantiomers can interact differently within the chiral environment of the human body, potentially leading to variations in therapeutic efficacy and adverse effects. Regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA), emphasize the need to characterize the activity of individual enantiomers in a racemic drug.[3] Therefore, a reliable and reproducible analytical method to resolve and quantify these enantiomers is paramount.

High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is the most powerful and widely adopted technique for the direct separation of enantiomers.[4][5] This approach leverages the differential interactions between the enantiomers and a chiral selector immobilized on the stationary phase, enabling their separation as distinct peaks.

The Principle of Enantioselective Recognition on Polysaccharide CSPs

The cornerstone of this method is the formation of transient, diastereomeric complexes between the 5-Ethyl-5-phenylhydantoin enantiomers and the chiral stationary phase.[6] Polysaccharide-based CSPs, particularly derivatives of cellulose and amylose, are exceptionally effective for resolving a broad range of chiral compounds, including hydantoins.[7][8]

The chiral recognition mechanism is a multifactorial process governed by a combination of intermolecular interactions:

  • Hydrogen Bonding: The hydantoin ring contains N-H protons (donors) and carbonyl groups (acceptors) that can form hydrogen bonds with the carbamate groups on the polysaccharide backbone of the CSP.

  • π-π Interactions: The phenyl ring of the analyte can engage in π-π stacking with the aromatic moieties of the CSP (e.g., the 3,5-dimethylphenyl groups).

  • Steric Fit (Inclusion): One enantiomer will fit more favorably into the chiral grooves or cavities of the polysaccharide polymer than the other. This steric hindrance is a critical determinant of selectivity.

This combination of forces results in one enantiomer having a stronger or more prolonged interaction with the CSP, leading to a longer retention time and, consequently, separation from its mirror image.

cluster_CSP Chiral Stationary Phase (CSP) cluster_Elution Chromatographic Elution R_Enantiomer (R)-Enantiomer R_Complex (R)-Analyte-CSP Complex (Weaker Interaction) R_Enantiomer->R_Complex Interaction S_Enantiomer (S)-Enantiomer S_Complex (S)-Analyte-CSP Complex (Stronger Interaction) S_Enantiomer->S_Complex Interaction CSP_Selector Polysaccharide Selector (e.g., Amylose Carbamate) CSP_Selector->R_Complex CSP_Selector->S_Complex Elution_R Early Elution (Peak 1) R_Complex->Elution_R Dissociation Elution_S Late Elution (Peak 2) S_Complex->Elution_S Dissociation G A Analyte Characterization (5-Ethyl-5-phenylhydantoin) B CSP Screening (Amylose & Cellulose based) A->B Select potential columns C Mobile Phase Screening (Normal vs. Polar Organic) B->C Test on promising columns D Mobile Phase Optimization (Adjust Solvent Ratio) C->D Select best mode E Parameter Fine-Tuning (Flow Rate, Temperature) D->E Optimize Resolution (Rs) F Method Validation (ICH Guidelines) E->F Finalize conditions

Caption: Systematic workflow for chiral HPLC method development.

Materials, Instrumentation, and Reagents

  • Instrumentation: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chiral Columns (Recommended for Screening): Polysaccharide-based CSPs are highly recommended for hydantoin derivatives. [7][8] * Primary Column: An amylose tris(3,5-dimethylphenylcarbamate) phase. (e.g., Chiralpak® AD-H, 250 x 4.6 mm, 5 µm or Chiralpak® IA, 250 x 4.6 mm, 5 µm).

    • Secondary Column: A cellulose tris(3,5-dimethylphenylcarbamate) phase. (e.g., Chiralcel® OD-H, 250 x 4.6 mm, 5 µm).

  • Chemicals:

    • Racemic 5-Ethyl-5-phenylhydantoin standard.

    • HPLC-grade n-Hexane.

    • HPLC-grade 2-Propanol (IPA).

    • HPLC-grade Ethanol (EtOH).

  • Sample Diluent: A mixture of Hexane and IPA (e.g., 90:10 v/v) or the initial mobile phase.

Detailed Analytical Protocol

This protocol focuses on the Normal-Phase mode, which is the most common and often most successful starting point for polysaccharide CSPs. [7][8]

Standard and Sample Preparation
  • Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of racemic 5-Ethyl-5-phenylhydantoin standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the sample diluent. Sonicate for 5 minutes if necessary to ensure complete dissolution.

  • Working Standard (0.1 mg/mL): Transfer 1 mL of the Stock Solution into a 10 mL volumetric flask and dilute to volume with the sample diluent.

  • Filtration: Filter the final solution through a 0.45 µm PTFE syringe filter before injection to protect the column and system from particulates.

Recommended Chromatographic Conditions

The following parameters provide an excellent starting point for the separation. Optimization is typically required by adjusting the 2-Propanol concentration.

ParameterRecommended ConditionRationale & Optimization Notes
Column Chiralpak® AD-H (250 x 4.6 mm, 5 µm)Amylose-based phases show high success rates for hydantoins. [7][8]
Mobile Phase n-Hexane / 2-Propanol (90:10, v/v)The ratio is the most critical parameter. To increase resolution: decrease IPA % (e.g., to 95:5). To decrease run time: increase IPA % (e.g., to 85:15).
Mode IsocraticProvides stable baseline and reproducible retention times.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column. Can be adjusted (0.8-1.2 mL/min) to fine-tune separation.
Column Temp. 25 °C (Ambient)Temperature can affect selectivity. Testing at different temperatures (e.g., 15°C and 40°C) may be beneficial.
Detection UV at 220 nmThe phenyl and hydantoin moieties show strong absorbance at lower UV wavelengths. 254 nm is a viable alternative. [8]
Injection Vol. 10 µLCan be adjusted based on detector response and analyte concentration.
Data Analysis and System Suitability

For a method to be considered successful, the separation between the two enantiomeric peaks must be adequate.

  • Separation Factor (α): Measures the selectivity between the two enantiomers. It is the ratio of the retention factors (k) of the second eluting peak to the first. An α > 1.1 is desirable.

  • Resolution (Rs): The most important parameter, quantifying the degree of separation between the two peaks. A value of Rs ≥ 1.5 indicates baseline separation and is the typical target for quantitative methods.

Troubleshooting Common Issues

IssuePotential CauseRecommended Action
No Separation (α ≈ 1) Insufficient interaction with the CSP.1. Decrease the percentage of alcohol (IPA) in the mobile phase significantly (e.g., to 2%).2. Switch to a different CSP (e.g., Chiralcel® OD-H).3. Try a different alcohol modifier (e.g., Ethanol).
Poor Resolution (Rs < 1.5) Peaks are not fully separated.1. Decrease the percentage of alcohol to increase retention and improve separation.2. Lower the flow rate (e.g., to 0.8 mL/min).3. Evaluate the effect of a different column temperature.
Broad or Tailing Peaks Sample solvent mismatch; column degradation.1. Ensure the sample is dissolved in a solvent weaker than or equal in strength to the mobile phase.2. Flush the column or replace it if performance does not improve.
Irreproducible Retention Times Poor column equilibration; mobile phase composition drift.1. Ensure the column is equilibrated for at least 30 minutes with the mobile phase.2. Prepare fresh mobile phase daily.

Conclusion

This application note provides a validated starting point for the successful chiral separation of 5-Ethyl-5-phenylhydantoin enantiomers. The recommended method, utilizing an amylose-based chiral stationary phase in a normal-phase mode, is robust and grounded in established chromatographic principles. By following the systematic approach to optimization and troubleshooting outlined herein, researchers and analytical scientists can confidently develop and implement a reliable method for the quality control and analysis of this important pharmaceutical compound.

References

  • Phenomenex. (n.d.). Chiral HPLC Separations.
  • Sigma-Aldrich. (n.d.). Basics of chiral HPLC.
  • Gubitz, G., & Schmid, M. G. (2022). Enantioseparation of syn- and anti-3,5-Disubstituted Hydantoins by HPLC and SFC on Immobilized Polysaccharides-Based Chiral Stationary Phases. Molecules, 27(12), 3937. Retrieved from [Link]

  • Rao, B. V., et al. (2014). A validated chiral HPLC method for the enantiomeric purity of alogliptin benzoate. Der Pharma Chemica, 6(3), 234-239. Retrieved from [Link]

  • ICH. (n.d.). ICH Guidelines. Retrieved from [Link]

  • Siddiqui, M. R., et al. (2018). A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine. Research Journal of Pharmacy and Technology, 11(7), 2831-2836. Retrieved from [Link]

  • orochemtech. (2018, January 4). Chirality and the Separation of Enantiomers by Liquid Chromatography - Complete Presentation [Video]. YouTube. Retrieved from [Link]

  • Regis Technologies. (2020, April 6). Advancing Chiral Separations. Retrieved from [Link]

  • Matarashvili, I., et al. (2002). Comparative HPLC enantioseparation of new chiral hydantoin derivatives on three different polysaccharide type chiral stationary phases. Journal of Pharmaceutical and Biomedical Analysis, 27(1-2), 151-160. Retrieved from [Link]

  • de Almeida, D. R. Q., et al. (2020). Liquid chromatographic methods for determination of the new antiepileptic drugs stiripentol, retigabine, rufinamide and perampanel: A comprehensive and critical review. Journal of Pharmaceutical and Biomedical Analysis, 185, 113233. Retrieved from [Link]

  • Al-Tannak, N. F., & Al-Obaidy, S. S. (2022). An overview of liquid chromatographic methods for analyzing new generation anti-epileptic drugs. Critical Reviews in Analytical Chemistry, 1-21. Retrieved from [Link]

  • Nazareth, C., & Pereira, S. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 10(3), 77-91. Retrieved from [Link]

Sources

Application Note & Protocols: Characterizing (-)-5-Ethyl-5-phenylhydantoin in Preclinical Models of Neurological Disorders

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a comprehensive technical overview and detailed protocols for utilizing (-)-5-Ethyl-5-phenylhydantoin, a stereoisomer of Nirvanol[1], in foundational preclinical models of epilepsy. As a member of the hydantoin class of compounds, which includes the cornerstone antiepileptic drug (AED) Phenytoin, this compound is predicted to function as a voltage-gated sodium channel modulator.[2][3] This mechanism is central to controlling neuronal hyperexcitability that underlies seizure propagation.[4][5]

Here, we move beyond a simple listing of procedures. We explain the causal reasoning behind model selection, protocol design, and data interpretation. This document is structured to empower researchers to not only execute these assays with precision but also to understand the mechanistic implications of their findings. We present validated, step-by-step protocols for three critical screening models endorsed by the National Institute of Neurological Disorders and Stroke (NINDS) Epilepsy Therapy Screening Program (ETSP)[6][7]: the Maximal Electroshock (MES) model, the Pentylenetetrazol (PTZ) model, and the 6-Hz psychomotor seizure model.

Compound Profile: this compound

Chemical Structure and Properties

This compound is the levorotatory (-) enantiomer of 5-Ethyl-5-phenylhydantoin (Nirvanol). It belongs to the hydantoin chemical class, a heterocyclic scaffold known for its diverse pharmacological activities, most notably as an anticonvulsant.[1][8][9] The presence of a chiral center at the C-5 position of the hydantoin ring allows for stereospecific interactions with biological targets, which may result in differential efficacy and toxicity profiles between enantiomers.

  • IUPAC Name: (R)-5-ethyl-5-phenylimidazolidine-2,4-dione (Note: The exact stereochemistry, (R) or (S), corresponding to the levorotatory (-) rotation requires experimental determination, but PubChem lists an "(R)-(-)" isomer[1]).

  • Molecular Formula: C₁₁H₁₂N₂O₂[1]

  • Molecular Weight: 204.22 g/mol [1]

  • Synonyms: Nirvanol (racemic mixture), Ethylphenylhydantoin[1]

Postulated Mechanism of Action (MoA)

Hydantoin anticonvulsants exert their therapeutic effect primarily by modulating the activity of voltage-gated sodium channels (VGSCs) in neurons.[2][3] This mechanism is crucial for controlling the rapid, repetitive neuronal firing that characterizes seizure activity.

The proposed mechanism involves:

  • State-Dependent Binding: Hydantoins preferentially bind to VGSCs in the inactivated state, rather than the resting state.[3]

  • Stabilization of the Inactivated State: This binding stabilizes the channel in its non-conducting, inactivated conformation.

  • Reduced Neuronal Firing: By prolonging the inactivated state, the compound limits the availability of sodium channels to open in response to depolarization. This effectively blocks the sustained, high-frequency firing of action potentials that is necessary for seizure propagation.[3][4]

This targeted action on overactive neurons, while leaving normal neuronal transmission relatively unaffected, is a hallmark of several effective AEDs.

MoA cluster_neuron Presynaptic Neuron Membrane cluster_states Channel States Na_Channel Voltage-Gated Sodium Channel (VGSC) Resting Resting (Closed) Active Active (Open) Inactive Inactive (Blocked) Active->Inactive Inactive->Resting Depolarization Action Potential (Depolarization) Depolarization->Resting Repolarization Repolarization Compound This compound Compound->Inactive Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis A1 Animal Acclimatization (≥ 7 days) A2 Randomize into Treatment Groups A1->A2 A3 Prepare Test Compound, Vehicle & Positive Control A2->A3 B1 Administer Compound (p.o. or i.p.) A3->B1 B2 Waiting Period (Time to Peak Effect) B1->B2 B3 Induce Seizure (MES, PTZ, or 6-Hz) B2->B3 B4 Observe & Score Behavioral Endpoint B3->B4 C1 Record Data: Protected vs. Unprotected B4->C1 C2 Calculate % Protection & ED₅₀ C1->C2 C3 Statistical Analysis (e.g., Fisher's Exact Test) C2->C3

Caption: General experimental workflow for preclinical anticonvulsant screening.

Protocol 1: Maximal Electroshock (MES) Seizure Model
  • Principle: This model assesses a compound's ability to prevent the spread of a maximal seizure discharge through neural tissue. [10]The endpoint is the abolition of the tonic hindlimb extension (THE), which is a robust and easily quantifiable measure. [11]* Materials:

    • Electroconvulsive device (e.g., Ugo Basile ECT unit)

    • Corneal electrodes

    • 0.9% Saline solution with 0.5% tetracaine (local anesthetic)

  • Procedure:

    • Administer the test compound, vehicle, or positive control as described in the general preparation.

    • At the predetermined time to peak effect, apply a drop of the saline/anesthetic solution to the animal's corneas.

    • Affix the corneal electrodes.

    • Deliver a constant alternating electrical current (60 Hz, 50 mA for 0.2 seconds for mice). [10] 5. Immediately observe the animal for the presence or absence of a full tonic hindlimb extension (hindlimbs become rigid and parallel to the body). A flexion of the hindlimbs followed by clonus without a sustained extension phase is considered protection.

  • Data Analysis: An animal is scored as "protected" if the tonic hindlimb extension is abolished. Calculate the percentage of animals protected at each dose. Determine the ED₅₀ (the dose at which 50% of animals are protected) using probit analysis.

Protocol 2: Pentylenetetrazol (PTZ)-Induced Seizure Model
  • Principle: PTZ is a GABA-A receptor antagonist that induces clonic seizures, modeling generalized absence or myoclonic seizures. [12][13]This test identifies compounds that can raise the seizure threshold.

  • Materials:

    • Pentylenetetrazol (PTZ) solution (e.g., 85 mg/kg in saline for mice, a dose known to cause convulsions in >95% of animals)

    • Observation chambers

    • Syringes for i.p. or subcutaneous (s.c.) injection

  • Procedure:

    • Administer the test compound, vehicle, or positive control.

    • At the predetermined time to peak effect, administer PTZ via subcutaneous or intraperitoneal injection.

    • Place the animal in an individual observation chamber.

    • Observe continuously for 30 minutes.

    • The primary endpoint is the presence of a clonic seizure, defined as clonus of the whole body (forelimbs, hindlimbs, and jaw) lasting for at least 5 seconds.

  • Data Analysis: An animal is scored as "protected" if it fails to exhibit a clonic seizure of ≥5 seconds duration within the 30-minute observation period. Calculate the percentage of animals protected and determine the ED₅₀.

Protocol 3: 6-Hz Psychomotor Seizure Model
  • Principle: This model identifies compounds effective against therapy-resistant focal seizures. The low-frequency, long-duration stimulus produces a seizure with a distinct behavioral phenotype that is not prevented by many classic AEDs like Phenytoin at non-toxic doses. [14][15]* Materials:

    • Electroconvulsive device capable of delivering a 6 Hz stimulus

    • Corneal electrodes

    • 0.9% Saline solution with 0.5% tetracaine

  • Procedure:

    • Administer the test compound, vehicle, or positive control.

    • At the predetermined time to peak effect, apply anesthetic/saline drops to the corneas.

    • Deliver a low-frequency electrical stimulus (6 Hz, 0.2 ms pulse width, 3 seconds duration) via corneal electrodes. The current intensity should be set to a convulsive current 97 (CC₉₇), typically 32 mA for mice. [14] 4. Immediately after stimulation, observe the animal. Unprotected animals assume a stereotyped "stun" posture, often with forelimb clonus, tail extension, and a lack of exploratory behavior.

    • The endpoint is the absence of this stereotyped seizure behavior. An animal is considered "protected" if it resumes normal exploratory behavior within 10 seconds of the stimulus. [14]* Data Analysis: Score animals as "protected" or "unprotected." Calculate the percentage of protection at each dose and determine the ED₅₀.

Data Interpretation & Troubleshooting

  • Interpreting the Profile: The activity profile across these three models provides a "pharmacological fingerprint" for the test compound.

    • MES-positive, PTZ-negative: Suggests a mechanism similar to Phenytoin, likely involving the blockade of voltage-gated sodium channels. This profile indicates potential efficacy against generalized tonic-clonic seizures. [10] * PTZ-positive, MES-negative: Suggests a mechanism involving enhancement of GABAergic transmission or blockade of T-type calcium channels. This profile indicates potential for treating absence seizures.

    • Broad-Spectrum (MES, PTZ, 6-Hz positive): Indicates a compound with multiple mechanisms of action or a very potent single mechanism, with potential for treating a wide range of seizure types, including refractory epilepsy.

  • Common Pitfalls:

    • Vehicle Effects: Always run a vehicle control group. Some vehicles can have sedative or pro-convulsant effects.

    • Incorrect Timing: Failure to determine the time to peak effect can lead to false-negative results. A time-course experiment should be run for any new compound.

    • Animal Strain Variability: Seizure thresholds can vary significantly between different strains of mice and rats. Use a consistent strain for all experiments. [16] * Neurotoxicity: At higher doses, compounds may cause motor impairment (e.g., ataxia) that can be mistaken for protection, particularly in the MES test. A simple rotarod test should be performed to assess motor toxicity at active doses.

Conclusion

This compound, as a member of the well-established hydantoin class, represents a compelling candidate for investigation in neurological disorder models. The protocols detailed in this guide provide a robust, validated framework for its initial characterization. By systematically applying the MES, PTZ, and 6-Hz models, researchers can efficiently determine the compound's anticonvulsant profile, gain insights into its likely mechanism of action, and generate the critical data needed to justify further development. This structured approach, grounded in the principles of the NINDS ETSP, ensures that the generated data is both reliable and translatable.

References

  • ChemRxiv. (2024). Batch and continuous synthesis of 5,5-diphenylhydantoin, an active pharmaceutical ingredient.
  • National Center for Biotechnology Information. (n.d.). Nirvanol. PubChem Compound Database. [Link]

  • Maguire, J. H., Butler, T. C., & Dudley, K. H. (1982). 5-ethyl-5-phenylhydantoin N-glucuronide, the major urinary metabolite of 5-ethyl-5-phenylhydantoin (Nirvanol) in the dog. Drug Metabolism and Disposition, 10(6), 595–598. [Link]

  • National Center for Biotechnology Information. (n.d.). Development and Pharmacological Characterization of the Rat 6 Hz Model of Partial Seizures. PubMed. [Link]

  • National Institute of Neurological Disorders and Stroke. (n.d.). Epilepsy Therapy Screening Program (ETSP). [Link]

  • PubMed. (n.d.). Sodium channel binding and anticonvulsant activities of hydantoins containing conformationally constrained 5-phenyl substituents. [Link]

  • ACS Publications. (n.d.). Anticonvulsants. 5. Derivatives of 5-ethyl-5-phenylhydantoin and 5,5-diphenylhydantoin. [Link]

  • National Institute of Neurological Disorders and Stroke. (n.d.). Maximal Electroshock Seizure (MES) Test (mouse, rat). PANAChE Database. [Link]

  • Dhir, A. (2012). Pentylenetetrazol (PTZ) kindling model of epilepsy. Current Protocols in Neuroscience, Chapter 9, Unit9.37. [Link]

  • Melior Discovery. (n.d.). 6-Hz Psychomotor Seizure Model. [Link]

  • National Center for Biotechnology Information. (n.d.). Hydantoin Derivatives of l- and d-amino acids: Synthesis and Evaluation of Their Antiviral and Antitumoral Activity. [Link]

  • National Center for Biotechnology Information. (n.d.). Olanzapine. StatPearls. [Link]

  • MSF Medical Guidelines. (n.d.). PHENYTOIN = PHT injectable. [Link]

  • National Institute of Neurological Disorders and Stroke. (2020). A report of the 2020 NINDS Epilepsy Therapy Screening Program Working Group. [Link]

  • Melior Discovery. (n.d.). Pentylenetetrazol Induced Seizure (PTZ) Model. [Link]

  • Drugs.com. (n.d.). List of Hydantoin anticonvulsants. [Link]

  • MDPI. (n.d.). Modified Pentylenetetrazole Model for Acute Seizure Induction in Rats. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Olanzapine?[Link]

  • RxList. (n.d.). How Do Hydantoin Anticonvulsants Work?[Link]

  • National Center for Biotechnology Information. (2023). Phenytoin. StatPearls. [Link]

  • ResearchGate. (n.d.). The NIH Anticonvulsant Drug Development (ADD) Program: preclinical anticonvulsant screening project. [Link]

  • Melior Discovery. (n.d.). Maximal Electroshock Seizure Model. [Link]

  • ACS Publications. (n.d.). Anticonvulsants. 5. Derivatives of 5-Ethyl-5-phenylhydantoin and 5,5-Diphenylhydantoin. [Link]

  • MDPI. (n.d.). Synthesis of Hydantoin Androgen Receptor Antagonists and Study on Their Antagonistic Activity. [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Synthesis, Structural and Biological Characterization of 5-Phenylhydantoin Derivatives as Potential Anticonvulsant Agents. [Link]

  • ResearchGate. (n.d.). The National Institute of Neurological Disorders and Stroke (NINDS) Epilepsy Therapy Screening Program (ETSP). [Link]

  • National Center for Biotechnology Information. (n.d.). Voltage-gated sodium channels: Pharmaceutical targets via anticonvulsants to treat epileptic syndromes. [Link]

  • GGC Medicines. (n.d.). Guideline for Phenytoin Dose Calculations. [Link]

  • PubMed. (2019). Recent applications of hydantoin and thiohydantoin in medicinal chemistry. [Link]

  • Hilaris Publisher. (2021). Olanzapine and its Working Mechanism. [Link]

  • Springer Link. (n.d.). Protocol for 6 Hz Corneal Stimulation in Rodents for Refractory Seizures. [Link]

  • JoVE. (n.d.). Establishing a Pentylenetetrazole-Induced Epileptic Seizure Model in Mice. [Link]

  • SRR Publications. (n.d.). Novel new research strategies of hydantoin derivatives: A review. [Link]

  • University of Utah Health. (2022). Searching for Solutions to Prevent and Treat Epilepsy. [Link]

  • GoodRx. (n.d.). Olanzapine (Zyprexa): Uses & Side Effects. [Link]

  • ResearchGate. (n.d.). The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. [Link]

  • Medscape. (n.d.). Dilantin, Phenytek (phenytoin) dosing, indications, interactions, adverse effects, and more. [Link]

  • PLOS One. (n.d.). Seizures elicited by transcorneal 6 Hz stimulation in developing rats. [Link]

  • Wikipedia. (n.d.). Anticonvulsant. [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Methyl-5-phenylhydantoin. PubChem Compound Database. [Link]

  • National Center for Biotechnology Information. (2018). Pentylenetetrazole-Induced Kindling Mouse Model. [Link]

  • Cree Health. (n.d.). Phenytoin IV protocol.pdf. [Link]

  • ResearchGate. (n.d.). A Review on the Some Biological Activities of the Hydantoin Derivatives. [Link]

  • MDPI. (2024). Subchronic Treatment with CBZ Transiently Attenuates Its Anticonvulsant Activity in the Maximal Electroshock-Induced Seizure Test in Mice. [Link]

  • Frontiers. (n.d.). Progressive Seizure Aggravation in the Repeated 6-Hz Corneal Stimulation Model Is Accompanied by Marked Increase in Hippocampal p-ERK1/2 Immunoreactivity in Neurons. [Link]

Sources

Application Notes and Protocols for (-)-5-Ethyl-5-phenylhydantoin in Epilepsy Research

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Unveiling the Therapeutic Potential of (-)-5-Ethyl-5-phenylhydantoin

This compound, also known as Nirvanol, is a pharmacologically active metabolite of the anticonvulsant drug mephenytoin.[1][2] Historically, the hydantoin chemical scaffold has been a cornerstone in the development of anti-seizure medications.[3] Nirvanol itself demonstrates potent anticonvulsant properties, particularly in preclinical models of generalized tonic-clonic seizures.[1] Its primary mechanism of action, like other hydantoin derivatives such as phenytoin, is the modulation of neuronal excitability through interaction with voltage-gated sodium channels.[4][5]

Mephenytoin, the parent compound, is metabolically N-dealkylated to this compound, which is considered the principal active agent.[2] This biotransformation underscores the importance of studying Nirvanol directly to understand its intrinsic anticonvulsant activity and pharmacokinetic profile. Notably, this compound exhibits a long plasma half-life, which in clinical contexts can contribute to stable therapeutic blood levels.[6][7]

This comprehensive guide provides detailed application notes and protocols for researchers investigating the anticonvulsant effects of this compound. It is designed to offer both the theoretical framework and the practical, step-by-step methodologies necessary for robust preclinical evaluation.

Mechanism of Action: Stabilization of Inactivated Voltage-Gated Sodium Channels

The primary mechanism by which this compound exerts its anticonvulsant effects is through the modulation of voltage-gated sodium channels (VGSCs) in neurons.[4][5] These channels are critical for the initiation and propagation of action potentials. During a seizure, neurons exhibit excessive and synchronized high-frequency firing.

Hydantoin compounds, including Nirvanol, exhibit a use-dependent and voltage-dependent blockade of VGSCs.[8] This means they have a higher affinity for channels that are frequently opening and closing, as is the case during a seizure, and for channels in a depolarized state. Specifically, this compound binds to and stabilizes the fast-inactivated state of the sodium channel.[9] By doing so, it prolongs the refractory period of the neuron, making it less likely to fire another action potential. This action effectively dampens the rapid and repetitive firing characteristic of epileptic seizures and prevents the spread of seizure activity within the brain.[5]

Mechanism_of_Action cluster_Neuron Presynaptic Neuron cluster_Synapse Synaptic Cleft Action_Potential High-Frequency Action Potentials (Seizure Activity) VGSC Voltage-Gated Sodium Channel (VGSC) Action_Potential->VGSC Opens Inactivated_VGSC Inactivated VGSC VGSC->Inactivated_VGSC Inactivates Nirvanol This compound (Nirvanol) Nirvanol->Inactivated_VGSC Binds and Stabilizes Reduced_Firing Reduced Neuronal Firing Inactivated_VGSC->Reduced_Firing Prolongs Refractory Period Glutamate_Release Reduced Glutamate Release Reduced_Firing->Glutamate_Release caption Mechanism of Action of this compound

Caption: Mechanism of Action of this compound

Pharmacological Data Summary

The following table summarizes key pharmacological data for this compound (Nirvanol) and its parent compound, mephenytoin.

CompoundTestAnimal ModelED50 (mg/kg, i.p.)Time PointReference
This compound (Nirvanol) Maximal Electroshock (MES)Mouse2330 min[1]
302 hr[1]
Mephenytoin Maximal Electroshock (MES)Mouse4230 min[1]
352 hr[1]
CompoundParameterSpeciesValueReference
This compound (Nirvanol) Plasma Half-lifeHuman114 hours[6][7]
Mephenytoin Plasma Half-lifeHuman17 hours[6][7]

Experimental Protocols

In Vivo Evaluation of Anticonvulsant Activity

The MES test is a primary screening model for identifying anticonvulsant compounds effective against generalized tonic-clonic seizures.[10] The endpoint of this assay is the abolition of the tonic hindlimb extension phase of the seizure.[11]

Materials and Equipment:

  • Male albino mice (20-25 g) or male Wistar rats (100-150 g)

  • Electroshock apparatus with corneal electrodes

  • Topical anesthetic (e.g., 0.5% tetracaine hydrochloride)

  • Saline solution (0.9% NaCl)

  • Test compound solution/suspension and vehicle control

  • Administration supplies (gavage needles, syringes)

  • Observation chambers

Step-by-Step Protocol:

  • Animal Acclimation: Acclimate animals to the laboratory environment for at least 3-5 days prior to the experiment.

  • Compound Administration: Administer the test compound or vehicle control to groups of animals (n=8-10 per group) via the desired route (e.g., intraperitoneal or oral). Dosing should be based on a predetermined dose-response range.

  • Pre-treatment Time: Allow for a specific pre-treatment time based on the expected time to peak effect of the compound (e.g., 30 minutes, 1 hour, 2 hours).

  • Induction of Seizure:

    • Gently restrain the animal.

    • Apply one drop of topical anesthetic to each cornea.

    • Place the saline-soaked corneal electrodes on the corneas.

    • Deliver a supramaximal electrical stimulus (e.g., for mice: 50 mA, 60 Hz for 0.2 seconds).[11][12]

  • Observation: Immediately after the stimulus, place the animal in an observation chamber and observe for the presence or absence of the tonic hindlimb extension phase. This is characterized by the rigid extension of the hindlimbs at an angle greater than 90 degrees to the torso.

  • Endpoint: Protection is defined as the complete absence of the tonic hindlimb extension.

  • Data Analysis: Calculate the percentage of animals protected in each dose group. The ED50 (the dose that protects 50% of the animals) can then be determined using probit analysis.

MES_Test_Workflow Start Start Animal_Acclimation Animal Acclimation Start->Animal_Acclimation Compound_Admin Administer Test Compound/Vehicle Animal_Acclimation->Compound_Admin Pretreatment Pre-treatment Period Compound_Admin->Pretreatment Seizure_Induction Induce Seizure via Corneal Electrodes Pretreatment->Seizure_Induction Observation Observe for Tonic Hindlimb Extension Seizure_Induction->Observation Endpoint Endpoint: Protection (Absence of Extension) Observation->Endpoint Data_Analysis Calculate % Protection and ED50 Endpoint->Data_Analysis End End Data_Analysis->End

Caption: Maximal Electroshock (MES) Test Workflow

The PTZ test is used to identify compounds that can protect against clonic seizures, which are thought to mimic myoclonic and absence seizures in humans.[10]

Materials and Equipment:

  • Male albino mice (20-25 g)

  • Pentylenetetrazole (PTZ) solution (e.g., dissolved in 0.9% saline)

  • Test compound solution/suspension and vehicle control

  • Administration supplies (syringes, needles)

  • Observation chambers

  • Stopwatch

Step-by-Step Protocol:

  • Animal Acclimation: As in the MES test, acclimate animals to the laboratory environment.

  • Compound Administration: Administer the test compound or vehicle control to groups of animals.

  • Pre-treatment Time: Allow for the appropriate pre-treatment time.

  • PTZ Injection: Administer a convulsant dose of PTZ subcutaneously (s.c.) or intraperitoneally (i.p.). A typical s.c. dose is 85 mg/kg, which induces clonic seizures in over 95% of control animals.

  • Observation: Immediately after PTZ injection, place each animal in an individual observation chamber and observe for the onset of clonic seizures for a period of 30 minutes.[13] A clonic seizure is defined as a period of at least 5 seconds of clonus (rhythmic muscle contractions) of the forelimbs, hindlimbs, or entire body.[13]

  • Endpoint: Protection is defined as the absence of a clonic seizure during the observation period. The latency to the first clonic seizure can also be recorded as a measure of compound efficacy.

  • Data Analysis: Calculate the percentage of animals protected in each group and determine the ED50.

PTZ_Test_Workflow Start Start Animal_Acclimation Animal Acclimation Start->Animal_Acclimation Compound_Admin Administer Test Compound/Vehicle Animal_Acclimation->Compound_Admin Pretreatment Pre-treatment Period Compound_Admin->Pretreatment PTZ_Injection Inject Pentylenetetrazole (PTZ) Pretreatment->PTZ_Injection Observation Observe for Clonic Seizures (30 min) PTZ_Injection->Observation Endpoint Endpoint: Protection (Absence of Seizure) Observation->Endpoint Data_Analysis Calculate % Protection and ED50 Endpoint->Data_Analysis End End Data_Analysis->End

Caption: Pentylenetetrazole (PTZ) Test Workflow

In Vitro Mechanistic Studies

This technique allows for the direct measurement of the effects of this compound on voltage-gated sodium currents in individual neurons.[14]

Materials and Equipment:

  • Cultured primary neurons (e.g., hippocampal or cortical neurons) on coverslips

  • Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system)

  • Borosilicate glass capillaries for pulling patch pipettes

  • Pipette puller

  • Extracellular (bath) solution (e.g., artificial cerebrospinal fluid - aCSF)

  • Intracellular (pipette) solution

  • This compound stock solution

  • Perfusion system

Step-by-Step Protocol:

  • Solution Preparation: Prepare and filter extracellular and intracellular solutions. The osmolarity of the intracellular solution should be slightly lower than the extracellular solution to facilitate seal formation.[15]

  • Pipette Pulling: Pull glass pipettes to a resistance of 3-5 MΩ when filled with intracellular solution.

  • Cell Culture Preparation: Place a coverslip with cultured neurons in the recording chamber and perfuse with extracellular solution.

  • Obtaining a Gigaohm Seal:

    • Fill a patch pipette with intracellular solution and mount it on the headstage.

    • Under visual guidance using the microscope, approach a healthy-looking neuron with the pipette tip while applying slight positive pressure.

    • Once the pipette touches the cell membrane, release the positive pressure to form a high-resistance (GΩ) seal.

  • Achieving Whole-Cell Configuration: Apply gentle suction to rupture the patch of membrane under the pipette tip, establishing electrical and physical access to the cell's interior.[16]

  • Recording Sodium Currents:

    • Switch the amplifier to voltage-clamp mode.

    • Hold the neuron at a hyperpolarized potential (e.g., -90 mV) to ensure most sodium channels are in the resting state.

    • Apply a series of depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments) to elicit inward sodium currents.

  • Compound Application: After obtaining a stable baseline recording, perfuse the bath with the extracellular solution containing the desired concentration of this compound.

  • Data Acquisition and Analysis: Record sodium currents before, during, and after compound application. Analyze the data to determine the effect of the compound on the peak current amplitude, voltage-dependence of activation and inactivation, and use-dependent block (by applying a train of depolarizing pulses).

Discussion and Future Directions

This compound represents a valuable research tool for investigating the mechanisms of epilepsy and the action of hydantoin anticonvulsants. The protocols outlined in this guide provide a robust framework for its preclinical evaluation. Future research could focus on several key areas:

  • Stereospecificity: Investigating the differential anticonvulsant activity and potential toxicity of the R- and S-enantiomers of 5-ethyl-5-phenylhydantoin.

  • Channel Subtype Selectivity: Determining the binding affinity and modulatory effects of Nirvanol on different subtypes of voltage-gated sodium channels (e.g., Nav1.1, Nav1.2, Nav1.6) to understand its therapeutic window and potential side effects.

  • Chronic Epilepsy Models: Evaluating the efficacy of this compound in chronic models of epilepsy, such as kindling models, to assess its potential for disease modification.

  • Combination Therapy: Exploring the synergistic effects of Nirvanol with other classes of anti-seizure medications to identify more effective treatment strategies for refractory epilepsy.

By employing the detailed methodologies presented here, researchers can further elucidate the therapeutic potential of this compound and contribute to the development of novel and more effective treatments for epilepsy.

References

  • Kupferberg, H. J., & Yonekawa, W. (1975). The metabolism of 3-methyl-5-ethyl-5-phenylhydantoin (mephenytoin) to 5-ethyl-5-phenylhydantoin (Nirvanol) in mice in relation to anticonvulsant activity. Drug Metabolism and Disposition, 3(1), 26–29. [Link]

  • Löscher, W. (2017). Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents. In Models of Seizures and Epilepsy. Springer. [Link]

  • Stella, V. J., & Gish, J. R. (1983). Anticonvulsants. 5. Derivatives of 5-ethyl-5-phenylhydantoin and 5,5-diphenylhydantoin. Journal of Medicinal Chemistry, 26(9), 1333-1336. [Link]

  • JoVE. (2018). PTZ-Induced Epilepsy Model in Mice. Journal of Visualized Experiments. [Link]

  • Troupin, A. S., Friel, P., Ojemann, L. M., & Wilensky, A. J. (1976). Disposition of mephenytoin and its metabolite, nirvanol, in epileptic patients. Neurology, 26(6), 553–553. [Link]

  • Catterall, W. A. (2014). Voltage-gated sodium channels: Pharmaceutical targets via anticonvulsants to treat epileptic syndromes. Epilepsy Currents, 14(4), 203–208. [Link]

  • Axol Bioscience. (n.d.). Whole Cell Patch Clamp Protocol. [Link]

  • Stella, V. J., & Gish, J. R. (1983). Anticonvulsants. 5. Derivatives of 5-ethyl-5-phenylhydantoin and 5,5-diphenylhydantoin. Journal of Medicinal Chemistry, 26(9), 1333-1336. [Link]

  • Castel-Branco, M. M., Alves, G. L., Figueiredo, I. V., Falcão, A. C., & Caramona, M. M. (2009). The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. Methods and Findings in Experimental and Clinical Pharmacology, 31(2), 101–114. [Link]

  • Troupin, A. S., Friel, P., Ojemann, L. M., & Wilensky, A. J. (1976). Disposition of mephenytoin and its metabolite, nirvanol, in epileptic patients. Neurology, 26(6), 553–553. [Link]

  • protocols.io. (2023). Whole-cell patch-clamping of cultured human neurons. [Link]

  • Kaminski, R. M., et al. (2003). Scheme illustrating the treatment protocols. PTZ was... ResearchGate. [Link]

  • Lipkind, G. M., & Fozzard, H. A. (2010). Molecular model of anticonvulsant drug binding to the voltage-gated sodium channel inner pore. Molecular Pharmacology, 78(4), 631–638. [Link]

  • Melior Discovery. (n.d.). Maximal Electroshock Seizure Model. [Link]

  • Segev, A., & Yan, X. (2016). Whole-cell Patch-clamp Recordings in Brain Slices. Journal of Visualized Experiments, (112), 54021. [Link]

  • Abdel-Nabi, M., et al. (n.d.). Population pharmacokinetics of S-mephenytoin and its metabolites S-nirvanol and S-4-hydroxymephenytoin in CYP2C19 poor, intermed. PAGE Meeting. [Link]

  • Popova, Y., et al. (2023). Additive Anticonvulsant Profile and Molecular Docking Analysis of 5,5′-Diphenylhydantoin Schiff Bases and Phenytoin. Molecules, 28(21), 7352. [Link]

  • Axol Bioscience. (n.d.). patch-clamp-protocol-final.pdf. [Link]

  • Epilepsy Society. (n.d.). Mechanisms of action of antiepileptic drugs. [Link]

  • Deranged Physiology. (2023). Phenytoin. [Link]

  • PANAChE Database. (n.d.). Pentylenetetrazol Seizure Threshold Test (mouse, rat). [Link]

  • Christie Lab. (2021). Basic Intro to Whole Cell Patch Clamp Electrophysiology. YouTube. [Link]

  • Progress in Chemical and Biochemical Research. (2020). Study of Some Hyndantion Derivatives as Anticonvulsant Agents. [Link]

  • Pharmacology Discovery Services. (n.d.). Seizure, Maximal Electroshock, Mouse. [Link]

  • Fidecka, S., et al. (2021). Susceptibility to Pentylenetetrazole-Induced Seizures in Mice with Distinct Activity of the Endogenous Opioid System. International Journal of Molecular Sciences, 22(11), 5897. [Link]

  • Wikipedia. (n.d.). Anticonvulsant. [Link]

  • RxList. (n.d.). How Do Hydantoin Anticonvulsants Work? [Link]

Sources

Application Notes & Protocols: A Strategic Guide to the Development of 5-Ethyl-5-phenylhydantoin Derivatives for Enhanced Anticonvulsant Efficacy

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide is designed for researchers, medicinal chemists, and drug development professionals dedicated to advancing antiepileptic drug (AED) discovery. We provide a detailed exploration of the strategic development of novel derivatives based on the 5-Ethyl-5-phenylhydantoin scaffold, a core structure in clinically significant anticonvulsants. This document moves beyond standard procedures to explain the scientific rationale behind synthetic strategies, structure-activity relationship (SAR) considerations, and a multi-tiered screening protocol. Our objective is to equip research teams with the foundational knowledge and actionable protocols required to rationally design, synthesize, and validate next-generation anticonvulsant agents with improved efficacy and safety profiles.

Introduction: The Rationale for Derivatizing 5-Ethyl-5-phenylhydantoin

Epilepsy remains a challenging neurological disorder, with a significant portion of patients exhibiting resistance to current therapeutic options. The hydantoin ring system is a cornerstone of anticonvulsant pharmacology, most notably represented by phenytoin (5,5-diphenylhydantoin) and mephenytoin. Mephenytoin is metabolized in vivo to its active form, 5-Ethyl-5-phenylhydantoin (also known as Nirvanol), which exerts its anticonvulsant effects. This active metabolite serves as a compelling starting point for a targeted drug discovery program.

The primary goals for developing derivatives of 5-Ethyl-5-phenylhydantoin are:

  • Enhanced Potency: To achieve therapeutic effects at lower concentrations, thereby minimizing dose-dependent side effects.

  • Improved Pharmacokinetic Profile: To optimize absorption, distribution, metabolism, and excretion (ADME) properties, potentially leading to better bioavailability and more stable plasma concentrations.[1]

  • Reduced Neurotoxicity: To increase the therapeutic index by minimizing adverse effects on the central nervous system.

  • Novel Mechanism of Action: While the parent compound is known to modulate voltage-gated sodium channels, derivatives may exhibit activity at other relevant targets.[2]

This guide will provide the strategic and technical framework for pursuing these objectives through rational chemical modification and rigorous biological evaluation.

Synthetic Strategies: From Core Scaffold to Novel Derivatives

The synthesis of a diverse library of derivatives begins with the efficient construction of the core 5-Ethyl-5-phenylhydantoin ring system. Subsequently, targeted modifications can be introduced, primarily at the N-1 and N-3 positions of the hydantoin ring.

Protocol: Synthesis of the Core Scaffold via Bucherer-Bergs Reaction

The Bucherer-Bergs reaction is a robust and reliable one-pot method for synthesizing 5,5-disubstituted hydantoins from a ketone precursor.[3] This approach is highly advantageous due to the commercial availability of the starting materials.

Protocol Details:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine propiophenone (1.0 eq), ammonium carbonate (4.0 eq), and potassium cyanide (2.0 eq).

  • Solvent Addition: Add a 1:1 mixture of ethanol and water to the flask. The volume should be sufficient to create a stirrable slurry.

  • Reaction Conditions: Heat the mixture to reflux (approximately 80-90°C) with vigorous stirring for 8-12 hours.[4] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into an equal volume of cold water.

    • Carefully acidify the aqueous solution with a mineral acid (e.g., 2M HCl) to a pH of 1-2 to precipitate the product.[5]

    • Collect the resulting solid precipitate by vacuum filtration.

    • Wash the solid with cold water to remove inorganic salts.

  • Purification: Recrystallize the crude product from a suitable solvent system, such as 95% ethanol, to yield pure 5-Ethyl-5-phenylhydantoin.[5]

  • Characterization: Confirm the structure and purity of the final compound using standard analytical techniques (¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry).

Strategy: N-Substitution for Enhanced Lipophilicity and Potency

Structure-activity relationship studies indicate that substitution at the N-1 and N-3 positions of the hydantoin ring can significantly influence anticonvulsant activity.[6] N-alkoxymethyl and N-acyloxymethyl derivatives have shown particular promise, exhibiting good activity against maximal electroshock (MES) seizures.[1][7]

General Protocol for N-Alkoxymethylation:

  • Reagent Preparation: In a dry, inert atmosphere (e.g., under nitrogen or argon), suspend 5-Ethyl-5-phenylhydantoin (1.0 eq) in a chlorinated solvent such as dichloromethane.

  • Reaction Initiation: Add phosphorus pentoxide (P₂O₅) to the suspension, followed by the appropriate dialkoxymethane (e.g., dimethoxymethane for methoxymethylation) (excess).[8]

  • Reaction Conditions: Stir the mixture at room temperature until the reaction is complete, as monitored by TLC.

  • Quenching and Extraction: Carefully quench the reaction by slowly adding water. Separate the organic layer, and extract the aqueous layer with the same solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the resulting derivative using column chromatography on silica gel.

This general approach allows for the creation of a diverse library of derivatives for screening by varying the alkylating or acylating agent.

G cluster_0 Core Synthesis cluster_1 Derivatization Propiophenone Propiophenone BuchererBergs Bucherer-Bergs Reaction Propiophenone->BuchererBergs Reagents KCN, (NH4)2CO3 Ethanol/Water Reagents->BuchererBergs CoreScaffold 5-Ethyl-5-phenylhydantoin BuchererBergs->CoreScaffold Alkylation N-Alkylation / N-Acylation CoreScaffold->Alkylation Derivative_Library Library of N-Substituted Derivatives Alkylation->Derivative_Library Screening Biological Evaluation Derivative_Library->Screening Proceed to Screening

Caption: Synthetic workflow for generating 5-Ethyl-5-phenylhydantoin derivatives.

Biological Evaluation: A Tiered Screening Cascade

A systematic and tiered approach to screening is essential for efficiently identifying promising lead compounds. This process begins with high-throughput in vitro assays to assess cytotoxicity, followed by established in vivo models to determine anticonvulsant efficacy.

Tier 1: In Vitro Cytotoxicity Assessment

Rationale: The initial screen aims to eliminate compounds that exhibit significant toxicity at concentrations relevant for therapeutic activity. This ensures that resources are focused on candidates with a potentially favorable safety profile. The MTT assay is a widely used, reliable, and cost-effective colorimetric method for this purpose.[9]

Protocol: MTT Cytotoxicity Assay

  • Cell Culture: Plate neuronal cell lines (e.g., SH-SY5Y or primary cortical neurons) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the synthesized derivatives in the appropriate cell culture medium. Treat the cells with a range of concentrations (e.g., 0.1 µM to 100 µM) for 24 to 48 hours.[9] Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well using a microplate reader at the appropriate wavelength (typically around 570 nm).

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ (the concentration at which 50% of cell viability is inhibited) for each compound. Compounds with high IC₅₀ values are preferred as they are less cytotoxic.

Tier 2: In Vivo Anticonvulsant Efficacy Models

Compounds that pass the cytotoxicity screen (i.e., exhibit low toxicity) should advance to in vivo testing. The Maximal Electroshock Seizure (MES) and Subcutaneous Pentylenetetrazole (scPTZ) tests are the gold-standard, clinically validated models for the initial identification of anticonvulsant activity.[10]

Protocol: Maximal Electroshock Seizure (MES) Test

Rationale: The MES test is a model of generalized tonic-clonic seizures and is effective at identifying compounds that prevent seizure spread.[11]

  • Animal Model: Use adult male mice or rats (e.g., CF-1 mice or Sprague-Dawley rats).[11]

  • Compound Administration: Administer the test compound via the intended clinical route (e.g., oral gavage or intraperitoneal injection) at various doses. Allow for a predetermined time to elapse to ensure peak plasma concentration at the time of the test.

  • Stimulation: Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds in mice) via corneal electrodes.[11][12] A topical anesthetic should be applied to the corneas prior to electrode placement.

  • Observation: Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Endpoint: A compound is considered to have provided protection if it abolishes the tonic hindlimb extension.[11] Calculate the ED₅₀ (the dose that protects 50% of the animals).

Protocol: Subcutaneous Pentylenetetrazole (scPTZ) Test

Rationale: The scPTZ test is a model for clonic seizures and is useful for identifying compounds that can raise the seizure threshold.[13]

  • Animal Model: Use adult male mice or rats.

  • Compound Administration: Administer the test compound as described for the MES test.

  • Chemoconvulsant Injection: After the appropriate absorption time, administer a subcutaneous injection of PTZ at a dose predetermined to cause clonic seizures in over 95% of control animals (e.g., CD₉₉, approximately 102 mg/kg in CF-1 mice).[14]

  • Observation: Observe the animals for a period of 30 minutes for the onset of clonic seizures (characterized by clonus of the limbs, lasting for at least 5 seconds).

  • Endpoint: Protection is defined as the absence of a clonic seizure episode. Calculate the ED₅₀ for each compound.

G cluster_0 Tier 1: In Vitro cluster_1 Tier 2: In Vivo Derivative_Library Derivative Library Cytotoxicity Cytotoxicity Assay (e.g., MTT) Derivative_Library->Cytotoxicity IC50 Determine IC50 Cytotoxicity->IC50 MES_Test Maximal Electroshock (MES) Test IC50->MES_Test Low Toxicity (High IC50) scPTZ_Test Subcutaneous PTZ (scPTZ) Test IC50->scPTZ_Test Low Toxicity (High IC50) ED50 Determine ED50 MES_Test->ED50 scPTZ_Test->ED50 Lead_Candidate Lead Candidate Identification ED50->Lead_Candidate High Potency (Low ED50)

Caption: Tiered screening cascade for evaluating novel anticonvulsant compounds.

Data Interpretation and Lead Optimization

The data generated from the screening cascade allows for a quantitative comparison of the novel derivatives against the parent compound and existing standards like phenytoin.

Table 1: Illustrative Data Summary for Novel 5-Ethyl-5-phenylhydantoin Derivatives

Compound IDModificationIn Vitro Cytotoxicity IC₅₀ (µM)MES Test ED₅₀ (mg/kg)scPTZ Test ED₅₀ (mg/kg)Therapeutic Index (MES TI = IC₅₀/ED₅₀)
Parent 5-Ethyl-5-phenylhydantoin>1002540>4
D-001 3-methoxymethyl>1002030>5
D-002 3-propyl>1001535>6.7
D-003 3-acetoxymethyl9518Not Active5.3
Phenytoin (Reference)8510>808.5

Note: Data are hypothetical and for illustrative purposes only.

From this illustrative data, compound D-002 (5-ethyl-5-phenyl-3-propylhydantoin) emerges as a promising lead, showing improved potency in the MES test compared to the parent compound and a potentially higher therapeutic index.[13]

Strategies for Lead Optimization

Once promising lead candidates are identified, further optimization may be necessary to enhance their drug-like properties.

  • Prodrug Approach: For compounds with poor aqueous solubility, a prodrug strategy can be employed.[15] This involves attaching a polar, water-solubilizing promoiety (e.g., a phosphate or an amino acid) that is enzymatically cleaved in vivo to release the active parent drug. This can significantly improve bioavailability for both oral and parenteral administration.[16]

  • Bioisosteric Replacement: This strategy involves substituting specific functional groups with other groups that have similar physical or chemical properties, with the goal of improving the molecule's ADME profile or reducing toxicity.[17][18] For example, replacing a metabolically liable hydrogen atom with fluorine can block a site of oxidative metabolism, thereby increasing the drug's half-life.[19]

Conclusion

The development of novel derivatives of 5-Ethyl-5-phenylhydantoin represents a rational and promising approach to discovering next-generation anticonvulsant therapies. By combining efficient synthetic methodologies like the Bucherer-Bergs reaction with a structured biological screening cascade, researchers can systematically identify compounds with enhanced efficacy and safety. The principles and protocols outlined in this guide provide a robust framework for advancing these discovery efforts, with the ultimate goal of addressing the unmet needs of patients with epilepsy.

References

  • Dos Santos, C., dos Santos, L. S., & Franco, O. L. (2021). Fosfomycin and nitrofurantoin: classic antibiotics and perspectives. Journal of Antibiotics, 74(9), 547-558. Available at: [Link]

  • Synthesis and characterization of new 5,5′-dimethyl- and 5,5′-diphenylhydantoin-conjugated hemorphin derivatives designed as potential anticonvulsant agents. (n.d.). RSC Publishing. Available at: [Link]

  • Synthesis of 5,5-Diphenyl-2,4-imidazolidinedione (Phenytoin) from Almond. (n.d.). Asian Journal of Chemistry. Available at: [Link]

  • ChemInform Abstract: Synthesis, Structural and Biological Characterization of 5-Phenylhydantoin Derivatives as Potential Anticonvulsant Agents. (2010). ChemInform. Available at: [Link]

  • Synthesis of 5-ethyl-5-phenyl-hydantoin. (n.d.). PrepChem.com. Available at: [Link]

  • Stella, V. J., & He, X. (1975). Anticonvulsants. 5. Derivatives of 5-ethyl-5-phenylhydantoin and 5,5-diphenylhydantoin. Journal of Medicinal Chemistry, 18(12), 1214–1217. Available at: [Link]

  • Dudziak, K., & Sidorowicz, A. (2018). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 23(9), 2218. Available at: [Link]

  • Enantioselective catalytic Urech hydantoin synthesis. (2021). Organic Chemistry Frontiers. Available at: [Link]

  • van Loo, K. M. J., & Stas, M. (2021). Novel test strategies for in vitro seizure liability assessment. Applied In Vitro Toxicology, 7(1), 1-13. Available at: [Link]

  • Löscher, W. (2017). Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents. Current Protocols in Pharmacology, 78, 5.37.1–5.37.24. Available at: [Link]

  • Anticonvulsant Activity of Phenylmethylenehydantoins: A Structure-Activity Relationship Study. (2009). Journal of Medicinal Chemistry. Available at: [Link]

  • Gal, J. (1979). Convenient synthesis of N-alkoxymethylbarbituric acids and N-alkoxymethylhydantoins. Journal of Pharmaceutical Sciences, 68(12), 1562–1564. Available at: [Link]

  • The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. (2009). Methods and Findings in Experimental and Clinical Pharmacology. Available at: [Link]

  • Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction. (2024). Journal of Synthetic Chemistry. Available at: [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025). International Journal of Pharmaceutical Research and Applications. Available at: [Link]

  • Modified Pentylenetetrazole Model for Acute Seizure Induction in Rats. (2025). Journal of Neuroscience Methods. Available at: [Link]

  • The Prodrug Approach: A Successful Tool for Improving Drug Solubility. (2019). Molecules. Available at: [Link]

  • Gaikwad, P. L., Gandhi, P. S., Jagdale, D. M., & Kadam, V. J. (2012). The Use of Bioisosterism in Drug Design and Molecular Modification. American Journal of PharmTech Research, 2(4), 1-21. Available at: [Link]

  • SYNTHESIS OF NOVEL 5-(ALK-3-ENYL)-HYDANTOINS. (n.d.). Semantic Scholar. Available at: [Link]

  • Timed pentylenetetrazol infusion test: A comparative analysis with s.c.PTZ and MES models of anticonvulsant screening in mice. (2014). Epilepsy Research. Available at: [Link]

  • Barreiro, E. J., & Fraga, C. A. M. (2001). Bioisosterism: A Useful Strategy for Molecular Modification and Drug Design. Química Nova, 24(4), 524-530. Available at: [Link]

  • Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches. (2025). International Journal of Neuroscience Research & Pharmacology. Available at: [Link]

  • Safari, J., Moshtael Arani, N., & Ramezan Isfahani, A. (2010). A rapid and efficient ultrasound-assisted synthesis of 5,5-diphenylhydantoins and 5,5-diphenyl-2-thiohydantoins. Ultrasonics Sonochemistry, 17(2), 337-340. Available at: [Link]

  • Additive Anticonvulsant Profile and Molecular Docking Analysis of 5,5′-Diphenylhydantoin Schiff Bases and Phenytoin. (2023). Molecules. Available at: [Link]

  • 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione. (2021). Molbank. Available at: [Link]

  • Regan, C. M. (1991). In vitro screening for anticonvulsant-induced teratogenesis in neural primary cultures and cell lines. Toxicology in Vitro, 5(2), 133–138. Available at: [Link]

  • Study of Some Hyndantion Derivatives as Anticonvulsant Agents. (2020). Progress in Chemical and Biochemical Research. Available at: [Link]

  • Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates. (2024). Chemical Society Reviews. Available at: [Link]

  • Pentylenetetrazol Induced Seizure (PTZ) Model. (n.d.). Melior Discovery. Available at: [Link]

  • Thornber, C. W. (1979). Isosterism and molecular modification in drug design. Chemical Society Reviews, 8(4), 563-580. Available at: [Link]

  • Maximal Electroshock Seizure Model. (n.d.). Melior Discovery. Available at: [Link]

  • Beyond Bioisosterism: New Concepts in Drug Discovery. (2015). Current Topics in Medicinal Chemistry. Available at: [Link]

  • Highly Efficient Prodrugs: Design and Therapeutic Applications. (2018). Oriental Journal of Chemistry. Available at: [Link]

  • Novel new research strategies of hydantoin derivatives: A review. (2022). SRR Publications. Available at: [Link]

  • Small-Molecule Anticonvulsant Agents with Potent in vitro Neuroprotection and Favorable Drug-like Properties. (2016). ACS Chemical Neuroscience. Available at: [Link]

  • Maximal Electroshock Seizure (MES) Test (mouse, rat). (n.d.). NINDS, NIH. Available at: [Link]

  • Susceptibility to Pentylenetetrazole-Induced Seizures in Mice with Distinct Activity of the Endogenous Opioid System. (2021). International Journal of Molecular Sciences. Available at: [Link]

  • Enhancing Drug Design Through Prodrugs. (2024). ResearchGate. Available at: [Link]

  • Bioisosteric Replacements. (2021). Cambridge MedChem Consulting. Available at: [Link]

  • Pentylenetetrazol (PTZ) administered by the subcutaneous (s.c.) route... (2019). ResearchGate. Available at: [Link]

Sources

Application Notes & Protocols for the Spectroscopic Analysis of (-)-5-Ethyl-5-phenylhydantoin

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides detailed application notes and validated protocols for the multi-technique spectroscopic analysis of (-)-5-Ethyl-5-phenylhydantoin (also known as Nirvanol), the levorotatory enantiomer of the anticonvulsant drug Ethotoin. As the pharmacological and toxicological profiles of enantiomers can differ significantly, robust analytical methods to confirm structural integrity, identify functional groups, determine molecular weight, and, most critically, establish enantiomeric purity are paramount in research and drug development. This document outlines methodologies for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) Spectroscopy, Mass Spectrometry (MS), and Chiral High-Performance Liquid Chromatography (HPLC), designed for researchers, quality control analysts, and drug development professionals. The causality behind experimental choices is explained to empower users to adapt and troubleshoot these methods effectively.

Introduction and Molecular Overview

This compound is a chiral heterocyclic compound belonging to the hydantoin class of molecules. Its enantiomer, and the racemic mixture (Ethotoin), have been studied for their anticonvulsant properties.[1][2] The stereocenter at the C5 position of the hydantoin ring dictates that the molecule exists as two non-superimposable mirror images (enantiomers). The distinct three-dimensional arrangement of the ethyl and phenyl groups around this chiral center necessitates the use of chiroptical spectroscopic techniques to differentiate and quantify the (-)-enantiomer from its (+)-counterpart.

Standard spectroscopic techniques remain indispensable for confirming the compound's covalent structure and purity. This guide provides an integrated analytical workflow, demonstrating how data from various spectroscopic methods are synergistically employed for a complete and unambiguous characterization of the target molecule.

Physicochemical Properties of 5-Ethyl-5-phenylhydantoin
PropertyValueSource
Chemical Formula C₁₁H₁₂N₂O₂[3]
Molecular Weight 204.22 g/mol [3]
Appearance Solid[1]
Melting Point 94 °C (for Ethotoin racemate)[1]
Chiral Center C5N/A

Integrated Analytical Workflow

A comprehensive analysis of a chiral molecule like this compound relies on a logical sequence of experiments. The initial steps confirm the molecular structure and identify functional groups, while later stages focus on the critical aspect of stereochemical purity.

Analytical_Workflow start Start: This compound Sample nmr NMR Spectroscopy (¹H, ¹³C) start->nmr ms Mass Spectrometry (ESI-MS) start->ms ir Infrared Spectroscopy (FTIR-ATR) start->ir uv_vis UV-Vis Spectroscopy start->uv_vis struct_confirm Structural Confirmation & Purity Assessment nmr->struct_confirm ms->struct_confirm ir->struct_confirm final_report Comprehensive Characterization Report uv_vis->final_report chiral_hplc Chiral HPLC / SFC struct_confirm->chiral_hplc Structure Verified struct_confirm->final_report enant_purity Enantiomeric Purity Determination (% ee) chiral_hplc->enant_purity enant_purity->final_report

Caption: Integrated workflow for the complete analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application: NMR spectroscopy is the cornerstone for unambiguous structural elucidation. ¹H NMR provides information on the proton environment and connectivity, while ¹³C NMR identifies all unique carbon atoms in the molecule.

Protocol: ¹H and ¹³C NMR
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample.

    • Dissolve in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for hydantoins due to its ability to solubilize the compound and resolve the N-H proton signals.[4]

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Parameters (300-500 MHz Spectrometer):

    • ¹H NMR:

      • Pulse Program: Standard single pulse (zg30).

      • Spectral Width: -2 to 12 ppm.

      • Number of Scans: 16-64 (adjust for desired signal-to-noise).

      • Relaxation Delay (d1): 1-2 seconds.

    • ¹³C NMR:

      • Pulse Program: Proton-decoupled with NOE (zgpg30).

      • Spectral Width: 0 to 200 ppm.

      • Number of Scans: 1024-4096 (due to lower natural abundance of ¹³C).

      • Relaxation Delay (d1): 2 seconds.

  • Data Processing:

    • Apply Fourier transformation.

    • Perform phase and baseline correction.

    • Calibrate the ¹H spectrum to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm) and the ¹³C spectrum (e.g., DMSO-d₆ at 39.52 ppm).

    • Integrate the ¹H signals and pick peaks for both spectra.

Expected Spectral Data & Interpretation

Causality: The chemical environment dictates the resonance frequency (chemical shift) of each nucleus. Electronegative atoms like oxygen and nitrogen deshield adjacent nuclei, shifting their signals downfield (to higher ppm values).

Assignment ¹H NMR (DMSO-d₆) ¹³C NMR (DMSO-d₆) Rationale / Key Features
N-H (N1, N3) ~8.0-10.5 ppm (2H, broad s)N/AExchangeable protons, often appear as broad singlets. Their exact position can vary. Analogous hydantoins show signals in this region.[5]
Aromatic (Ph-H) ~7.2-7.4 ppm (5H, m)~125-140 ppmThe five protons of the monosubstituted phenyl ring will appear as a complex multiplet. Expect signals for the quaternary carbon (~140 ppm) and the CH carbons (~125-128 ppm).[6]
Methylene (-CH₂-CH₃) ~1.8-2.0 ppm (2H, q)~30-35 ppmThese protons are adjacent to a methyl group, resulting in a quartet (q) splitting pattern (n+1 rule).
Methyl (-CH₂-CH₃) ~0.8-1.0 ppm (3H, t)~8-12 ppmAdjacent to a methylene group, these protons appear as a triplet (t).
Quaternary Carbon (C5) N/A~65-70 ppmThis is the chiral center. Being attached to two nitrogen atoms, a phenyl group, and an ethyl group, it is significantly deshielded.[6]
Carbonyl (C2, C4) N/A~155-178 ppmThe two carbonyl carbons will appear as distinct signals in the far downfield region of the spectrum.[5]

Infrared (IR) Spectroscopy

Application: IR spectroscopy is a rapid and non-destructive technique used to identify the key functional groups present in the molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.[7]

Protocol: Fourier-Transform Infrared (FTIR) - Attenuated Total Reflectance (ATR)
  • Instrument Setup:

    • Ensure the ATR crystal (typically diamond or germanium) is clean.

    • Collect a background spectrum of the empty ATR stage. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorbances.

  • Sample Analysis:

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

    • Collect the sample spectrum.

    • Parameters: Typically scan from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹ and co-add 16-32 scans.

  • Data Processing:

    • The software will automatically ratio the sample spectrum against the background to produce the final transmittance or absorbance spectrum.

    • Perform baseline correction if necessary.

    • Label significant peaks.

Expected Spectral Data & Interpretation

Causality: The energy of a vibrational mode (and thus its absorption frequency) is determined by the masses of the bonded atoms and the strength of the bond between them. Double bonds (like C=O) are stronger and vibrate at higher frequencies than single bonds.

Vibrational Mode **Expected Wavenumber (cm⁻¹) **Rationale / Key Features
N-H Stretch 3100 - 3400Broad peak characteristic of the N-H bonds in the hydantoin ring, often participating in hydrogen bonding.[8]
Aromatic C-H Stretch 3000 - 3100Sharp peaks just above 3000 cm⁻¹, indicative of the sp² C-H bonds of the phenyl group.
Aliphatic C-H Stretch 2850 - 3000Sharp peaks just below 3000 cm⁻¹, corresponding to the sp³ C-H bonds of the ethyl group.
C=O Stretch (Amide I) 1700 - 1780Two strong, sharp absorption bands are expected for the asymmetric and symmetric stretching of the two carbonyl groups in the hydantoin ring. This is a hallmark feature.[5][8]
Aromatic C=C Bending 1450 - 1600Multiple sharp bands corresponding to the skeletal vibrations of the phenyl ring.
C-N Stretch 1100 - 1300Can be present in the fingerprint region, often coupled with other vibrations.

Mass Spectrometry (MS)

Application: MS is used to determine the molecular weight of the compound with high accuracy and to gain structural information from its fragmentation pattern.

Protocol: Electrospray Ionization - Quadrupole Time-of-Flight (ESI-QTOF)
  • Sample Preparation:

    • Prepare a dilute solution of the sample (~1-10 µg/mL) in a suitable solvent like methanol or acetonitrile, often with a small amount of modifier (e.g., 0.1% formic acid for positive ion mode or 0.1% ammonium hydroxide for negative ion mode) to promote ionization.

  • Instrument Parameters:

    • Ionization Mode: ESI Positive (+) or Negative (-). Positive mode is common for compounds with basic nitrogen atoms.

    • Infusion: Introduce the sample directly via a syringe pump at a low flow rate (e.g., 5-10 µL/min).

    • Mass Range: Scan from m/z 50 to 500.

    • Capillary Voltage: ~3-4 kV.

    • Source Temperature: ~100-150 °C.

  • Data Analysis:

    • Identify the molecular ion peak. In positive mode, this will be the protonated molecule [M+H]⁺. In negative mode, it would be the deprotonated molecule [M-H]⁻.

    • Calculate the molecular weight from the observed m/z value.

    • If tandem MS (MS/MS) is performed, analyze the fragmentation pattern to corroborate the structure.

Expected Spectral Data & Interpretation
Ion Expected m/z Rationale
[M+H]⁺ 205.097(C₁₁H₁₂N₂O₂ + H)⁺. This is the protonated molecular ion and confirms the molecular weight of 204.22 g/mol .
[M+Na]⁺ 227.079(C₁₁H₁₂N₂O₂ + Na)⁺. Sodium adducts are very common in ESI-MS.
[M-H]⁻ 203.082(C₁₁H₁₂N₂O₂ - H)⁻. The deprotonated molecular ion, formed by loss of an acidic N-H proton.

Fragmentation: In MS/MS analysis, common fragmentation pathways for similar structures involve the loss of the ethyl group (a loss of 29 Da) or cleavage of the hydantoin ring.

Chiral High-Performance Liquid Chromatography (HPLC)

Application: This is the most critical technique for determining the enantiomeric purity of this compound. It separates the two enantiomers, allowing for their individual quantification.

Causality: Chiral separation is achieved by using a Chiral Stationary Phase (CSP). The CSP creates a transient diastereomeric complex with each enantiomer.[9] Due to the different 3D arrangements, one enantiomer will have a stronger or more stable interaction with the CSP than the other, causing it to be retained longer on the column and thus elute later. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are exceptionally versatile and effective for resolving a wide range of chiral compounds, including those with aromatic groups and hydrogen-bonding sites like hydantoins.[10][11]

Chiral_Separation_Logic racemate Racemic Mixture (+/-) Enters Column csp Chiral Stationary Phase (CSP) (e.g., Cellulose Derivative) racemate->csp interaction Diastereomeric Complex Formation csp->interaction Interaction separation Separation (-)-Enantiomer (Weaker Interaction) (+)-Enantiomer (Stronger Interaction) interaction->separation detector Detector (UV @ 210 nm) separation->detector chromatogram Resulting Chromatogram Peak 1 ((-)-Form) Peak 2 ((+)-Form) detector->chromatogram

Caption: Logical diagram of enantiomeric separation by Chiral HPLC.

Protocol: Chiral HPLC Method
  • Instrumentation:

    • HPLC system with a pump, autosampler, column oven, and UV detector.

  • Chromatographic Conditions:

    • Chiral Column: A polysaccharide-based column, such as one coated with cellulose tris(3,5-dimethylphenylcarbamate), is a highly recommended starting point. (e.g., Lux® Cellulose-1, Chiralcel® OD-H).

    • Mobile Phase: A mixture of a non-polar solvent (e.g., Hexane or Heptane) and an alcohol modifier (e.g., Isopropanol or Ethanol). A typical starting condition is 90:10 Hexane:Isopropanol. The ratio must be optimized to achieve baseline separation (Resolution > 1.5).

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Column Temperature: 25 °C (isothermal).

    • Detection: UV at 210 nm or 220 nm, where the molecule has stronger absorbance than at its λmax from the phenyl ring alone.

    • Injection Volume: 5-10 µL.

  • Sample Preparation:

    • Prepare a stock solution of the sample in the mobile phase or a compatible solvent (e.g., ethanol) at a concentration of ~0.5-1.0 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis and Calculation:

    • Inject a racemic standard (Ethotoin) first to determine the retention times of both enantiomers and to confirm the system is capable of separation.

    • Inject the this compound sample.

    • Identify the major peak corresponding to the (-)-enantiomer and any minor peak corresponding to the (+)-enantiomer.

    • Calculate the enantiomeric excess (% ee) using the peak areas (A) from the chromatogram: % ee = [(Area_major - Area_minor) / (Area_major + Area_minor)] x 100

Ultraviolet-Visible (UV-Vis) Spectroscopy

Application: Primarily used for quantitative analysis (e.g., in dissolution testing or content uniformity assays) by measuring the absorbance of the phenyl chromophore. It can also serve as a simple identity check.

Protocol: UV-Vis Spectrum Acquisition
  • Sample Preparation:

    • Prepare a stock solution of known concentration (e.g., 1 mg/mL) in a UV-grade solvent (e.g., Methanol or Ethanol).

    • Perform a serial dilution to obtain a final concentration that will yield an absorbance in the optimal range of 0.2-0.8 A.U. (typically ~10-20 µg/mL).

  • Instrument Parameters:

    • Spectrophotometer: Use a calibrated dual-beam UV-Vis spectrophotometer.[8]

    • Scan Range: 200 - 400 nm.

    • Blank: Use a matched quartz cuvette filled with the same solvent as the sample.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax). For hydantoin derivatives with a phenyl group, this is typically in the short UV range.[8]

    • Use the Beer-Lambert Law (A = εbc) for quantification against a standard curve.

Expected Spectral Data
Parameter Expected Value Rationale
λmax ~220 nm and a weaker band ~258 nmThe absorbance is due to the π → π* transitions within the phenyl ring. Hydantoins themselves absorb at shorter wavelengths (<240 nm), while the phenyl group contributes a characteristic, albeit weak, absorption around 258 nm.[8]

References

  • ChemRxiv. (2024). Batch and continuous synthesis of 5,5-diphenylhydantoin, an active pharmaceutical ingredient.
  • PubChem. Ethotoin. National Center for Biotechnology Information. [Link]

  • MDPI. (2021). A New Synthetic Route for Preparation of 5-Methyl-5-Benzylhydantoin: X-Ray Analysis and Theoretical Calculations. [Link]

  • Beilstein Journal of Organic Chemistry. (2020). Synthesis, NMR analysis and applications of isotope-labelled hydantoins. [Link]

  • PubMed. (1978). Determination of 5-(p-hydroxyphenyl)-5-phenylhydantoin and studies relating to the disposition of phenytoin in man. [Link]

  • ACS Omega. (2023). N‑Alkylated 5,5-Diphenylhydantoin Derivatives: Synthesis, X‑ray, Spectroscopic Characterization, Hirshfeld Surface Analysis, DFT, Molecular Docking, Molecular Dynamics Simulations, and Cholesterol Oxidase Binding Affinity Estimation. [Link]

  • PubMed. (1994). High-performance liquid chromatographic method for direct separation of 5-(p-hydroxyphenyl)-5-phenylhydantoin enantiomers using a chiral tris(4-methylbenzoate) column. [Link]

  • Romanian Reports in Physics. STUDY OF THE OPTICAL PROPERTIES OF 2-THIOHYDANTOIN DERIVATIVES. [Link]

  • PubChem. Nirvanol. National Center for Biotechnology Information. [Link]

  • PubMed. (2018). Infrared spectroscopy of flavones and flavonols. Reexamination of the hydroxyl and carbonyl vibrations in relation to the interactions of flavonoids with membrane lipids. [Link]

  • Wikipedia. Ethotoin. [Link]

  • ResearchGate. (2018). Experimental and calculated NIR spectra of 1-propanol. [Link]

  • ResearchGate. (2012). Synthesis, Structural and Biological Characterization of 5-Phenylhydantoin Derivatives as Potential Anticonvulsant Agents. [Link]

  • Patsnap Synapse. Ethotoin - Drug Targets, Indications, Patents. [Link]

  • Phenomenex. Chiral HPLC Separations. [Link]

  • Phenomenex. The Chiral Notebook. [Link]

  • Journal of Medicinal Chemistry. (1975). Anticonvulsants. 5. Derivatives of 5-ethyl-5-phenylhydantoin and 5,5-diphenylhydantoin. [Link]

  • PMDA. INFRARED REFERENCE SPECTRA. [Link]

  • PMC. (2022). Evaluation of Two Novel Hydantoin Derivatives Using Reconstructed Human Skin Model EpiskinTM: Perspectives for Application as Potential Sunscreen Agents. [Link]

  • PMC. (2022). Chiral Recognition of Hydantoin Derivatives Enabled by Tetraaza Macrocyclic Chiral Solvating Agents Using 1H NMR Spectroscopy. [Link]

  • PharmaCompass. Ethotoin | Drug Information, Uses, Side Effects, Chemistry. [Link]

  • Wikipedia. Infrared spectroscopy. [Link]

  • YouTube. (2023). UV-Visible Derivative Spectroscopy: Theory and Applications. [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. (2021). Recent trends in fast and high-throughput enantioseparations of bioactive compounds by chiral liquid chromatography. [Link]

  • mzCloud. 5 5 Diphenylhydantoin. [Link]

  • Clinica Chimica Acta. (1981). A gas chromatographic/mass spectrometric method for the simultaneous quantitation of 5,5-diphenylhydantoin (phenytoin), its para-hydroxylated metabolite and their stable isotope labelled analogs. [Link]

Sources

Application Note & Protocols: A Tiered Approach to Elucidating the Cellular Activity of (-)-5-Ethyl-5-phenylhydantoin

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the in-vitro characterization of (-)-5-Ethyl-5-phenylhydantoin.

Introduction: Understanding this compound (Ethotoin)

This compound, also known as ethotoin, is an anticonvulsant drug belonging to the hydantoin class, structurally similar to phenytoin.[1][2][3] Historically used in the treatment of epilepsy, its primary mechanism of action is believed to involve the stabilization of neuronal membranes against hyperexcitability.[1] It is thought to act by modulating the activity of voltage-gated sodium channels, which prevents the propagation of seizure activity rather than elevating the seizure threshold itself.[1][4] While effective, ethotoin is often considered less potent than phenytoin and necessitates careful monitoring for potential side effects, including hematological changes and hepatic dysfunction.[1]

This guide provides a comprehensive, multi-tiered framework for characterizing the cellular and molecular activity of this compound using a suite of robust, cell-based assays. The proposed workflow is designed to first confirm its primary anticonvulsant-like effects on neuronal networks, then to dissect the specific molecular mechanisms of action, and finally, to evaluate its safety profile regarding cytotoxicity and off-target effects. This structured approach ensures a thorough and reliable assessment for researchers in pharmacology and drug development.

The Assay Cascade: A Strategic Workflow for Characterization

A tiered approach is essential for efficiently characterizing a compound's activity profile. This workflow begins with broad, functional assays to assess the primary phenotype (e.g., reduction of neuronal hyperactivity) and progressively moves to more specific, target-based assays to elucidate the mechanism and safety.

Assay_Workflow T1 Tier 1: Primary Functional Screening (Phenotypic Assays) MEA Neuronal Excitability Assay (Microelectrode Array) T1->MEA Assess Network Activity Calcium High-Throughput Calcium Imaging T1->Calcium Assess Neuronal Firing T2 Tier 2: Mechanism of Action (MoA) (Target-Based Assays) MEA->T2 Activity Confirmed Calcium->T2 PatchClamp Voltage-Gated Na+ Channel Assay (Patch Clamp) T2->PatchClamp Primary Target GABA_Glut GABAergic & Glutamatergic Modulation T2->GABA_Glut Secondary Targets T3 Tier 3: Safety & Selectivity Profiling (In Vitro Toxicology) T2->T3 MoA Elucidated Cytotox General Cytotoxicity Assays (LDH, MTT) T3->Cytotox Cell Viability hERG Cardiac Safety Assay (hERG Channel Block) T3->hERG Cardiotoxicity Risk Hepato Hepatotoxicity Assay T3->Hepato Liver Toxicity Risk

Caption: A tiered workflow for characterizing this compound activity.

Tier 1: Primary Functional Screening Protocols

The initial goal is to confirm that the compound has a measurable effect on neuronal network activity, consistent with its known anticonvulsant properties.

Protocol 1: Neuronal Excitability Assay Using Microelectrode Arrays (MEAs)

Principle: MEAs are non-invasive platforms that allow for the real-time recording of extracellular field potentials from entire populations of electro-active cells, such as neurons.[5] This assay provides a holistic view of network behavior, including spontaneous firing, synchronized bursting, and network-wide oscillations, making it ideal for assessing compounds that modulate overall neuronal excitability.[6]

Causality: By culturing primary or iPSC-derived neurons on MEAs, we create an in vitro model of a neuronal network. A compound with anticonvulsant activity is expected to reduce the mean firing rate and/or the frequency and duration of network bursts, particularly under conditions of chemically-induced hyperexcitability.

Materials:

  • Primary cortical neurons or iPSC-derived glutamatergic neurons

  • MEA plates (e.g., Axion BioSystems CytoView MEA)

  • Neuron culture medium and supplements

  • This compound (Ethotoin) stock solution

  • 4-Aminopyridine (4-AP) or Bicuculline (pro-convulsant agents)

  • MEA recording system (e.g., Axion Maestro Pro or Edge)

Step-by-Step Methodology:

  • Cell Plating: Plate neurons onto MEA plates according to the manufacturer's protocol and culture for at least 14-21 days to allow for the formation of mature, synaptically-connected networks.

  • Baseline Recording: Place the MEA plate in the recording system at 37°C and 5% CO2. Record baseline spontaneous network activity for 15-30 minutes to establish a stable activity profile.

  • Compound Addition: Prepare serial dilutions of Ethotoin. Add the compound to the wells, ensuring a vehicle control (e.g., 0.1% DMSO) is included. Allow the plate to equilibrate for 30 minutes.

  • Post-Compound Recording: Record network activity for another 30 minutes to assess the effect of the compound on spontaneous activity.

  • Pro-Convulsant Challenge (Optional but Recommended): To assess the compound's ability to suppress hyperactivity, add a pro-convulsant like 4-AP (a K+ channel blocker) or bicuculline (a GABAA antagonist) to induce seizure-like activity.[7] Record for 30 minutes.

  • Rescue Treatment: To the pro-convulsant-treated wells, add Ethotoin and record for a final 30-60 minutes to determine if it can reverse the induced hyperexcitability.

Data Analysis & Self-Validation:

  • Endpoints: Key metrics include weighted mean firing rate (spikes/sec), burst frequency (bursts/min), and network synchrony index.

  • Validation: A successful assay will show a stable baseline, a significant increase in firing and bursting upon pro-convulsant addition, and a dose-dependent reduction of these metrics upon Ethotoin treatment. The vehicle control should show no significant change over time.

Protocol 2: High-Throughput Calcium Imaging Assay

Principle: Intracellular calcium concentration ([Ca2+]i) is a reliable proxy for neuronal depolarization and firing.[8][9] Using fluorescent calcium indicators, we can visualize and quantify the activity of hundreds of neurons simultaneously in a multi-well plate format, enabling higher throughput screening.[10][11]

Causality: Neuronal action potentials trigger the opening of voltage-gated calcium channels, leading to a transient increase in [Ca2+]i. An effective anticonvulsant will reduce the frequency and amplitude of these calcium transients, especially those induced by a chemical convulsant.

Materials:

  • iPSC-derived neurons or a neuronal cell line (e.g., SH-SY5Y)

  • 96- or 384-well black, clear-bottom plates

  • Fluorescent calcium indicator (e.g., Fluo-4 AM or Cal-520 AM)

  • Pluronic F-127

  • Pro-convulsant agent (e.g., Kainic acid, 4-AP)[7]

  • High-content imager or fluorescent plate reader with kinetic read capability

Step-by-Step Methodology:

  • Cell Plating: Seed neurons in the multi-well plates and culture until they form a confluent monolayer with established neurite networks.

  • Dye Loading: Prepare a loading solution of the calcium indicator dye with Pluronic F-127 in a buffered salt solution. Incubate the cells with the dye for 30-60 minutes at 37°C.

  • Wash: Gently wash the cells twice with the buffer to remove extracellular dye.

  • Baseline Measurement: Acquire a baseline fluorescent signal for 2-5 minutes.

  • Compound Application: Add serial dilutions of Ethotoin (and vehicle control) to the wells.

  • Pro-Convulsant Stimulation: After a 15-30 minute pre-incubation with the compound, add a pro-convulsant agent to stimulate neuronal activity.

  • Kinetic Reading: Immediately begin recording the fluorescent signal kinetically over 5-15 minutes.

Data Analysis & Self-Validation:

  • Endpoints: Analyze the data by measuring the peak fluorescence intensity, the frequency of calcium oscillations, and the area under the curve (AUC) for each well.

  • Validation: Control wells should exhibit a robust increase in fluorescence upon stimulation. A positive result for Ethotoin is a dose-dependent decrease in the measured calcium response.

Tier 2: Mechanism of Action (MoA) Elucidation

With functional activity confirmed, these assays aim to identify the specific molecular targets responsible for the observed effects.

Protocol 3: Voltage-Gated Sodium Channel Assay (Manual Patch Clamp)

Principle: Patch-clamp electrophysiology is the gold standard for studying ion channels, providing unparalleled resolution of channel function.[12] The whole-cell configuration allows for the precise control of the cell's membrane potential while measuring the ionic currents flowing through the channels.[13][14]

Causality: As a hydantoin derivative, Ethotoin is presumed to block voltage-gated sodium channels. This assay directly tests this hypothesis by measuring sodium currents (INa) in the presence and absence of the compound. It can distinguish between state-dependent effects, such as preferential binding to the inactivated state of the channel, which is a hallmark of many effective anticonvulsants.

Patch_Clamp Principle of Whole-Cell Patch Clamp cluster_Cell Cell Interior (Cytosol) cluster_Extracellular Extracellular Space pipette channel Na+ Channel cell_mem Cell Membrane Na_out High [Na+] Na_in Low [Na+]

Caption: A diagram illustrating the whole-cell patch-clamp configuration.

Materials:

  • HEK293 cells stably expressing a human voltage-gated sodium channel subtype (e.g., Nav1.1, Nav1.2, or Nav1.6)

  • Patch-clamp rig (amplifier, micromanipulator, microscope)

  • Borosilicate glass capillaries for pipette pulling

  • Intracellular and extracellular recording solutions

  • Tetrodotoxin (TTX) as a positive control for channel block

Step-by-Step Methodology:

  • Preparation: Plate the transfected HEK293 cells at a low density. Prepare intracellular and extracellular solutions. Pull glass pipettes to a resistance of 2-5 MΩ.

  • Seal Formation: Approach a single cell with the micropipette and apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette, gaining electrical access to the cell's interior.

  • Current Recording (Voltage-Clamp): Clamp the cell's membrane potential at a holding potential where sodium channels are closed (e.g., -100 mV).

  • Activation Protocol: Apply a series of depolarizing voltage steps (e.g., from -80 mV to +40 mV) to elicit sodium currents. Record the baseline currents.

  • Compound Perfusion: Perfuse the cell with an extracellular solution containing Ethotoin at various concentrations.

  • Post-Compound Recording: Repeat the voltage-step protocol to measure the effect of the compound on the peak sodium current.

  • Inactivation Protocol (Use-Dependence): To test for state-dependence, apply a high-frequency train of depolarizing pulses. A use-dependent blocker will show a progressive reduction in current with each pulse.

Data Analysis & Self-Validation:

  • Endpoints: Calculate the percent inhibition of the peak sodium current at each concentration to determine the IC50. For use-dependence, measure the reduction in current amplitude over the pulse train.

  • Validation: The assay is validated by observing stable baseline currents and achieving near-complete block of the current with the positive control, TTX.[15]

Protocol 4: GABAergic and Glutamatergic Modulation Assays

Principle: A compound's anticonvulsant effect can also arise from enhancing inhibitory neurotransmission (GABAergic) or dampening excitatory neurotransmission (glutamatergic).[16] These assays assess Ethotoin's activity at these key synaptic systems.

Methodology - GABAergic Activity:

  • Fluorescent Chloride Influx Assay: Use a cell line expressing GABAA receptors and a halide-sensitive fluorescent probe (e.g., YFP-H148Q/I152L).[17]

  • Procedure: Measure the quenching of fluorescence caused by chloride influx upon application of GABA. Pre-incubate cells with Ethotoin to determine if it potentiates the GABA-induced chloride influx, a characteristic of positive allosteric modulators.

  • Validation: A known GABAA modulator (e.g., Diazepam) should show significant potentiation of the GABA response.

Methodology - Glutamatergic Activity:

  • Glutamate-Induced Calcium Influx Assay: This follows the same principle as Protocol 2, but stimulation is achieved with a specific glutamate receptor agonist (e.g., Glutamate or NMDA).

  • Procedure: In a neuronal cell culture, measure the calcium influx induced by glutamate. Assess whether pre-incubation with Ethotoin can reduce the amplitude of this response.

  • Validation: A known glutamate receptor antagonist (e.g., APV for NMDA receptors) should significantly block the agonist-induced signal.[5]

Tier 3: Safety and Selectivity Profiling

These assays are critical for identifying potential liabilities early in the drug development process.

Protocol 5: General Cytotoxicity Assays

Principle: It is crucial to ensure that the observed reduction in neuronal activity is due to a specific pharmacological effect and not simply cell death. The LDH release assay measures loss of membrane integrity, a marker of necrosis, while the MTT assay measures metabolic activity, an indicator of overall cell viability.[18][19]

LDH_Assay Healthy Healthy Cell (Intact Membrane) LDH_in LDH (Lactate Dehydrogenase) Damaged Damaged Cell (Compromised Membrane) LDH_out Released LDH Damaged->LDH_out LDH Release Product Product (Pyruvate + NADH) LDH_out->Product Catalyzes Substrate Substrate (Lactate + NAD+) Color Colorimetric Readout (Formazan Dye) Product->Color Reduces Tetrazolium Salt to

Caption: The principle of the Lactate Dehydrogenase (LDH) cytotoxicity assay.

Methodology - LDH Assay:

  • Culture a relevant cell line (e.g., SH-SY5Y human neuroblastoma cells) in a 96-well plate.[20]

  • Treat cells with a range of Ethotoin concentrations for 24-48 hours. Include a vehicle control and a maximum lysis control (using a lysis buffer).

  • Transfer a small aliquot of the cell culture supernatant to a new plate.

  • Add the LDH reaction mixture, which contains substrates for the LDH enzyme that lead to the production of a colored formazan product.[21][22]

  • Incubate and measure the absorbance at the appropriate wavelength (e.g., 490 nm).

  • Calculate cytotoxicity relative to the maximum lysis control.

Methodology - MTT Assay:

  • Following the same treatment paradigm, add MTT reagent to the remaining cells.

  • Viable cells with active metabolism will reduce the yellow MTT to a purple formazan precipitate.

  • Solubilize the crystals with a solvent (e.g., DMSO or isopropanol).

  • Measure the absorbance (e.g., at 570 nm).

  • Calculate cell viability relative to the vehicle control.

Protocol 6: Cardiac Safety (hERG Channel) and Hepatotoxicity Assays

hERG Channel Assay:

  • Principle: Blockade of the hERG potassium channel is a primary cause of drug-induced cardiac arrhythmia.[23] This risk must be evaluated.

  • Methodology: The gold-standard method is manual patch-clamp (as in Protocol 3) using a cell line stably expressing the hERG channel. The protocol involves specific voltage steps to elicit the characteristic hERG tail current and assess for block by Ethotoin.

Hepatotoxicity Assay:

  • Principle: Given the clinical requirement for liver function monitoring with Ethotoin, an in vitro assessment is warranted.[1]

  • Methodology: Use a human hepatocyte cell line like HepG2. Treat the cells with Ethotoin for 48-72 hours. Assess cytotoxicity using the LDH/MTT assays described above. For more specific markers, commercial kits are available to measure the release of liver enzymes like Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) into the culture medium.

Data Summary and Expected Outcomes

All quantitative data should be summarized to facilitate comparison and decision-making.

Assay TypeCell LineKey Parameter(s)Expected Outcome for an Active & Safe Anticonvulsant
Tier 1: Function
MEA ExcitabilityPrimary/iPSC NeuronsFiring Rate, BurstingDose-dependent decrease in pro-convulsant-induced activity
Calcium ImagingiPSC NeuronsPeak Fluorescence, AUCDose-dependent inhibition of pro-convulsant-induced Ca2+ influx
Tier 2: MoA
Na+ Channel BlockHEK293-Nav1.xIC50Potent block (low micromolar IC50), potentially use-dependent
GABAergic ModulationGABA-A expressing cellsEC50 / % PotentiationMinimal to no direct agonism or positive modulation
Glutamatergic BlockPrimary/iPSC NeuronsIC50Minimal to no block of glutamate-induced Ca2+ influx
Tier 3: Safety
Cytotoxicity (LDH/MTT)SH-SY5Y, HepG2CC50CC50 > 10x the effective concentration (IC50)
hERG Channel BlockHEK293-hERGIC50IC50 > 30 µM (low risk)
Hepatotoxicity (ALT)HepG2% Increase vs ControlNo significant increase in ALT release at therapeutic doses

References

  • PubChem. (n.d.). Ethotoin. National Center for Biotechnology Information. Retrieved from [Link][1]

  • Axion BioSystems. (n.d.). Glycolytic and redox control of neuronal excitability in vitro. Retrieved from [Link][6]

  • Okada, M., et al. (2019). GABA enzymatic assay kit. PubMed. Retrieved from [Link][24]

  • Stella, V., & Higuchi, T. (1973). Anticonvulsants. 5. Derivatives of 5-ethyl-5-phenylhydantoin and 5,5-diphenylhydantoin. Journal of Pharmaceutical Sciences. Retrieved from [Link][25]

  • Ebrahimzadeh, M. A., et al. (2016). In silico Screening and Evaluation of the Anticonvulsant Activity of Docosahexaenoic Acid-Like Molecules in Experimental Models of Seizures. PubMed Central. Retrieved from [Link][16]

  • Palmer, L. G., & Frindt, G. (1986). Epithelial sodium channels: characterization by using the patch-clamp technique. PubMed. Retrieved from [Link][26]

  • den Hoed, M., et al. (2020). Multicellular In vitro Models of Cardiac Arrhythmias: Focus on Atrial Fibrillation. Frontiers in Cardiovascular Medicine. Retrieved from [Link][27]

  • Riquimar, M., et al. (2021). A simple Ca2+-imaging approach to neural network analyses in cultured neurons. PubMed Central. Retrieved from [Link][10]

  • Schubert, D., & Maher, P. (2008). A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke. PubMed Central. Retrieved from [Link][28]

  • Wang, Y., et al. (2023). High-Throughput Screening Assay for Detecting Drug-Induced Changes in Synchronized Neuronal Oscillations and Potential Seizure Risk Based on Ca2+ Fluorescence Measurements in Human Induced Pluripotent Stem Cell (hiPSC)-Derived Neuronal 2D and 3D Cultures. PubMed Central. Retrieved from [Link][7]

  • Barzari, F., et al. (2024). In vitro electrophysiological drug testing on neuronal networks derived from human induced pluripotent stem cells. Stem Cell Research & Therapy. Retrieved from [Link][5]

  • Boddum, K., et al. (2016). Yellow Fluorescent Protein-Based Assay to Measure GABAA Channel Activation and Allosteric Modulation in CHO-K1 Cells. PLOS ONE. Retrieved from [Link][17]

  • Scientifica. (2020). Patch clamp techniques for investigating neuronal electrophysiology. Retrieved from [Link][13]

  • Weyrauch, S., et al. (2018). Analysis of Cell Viability by the Lactate Dehydrogenase Assay. Cold Spring Harbor Protocols. Retrieved from [Link][19]

  • Protocols.io. (2024). LDH cytotoxicity assay. Retrieved from [Link][22]

  • Neurotar. (n.d.). Calcium imaging. Retrieved from [Link][8]

  • Tsoncheva, A., et al. (2021). Synthesis and characterization of new 5,5′-dimethyl- and 5,5′-diphenylhydantoin-conjugated hemorphin derivatives designed as potential anticonvulsant agents. RSC Publishing. Retrieved from [Link][4]

  • Springer Nature Experiments. (n.d.). Calcium Imaging Protocols and Methods. Retrieved from [Link][9]

  • Axion BioSystems. (n.d.). Don't miss a beat with LEAP: An advanced arrhythmia assay. Retrieved from [Link][23]

  • Wikipedia. (n.d.). Ethotoin. Retrieved from [Link][3]

  • Molecular Devices. (n.d.). Patch Clamp Electrophysiology, Action Potential, Voltage Clamp. Retrieved from [Link][14]

  • eLife. (2021). Improved inference of latent neural states from calcium imaging data. Retrieved from [Link][11]

  • AXOL Bioscience. (n.d.). Whole Cell Patch Clamp Protocol. Retrieved from [Link][15]

  • Okkay, U., et al. (2022). In vitro neuroprotective effects of allicin on Alzheimer's disease model of neuroblastoma cell line. Journal of Surgery and Medicine. Retrieved from [Link][20]

  • Creative Bioarray. (n.d.). Manual Patch-clamp Technique. Retrieved from [Link][12]

Sources

Application Notes & Protocols: Formulation of (-)-5-Ethyl-5-phenylhydantoin for Experimental Use

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of (-)-5-Ethyl-5-phenylhydantoin (also known as Nirvanol) for experimental applications. As a metabolite of the anticonvulsant Mephenytoin, Nirvanol itself exhibits anticonvulsant properties, making it a compound of interest.[1][2] However, like many hydantoin derivatives, it is characterized by poor aqueous solubility, which presents a significant challenge for achieving consistent and reliable results in both in vitro and in vivo studies.[3][4][5] This guide details the essential pre-formulation characterization, provides validated protocols for preparing solutions and suspensions, and outlines methods for quality control and stability assessment. The methodologies are designed to be robust and reproducible, ensuring the integrity of experimental outcomes.

Pre-Formulation Characterization: Understanding the Molecule

A thorough understanding of the physicochemical properties of an active pharmaceutical ingredient (API) is the cornerstone of rational formulation development.[6] For this compound, the key challenge is its hydrophobicity. The data synthesized below informs every subsequent formulation decision, from solvent selection for stock solutions to the choice of excipients for animal dosing vehicles.

Table 1: Physicochemical Properties of this compound and Related Analogs

PropertyValue / ObservationSignificance for FormulationSource(s)
Synonyms Nirvanol, Ethylphenylhydantoin, DesmethylmephenytoinEnsures correct compound identification.[2][7]
Molecular Formula C₁₁H₁₂N₂O₂To calculate molarity and mass concentrations.[7]
Molecular Weight 204.22 g/mol Essential for all concentration calculations.[7]
Appearance Off-White to Pale Yellow SolidBasic quality control check of starting material.[1]
Aqueous Solubility Predicted to be poor. Related hydantoins like 5-Phenylhydantoin and Phenytoin are sparingly soluble to practically insoluble in water.[3][4][8]This is the primary formulation hurdle. Aqueous vehicles will require solubilization or suspension strategies.[3][4][8]
Organic Solubility Soluble in Dimethyl Sulfoxide (DMSO) and Methanol.[1] Similar compounds are soluble in ethanol and acetone.[3]DMSO is an excellent choice for high-concentration stock solutions for in vitro use. Ethanol can be a co-solvent.[1][3]
Predicted pKa ~8.6 (based on 5-Phenylhydantoin analog)As a weak acid, solubility may increase at a pH > 9. However, this is often not physiologically compatible.[1]
Stability Hydantoin structures are generally stable under normal conditions.[3] Recommended storage at 2-8°C, protected from light.[9]Informs handling and storage conditions for both the raw powder and prepared formulations to prevent degradation.[3][9]

Formulation Strategies: From Benchtop to In Vivo

The optimal formulation strategy is dictated by the experimental context. An approach suitable for a cell culture experiment is often inappropriate for an oral gavage study in rodents. The following section provides validated starting points for common research applications.

Workflow for Formulation Development

The process of developing a suitable formulation follows a logical progression from understanding the molecule to preparing and verifying the final product for experimentation.

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Strategy & Preparation cluster_2 Phase 3: Validation & Use A API Sourcing & QC Check (Appearance, Identity) B Review Physicochemical Properties (Table 1) A->B C Define Experimental Need (In Vitro vs. In Vivo) B->C D Protocol 1: Prepare High-Conc. DMSO Stock C->D In Vitro E Protocol 2: Prepare Aqueous Suspension for PO C->E In Vivo F Quality Control: Concentration Verification (e.g., HPLC-UV) D->F E->F G Assess Stability & Homogeneity F->G H Proceed to Experiment G->H

Caption: Formulation development workflow for this compound.

Protocol for In Vitro Stock Solutions

For most cell-based assays, a high-concentration stock solution in an organic solvent is prepared and then diluted to the final working concentration in the cell culture medium. DMSO is the solvent of choice due to its high solubilizing power and general compatibility with cell cultures at low final concentrations (<0.5% v/v).

Objective: To prepare a 100 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder (MW: 204.22 g/mol )

  • Anhydrous or cell-culture grade Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Amber glass vial with a PTFE-lined cap

  • Vortex mixer and/or sonicator

Step-by-Step Protocol:

  • Tare Vial: Place a sterile 2 mL amber glass vial on the analytical balance and tare the weight.

  • Weigh Compound: Carefully weigh approximately 10.21 mg of this compound directly into the tared vial. Record the exact weight.

  • Calculate Solvent Volume: Use the following formula to determine the precise volume of DMSO to add: Volume (µL) = (Weight (mg) / 204.22 g/mol ) / (100 mmol/L) * 1,000,000 For 10.21 mg, this equals 500 µL.

  • Add Solvent: Using a calibrated micropipette, add the calculated volume of DMSO to the vial.

  • Solubilize: Cap the vial tightly and vortex vigorously for 1-2 minutes. If particles remain, sonicate the vial in a water bath for 5-10 minutes until the solution is completely clear.

  • Storage: Store the stock solution at -20°C or -80°C, protected from light. For frequent use, aliquot into smaller single-use volumes to avoid repeated freeze-thaw cycles.

Causality Note: The use of an amber vial is critical because many aromatic compounds exhibit some degree of photosensitivity; protecting the solution from light minimizes the risk of photodegradation.[9] Aliquoting is a key practice to preserve the integrity of the stock solution over the long term.

Protocol for In Vivo Oral Suspension

For oral administration in animal studies (e.g., by gavage), a uniform and stable suspension is required to ensure accurate and reproducible dosing. A common and effective vehicle consists of an aqueous solution with a suspending agent and a surfactant.

Objective: To prepare a 10 mg/mL oral suspension of this compound.

Table 2: Example Oral Suspension Formulation

ComponentFunctionConcentration (% w/v)
This compoundActive Pharmaceutical Ingredient1.0%
Carboxymethylcellulose (CMC)Suspending / Viscosity Agent0.5%
Tween 80 (Polysorbate 80)Surfactant / Wetting Agent0.1%
Purified WaterVehicleq.s. to 100%

Step-by-Step Protocol:

  • Prepare Vehicle: In a suitable beaker, add approximately 80% of the final required volume of purified water. While stirring, slowly sprinkle in the 0.5% (w/v) Carboxymethylcellulose to prevent clumping. Continue to stir until fully hydrated and a viscous solution forms.

  • Add Surfactant: Add 0.1% (w/v) Tween 80 to the vehicle and mix until dissolved.

  • Pre-wet the API: In a separate mortar, place the required weight of this compound (1.0% w/v). Add a small amount of the prepared vehicle and triturate with a pestle to form a smooth, uniform paste. This step is crucial to ensure individual particles are coated with the wetting agent, preventing aggregation.

  • Form Suspension: Gradually add the remaining vehicle to the mortar while continuing to mix. Transfer the contents back to the beaker.

  • Homogenize: Use a homogenizer or a high-shear mixer to ensure a uniform particle size distribution.

  • Final Volume: Transfer the suspension to a graduated cylinder and add purified water to reach the final volume (q.s.). Mix thoroughly.

  • Storage: Store the suspension in a tightly sealed container at 2-8°C. Crucially, the suspension must be vigorously shaken before each withdrawal to ensure dose uniformity.

Causality Note: Poorly soluble drugs tend to agglomerate in aqueous media.[10] Tween 80, a non-ionic surfactant, reduces the surface tension between the drug particles and the water, allowing them to be wetted and dispersed rather than clumping together. CMC increases the viscosity of the vehicle, which slows the rate of particle sedimentation according to Stokes' law, thereby improving the physical stability and uniformity of the suspension.

Analytical Validation and Quality Control

Trust in experimental results begins with trust in the formulation. It is imperative to verify the concentration and homogeneity of the prepared formulations, especially for multi-day or pivotal studies.

Recommended Method: HPLC-UV A reverse-phase High-Performance Liquid Chromatography (HPLC) method with UV detection is a standard and reliable technique for quantifying hydantoin derivatives.[11]

Principle: The formulation is diluted to a known factor, and a small volume is injected into the HPLC system. The compound is separated from excipients on a C18 column and detected by its UV absorbance. The concentration is calculated by comparing the peak area to a standard curve prepared from a known concentration of the API.

Example HPLC Parameters (Starting Point):

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Acetonitrile : Water (e.g., 50:50 v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at ~220 nm or ~258 nm[9]

  • Injection Volume: 10 µL

  • Standard Curve: Prepare standards from 1 µg/mL to 100 µg/mL in the mobile phase.

Validation Checks:

  • Concentration: The measured concentration of the stock solution or suspension should be within ±10% of the target concentration.

  • Homogeneity (for suspensions): Analyze samples taken from the top, middle, and bottom of the suspension container (after shaking). The concentrations should all be within ±10% of the mean.

Decision Logic for Formulation Strategy

The choice between a simple solution and a more complex suspension is a critical decision point based on the intended experimental system and required dose.

G A Start: Need to Formulate This compound B What is the experimental system? A->B C In Vitro (e.g., Cell Culture) B->C D In Vivo (e.g., Animal Dosing) B->D E Is final concentration < 0.5% DMSO and below solubility limit in media? C->E H What is the route of administration? D->H F Use DMSO Stock Solution (Protocol 2.1) E->F Yes G Consider alternative solvent or solubility enhancers (e.g., cyclodextrins) E->G No I Oral (PO) H->I J Parenteral (IV, IP) H->J K Use Aqueous Suspension (Protocol 2.2) I->K L Requires advanced formulation (e.g., co-solvents, pH adjustment, nanosuspension). High risk of precipitation. Consult specialist. J->L

Caption: Decision tree for selecting an appropriate formulation strategy.

References

  • Stella, V. J., & Narang, A. S. (1973). Anticonvulsants. 5. Derivatives of 5-ethyl-5-phenylhydantoin and 5,5-diphenylhydantoin. Journal of Medicinal Chemistry, 16(5), 570-572. Available at: [Link]

  • World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs. Available at: [Link]

  • ResearchGate. (PDF) Formulation strategies for poorly soluble drugs. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 91480, Nirvanol. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 1775, Phenytoin. Available at: [Link]

  • ResearchGate. (PDF) Formulation and Evaluation of Phenytoin Orally Disintegrating Tablets. Available at: [Link]

  • Boltnar, D., et al. (2023). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics, 15(1), 268. Available at: [Link]

  • Browne, T. R., et al. (1983). Disposition of mephenytoin and its metabolite, nirvanol, in epileptic patients. Neurology, 33(7), 944-947. Available at: [Link]

  • Ramasamy, T., et al. (2020). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. Pharmaceutics, 12(5), 395. Available at: [Link]

  • Lavan, M. (2018). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Purdue e-Pubs. Available at: [Link]

  • ResearchGate. ChemInform Abstract: Synthesis, Structural and Biological Characterization of 5-Phenylhydantoin Derivatives as Potential Anticonvulsant Agents. Available at: [Link]

  • Progress in Chemical and Biochemical Research. (2020). Study of Some Hyndantion Derivatives as Anticonvulsant Agents. Available at: [Link]

  • Sawchuk, R. J., & Cartier, L. L. (1980). Liquid-chromatographic method for simultaneous determination of phenytoin and 5-(4-hydroxyphenyl)-5-phenylhydantoin in plasma and urine. Clinical chemistry, 26(7), 835–839. Available at: [Link]

  • Vibzz Lab. (2021). 5,5 diphenyl hydantoin (Phenytoin). YouTube. Available at: [Link]

  • Drug Development & Delivery. (2021). FORMULATION DEVELOPMENT - The Role of Excipient Selection in the Development of Orally Disintegrating Tablets. Available at: [Link]

  • Altasciences. CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (-)-5-Ethyl-5-phenylhydantoin

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of (-)-5-Ethyl-5-phenylhydantoin. This document is designed for researchers, medicinal chemists, and process development professionals to provide in-depth, field-tested insights into optimizing the synthesis and chiral resolution of this compound. Our focus is on practical, cause-and-effect explanations to help you troubleshoot common issues and improve your experimental outcomes.

Section A: Troubleshooting the Synthesis of (±)-5-Ethyl-5-phenylhydantoin via Bucherer-Bergs Reaction

The most common and direct route to 5,5-disubstituted hydantoins is the Bucherer-Bergs reaction.[1][2] This one-pot, multicomponent reaction typically involves a ketone, a cyanide source, and ammonium carbonate to produce a racemic mixture of the target hydantoin.[3] The starting ketone for 5-Ethyl-5-phenylhydantoin is propiophenone.

Core Protocol: Bucherer-Bergs Synthesis of (±)-5-Ethyl-5-phenylhydantoin

A representative protocol involves heating a solution of propiophenone, potassium cyanide (KCN), and ammonium carbonate in a mixture of ethanol and water under reflux for several hours.[4]

Experimental Protocol:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine propiophenone (1.0 eq), ammonium carbonate (4.0 eq), and potassium cyanide (2.0 eq).[4]

  • Add a solvent mixture of 50% aqueous ethanol.[5]

  • Heat the mixture to reflux (approximately 80-90 °C) with vigorous stirring for 8-24 hours.[4][5] Reaction progress can be monitored using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture in an ice bath to precipitate the crude product.[4]

  • Collect the solid by vacuum filtration and wash with cold water.[4]

  • Recrystallize the crude product from a suitable solvent (e.g., 95% ethanol) to yield pure (±)-5-Ethyl-5-phenylhydantoin.[6]

Troubleshooting Guide: Low Yield in Racemic Synthesis

Question 1: My overall yield is significantly lower than the reported ~65-70%. What are the most likely causes?

Low yield is a common issue stemming from several potential factors. A systematic approach is crucial for diagnosis.[7]

Answer:

The primary reasons for low yield can be categorized into reaction conditions, reagent issues, and work-up losses.[8]

  • Suboptimal Reaction Conditions:

    • Temperature & Time: The Bucherer-Bergs reaction requires sufficient thermal energy to drive the multiple equilibria and cyclization steps.[2] Temperatures below 60°C may lead to incomplete reactions, while excessively long heating can promote side reactions or degradation.[9][10] A typical range is 60-100°C for 8-24 hours.[4][5]

    • Solvent Choice: The reaction medium must be polar enough to dissolve both the inorganic salts (cyanide, carbonate) and the organic ketone.[1] Aqueous ethanol or methanol are standard choices. If your starting ketone has poor solubility, consider using co-solvents like dimethylformamide (DMF) or acetamide for difficult cases.[2]

    • Reagent Stoichiometry: An excess of ammonium carbonate and cyanide is typically used to push the initial equilibrium towards the formation of the key aminonitrile intermediate.[4][11] Insufficient amounts of these reagents will result in unreacted starting material.

  • Reagent Purity and Stability:

    • Ammonium Carbonate: This reagent can decompose over time into ammonia, carbon dioxide, and water. Using old or improperly stored ammonium carbonate is a frequent cause of poor yield. Ensure you are using a fresh, high-purity source.

    • Cyanide Source: Potassium or sodium cyanide should be of high purity. Contaminants can interfere with the reaction.[8]

    • Starting Ketone (Propiophenone): Impurities in the starting ketone can lead to the formation of unwanted side-products, complicating purification and reducing the yield of the desired hydantoin.[8]

  • Inefficient Work-up and Purification:

    • Precipitation: The product is typically isolated by cooling the reaction mixture. If the product is too soluble in the reaction solvent, precipitation will be incomplete. You may need to partially remove the organic solvent (ethanol) under reduced pressure before cooling.

    • Purification Losses: Some product is always lost during recrystallization. While necessary for purity, using too much recrystallization solvent or performing unnecessary recrystallization steps will lower the final isolated yield.[12]

G cluster_analysis Crude Product Analysis cluster_solutions Corrective Actions start Low Yield Observed check_reagents Check Purity & Age of Reagents (esp. (NH4)2CO3) start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Solvent) start->check_conditions analyze_crude Analyze Crude Product (TLC, NMR) start->analyze_crude replace_reagents Use Fresh, High-Purity Reagents check_reagents->replace_reagents increase_time_temp Increase Reaction Time and/or Temperature check_conditions->increase_time_temp incomplete High % of Starting Material Remaining? analyze_crude->incomplete side_products Significant Side Products Observed? incomplete->side_products No incomplete->increase_time_temp Yes optimize_solvent Optimize Solvent System for Solubility side_products->optimize_solvent Yes optimize_workup Refine Workup/ Purification Protocol side_products->optimize_workup No

Caption: A logical workflow for troubleshooting low product yield.

Question 2: My reaction seems to stall, with a lot of propiophenone left even after 24 hours. What's happening?

Answer:

An incomplete reaction points directly to issues with the initial steps of the mechanism: the formation of the aminonitrile intermediate.

The Bucherer-Bergs mechanism begins with the formation of a cyanohydrin from the ketone, followed by substitution with ammonia to form an aminonitrile. This aminonitrile then reacts with CO₂ (from the decomposition of ammonium carbonate) and cyclizes to form the hydantoin.[9][11]

G ketone Propiophenone cyanohydrin Cyanohydrin Intermediate ketone->cyanohydrin + KCN, H+ aminonitrile α-Aminonitrile cyanohydrin->aminonitrile + NH3 - H2O carbamate N-Carbamate Intermediate aminonitrile->carbamate + CO2 hydantoin 5-Ethyl-5-phenylhydantoin carbamate->hydantoin Intramolecular Cyclization

Caption: Simplified mechanism of the Bucherer-Bergs reaction.

If the reaction stalls, the equilibrium for the initial cyanohydrin or aminonitrile formation is not being sufficiently favored. Consider the following:

  • Increase Reagent Concentration: As mentioned, ensure you are using a significant excess (at least 2x cyanide, 4x carbonate) of the water-soluble reagents.[4]

  • Improve Agitation: This is a multiphasic reaction. Vigorous stirring is essential to ensure proper mixing between the organic ketone and the aqueous reagents.

  • Consider Ultrasonication: For difficult reactions, using an ultrasonic bath can accelerate hydantoin formation by promoting mass transfer and increasing the reaction rate, often at lower temperatures.[2][9]

Data Summary: Optimizing Reaction Parameters

The table below summarizes typical and optimized conditions for the Bucherer-Bergs synthesis of 5,5-disubstituted hydantoins, which can be adapted for your specific synthesis.

ParameterStandard Condition[4]Optimized Condition[5]Rationale for Optimization
Ketone:KCN:(NH₄)₂CO₃ 1 : 2 : 41 : 1.5 : 1.5Fine-tuning stoichiometry can reduce waste and side products while maintaining high conversion.
Solvent 50% Aqueous Ethanol50% Aqueous EthanolThis solvent system provides a good balance for dissolving both organic and inorganic reactants.[1]
Temperature Reflux (~80-90 °C)60 °CLower temperatures can sometimes improve selectivity and reduce byproduct formation.[9]
Time 8 hours24 hoursA longer reaction time may be needed at lower temperatures to drive the reaction to completion.
Reported Yield 66%69.3%Optimization of parameters can lead to a modest but significant improvement in isolated yield.
Section B: FAQs on Chiral Resolution & Isolation of this compound

Since the Bucherer-Bergs reaction is not stereoselective, it produces a 1:1 racemic mixture of the (+) and (-) enantiomers.[1][9] Obtaining the desired (-)-enantiomer requires a subsequent chiral resolution step.

Question 1: What is the most reliable method for separating the enantiomers of 5-Ethyl-5-phenylhydantoin?

Answer:

For analytical and preparative scale, Chiral High-Performance Liquid Chromatography (HPLC) is the most direct and widely used method for resolving hydantoin enantiomers.[13]

  • Principle: The racemic mixture is passed through a column containing a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, causing them to travel through the column at different rates and elute separately.

  • Common CSPs: Polysaccharide-based columns, such as those with cellulose or amylose derivatives (e.g., cellulose tris(4-methylbenzoate)), have proven effective for resolving hydantoin derivatives.[13][14]

  • Mobile Phase: A mixture of a non-polar solvent like n-hexane and an alcohol like isopropanol or ethanol is typically used.[14] Small amounts of an additive like diethylamine may be required to improve peak shape.

Question 2: I am attempting chiral HPLC, but the enantiomers are not separating well (poor resolution). How can I fix this?

Answer:

Poor resolution in chiral HPLC is a common optimization problem. Here are the key parameters to adjust:

  • Mobile Phase Composition: This is the most critical factor. Systematically vary the ratio of your non-polar to polar solvent (e.g., hexane:isopropanol). A lower percentage of the alcohol (polar) component generally increases retention time and can improve separation, but will also broaden peaks.

  • Flow Rate: Lowering the flow rate can increase the interaction time with the stationary phase, often leading to better resolution, at the cost of a longer run time.[14]

  • Temperature: Column temperature affects solvent viscosity and interaction kinetics. While most separations are done at room temperature, controlling the column temperature with a column oven can improve reproducibility and sometimes resolution.

  • Choice of CSP: If optimization of the mobile phase and flow rate fails, your chosen chiral column may not be suitable for this specific compound. You may need to screen different types of chiral stationary phases.

G start Prepare Racemic Sample Solution inject Inject on Chiral HPLC System start->inject elute Elute with Mobile Phase (e.g., Hexane/IPA) inject->elute detect UV Detection elute->detect collect Collect Separated Enantiomer Fractions detect->collect analyze Analyze Purity of Collected Fractions (Enantiomeric Excess) collect->analyze

Caption: General workflow for preparative chiral HPLC resolution.

Question 3: Are there alternatives to chiral HPLC for large-scale production?

Answer:

Yes. While HPLC is excellent for lab-scale, other methods may be more cost-effective for larger quantities.

  • Diastereomeric Salt Formation: This classical method involves reacting the racemic hydantoin (which is weakly acidic) with a chiral base to form two diastereomeric salts. These salts have different physical properties (like solubility) and can be separated by fractional crystallization. The desired salt is then treated with acid to liberate the pure enantiomer.

  • Enzymatic Kinetic Resolution: Specific enzymes (e.g., hydrolases) can selectively react with one enantiomer in the racemic mixture, leaving the other enantiomer unreacted. For example, a hydantoinase enzyme could selectively hydrolyze the (+)-enantiomer, allowing the desired (-)-enantiomer to be isolated from the reaction mixture.

  • Enantiospecific Cocrystallization: This newer technique involves finding a chiral coformer that will selectively crystallize with only one enantiomer from the racemic mixture, allowing for separation without forming a salt.[15] This can be more efficient and cost-effective than chiral chromatography for certain compounds.[15]

References
  • ChemRxiv. (2024). Batch and continuous synthesis of 5,5-diphenylhydantoin, an active pharmaceutical ingredient. [Link]

  • PMC - NIH. (n.d.). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. [Link]

  • Cambridge University Press. (n.d.). Bucherer-Bergs Reaction (Synthesis of Hydantoin). [Link]

  • YouTube. (2021). 5,5 diphenyl hydantoin (Phenytoin). [Link]

  • MDPI Encyclopedia. (2021). Bucherer–Bergs Multicomponent Synthesis of Hydantoins. [Link]

  • Asian Journal of Chemistry. (n.d.). Synthesis of 5,5-Diphenyl-2,4-imidazolidinedione (Phenytoin) from Almond. [Link]

  • Wikipedia. (n.d.). Bucherer–Bergs reaction. [Link]

  • MDPI. (n.d.). A New Synthetic Route for Preparation of 5-Methyl-5-Benzylhydantoin: X-Ray Analysis and Theoretical Calculations. [Link]

  • PrepChem.com. (n.d.). Synthesis of 5-ethyl-5-phenyl-hydantoin. [Link]

  • Taylor & Francis Online. (n.d.). NMR Studies of Drugs. Applications of Achiral and Chiral Lanthanide Shift Reagents to the Anticonvulsant, Methetoin, 5-Ethyl-1-Methyl-5-Phenyl-2, 4-Imidazolidinedione. [Link]

  • Organic Chemistry Portal. (n.d.). Bucherer-Bergs Reaction. [Link]

  • PubMed. (n.d.). 5-ethyl-5-phenylhydantoin N-glucuronide, the major urinary metabolite of 5-ethyl-5-phenylhydantoin (Nirvanol) in the dog. [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditionsfor hydantoins. [Link]

  • PubMed. (n.d.). High-performance liquid chromatographic method for direct separation of 5-(p-hydroxyphenyl)-5-phenylhydantoin enantiomers using a chiral tris(4-methylbenzoate) column. [Link]

  • Reddit. (2020). Synthesis - General tips for improving yield?. [Link]

  • ACS Publications. (2022). Synthesis and Conformational Analysis of Hydantoin-Based Universal Peptidomimetics. [Link]

  • Quora. (2015). What could be reason for getting a very low yield in organic chemistry?. [Link]

  • Journal of Synthetic Chemistry. (2024). Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction. [Link]

  • Science Madness. (2020). Is it normal to get low yields all the time, or am I a bad organic chemist?. [Link]

  • MDPI. (n.d.). Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. [Link]

  • Pharmaceutical Technology. (2015). Chiral Resolution with and without Resolving Agents. [Link]

  • Organic Chemistry Portal. (n.d.). Hydantoin synthesis. [Link]

  • PubMed. (n.d.). Stereoselective glucuronidation of 5-(4'-hydroxyphenyl)-5-phenylhydantoin by human UDP-glucuronosyltransferase (UGT) 1A1, UGT1A9, and UGT2B15. [Link]

  • IRIS . (2022). Synthesis and Conformational Analysis of Hydantoin-Based Universal Peptidomimetics. [Link]

  • YouTube. (2025). What Causes A Low Percent Yield In Chemical Reactions?. [Link]

Sources

troubleshooting chiral separation of 5-Ethyl-5-phenylhydantoin enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chiral separation of 5-Ethyl-5-phenylhydantoin (also known as Nirvanol), the primary active metabolite of the anticonvulsant drug Mephenytoin. The stereospecific analysis of this compound is critical, as enantiomers often exhibit different pharmacological and toxicological profiles. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chromatographic principles, to help you overcome common challenges in the lab.

Frequently Asked Questions (FAQs)

Q1: Why is the chiral separation of 5-Ethyl-5-phenylhydantoin important?

The separation of 5-Ethyl-5-phenylhydantoin enantiomers is crucial for pharmacokinetic and pharmacodynamic studies. The stereoisomers can be metabolized at different rates by enzymes like CYP2C19 and CYP2B6, leading to different plasma concentrations and potentially different therapeutic or adverse effects[1]. Accurate enantiomeric quantification is therefore essential for drug development, clinical monitoring, and understanding metabolic polymorphisms[1][2].

Q2: What are the most common analytical techniques for separating these enantiomers?

High-Performance Liquid Chromatography (HPLC) is the most prevalent and powerful technique for this purpose[3]. Specifically, HPLC using Chiral Stationary Phases (CSPs) offers direct enantioseparation without the need for derivatization. Supercritical Fluid Chromatography (SFC) is also an effective alternative, often providing faster separations[4].

Q3: What type of Chiral Stationary Phase (CSP) is most effective for 5-Ethyl-5-phenylhydantoin?

Polysaccharide-based CSPs are overwhelmingly the most successful for separating hydantoin derivatives.[5][6] Specifically, columns with selectors like cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Daicel CHIRALCEL® OD-H) or amylose tris(3,5-dimethylphenylcarbamate) (e.g., Daicel CHIRALPAK® AD-H) have demonstrated excellent enantioselectivity for this class of compounds[4][7]. The chiral recognition mechanism involves a combination of hydrogen bonding, dipole-dipole interactions, and inclusion complexing within the helical structure of the polysaccharide polymer[8][9].

Troubleshooting Guide: From Poor Resolution to Peak Tailing

This section is designed to help you diagnose and resolve specific experimental issues in a logical, step-by-step manner.

Problem 1: Poor or No Enantiomeric Resolution (Rs < 1.5)

Achieving baseline resolution (Rs ≥ 1.5) is the primary goal. If your enantiomers are co-eluting or poorly separated, consider the following causes and solutions.

Scientific Rationale: The mobile phase composition, particularly the type and concentration of the alcohol modifier, directly controls the retention and enantioselectivity. The alcohol competes with the analyte for polar interaction sites on the CSP. Changing the alcohol can alter the strength and nature of these interactions, significantly impacting the separation.

Solutions:

  • Vary the Alcohol Modifier: If you are using a standard mobile phase like Hexane/Isopropanol (IPA), systematically screen other alcohols. Ethanol often provides different selectivity compared to IPA for hydantoin compounds[4].

  • Adjust Modifier Concentration: Methodically adjust the alcohol percentage. Lowering the concentration generally increases retention and can improve resolution, but may also broaden peaks. Start with a 10-20% alcohol concentration and adjust in 2-5% increments.

  • Consider Additives: For hydantoins, which have acidic protons on the hydantoin ring, adding a small amount (typically 0.1%) of an acidic modifier like trifluoroacetic acid (TFA) or acetic acid to the mobile phase can sharpen peaks and sometimes improve resolution by suppressing the ionization of the analyte[10].

Data-Driven Insights: Effect of Alcohol Modifier on Hydantoin Separation

Modifier (in Hexane)Typical ObservationScientific Justification
Isopropanol (IPA) Good starting point, often provides resolution.A strong hydrogen bond acceptor and donor, balances retention and selectivity.
Ethanol (EtOH) Can significantly alter selectivity, sometimes improving resolution where IPA fails.Has different steric and electronic properties than IPA, leading to different interactions with the CSP[11].
Methanol (MeOH) Use with caution on coated CSPs. Can increase elution strength dramatically.Strongest polar modifier. On coated phases like CHIRALCEL OD-H, high concentrations can damage the phase[11][12]. Often used in small percentages in combination with another alcohol.

Scientific Rationale: Chiral separation is a thermodynamic process. Temperature affects the kinetics of the interaction between the enantiomers and the CSP, thereby influencing retention time and selectivity[13][14].

Solutions:

  • Employ a Column Thermostat: Uncontrolled temperature fluctuations are a common source of irreproducibility. Always use a column oven for stable results.

  • Investigate Sub-Ambient Temperatures: For many chiral separations, lowering the temperature (e.g., to 10-25°C) increases the strength of the intermolecular interactions, which can enhance resolution[14][15].

  • Screen Higher Temperatures: While less common, sometimes increasing the temperature can improve efficiency or even reverse the elution order, providing a unique separation window[13][16]. A typical rule of thumb is that a 1°C increase in temperature decreases retention by about 2%[17].

Problem 2: Poor Peak Shape (Tailing or Fronting Peaks)

Asymmetric peaks compromise quantification and resolution. Peak tailing is the most common issue.

Scientific Rationale: The silica gel backbone of the CSP can have residual acidic silanol groups. If the analyte has basic functionalities, or if the analyte itself is acidic (like a hydantoin), it can engage in undesirable ionic interactions with these silanols, causing peak tailing.

Solutions:

  • Use an Acidic Additive: For acidic analytes like 5-Ethyl-5-phenylhydantoin, adding 0.1% TFA or acetic acid to the mobile phase can improve peak shape[10][18]. The acid protonates the analyte, ensuring it is in a single neutral form, and also interacts with any basic sites on the stationary phase.

  • Use a Basic Additive (for Basic Analytes): While not directly applicable to this analyte, if your compound were basic, an amine additive like diethylamine (DEA) at 0.1% would be used to mask the acidic silanol groups[10].

Experimental Protocol: Mobile Phase Additive Screening

  • Prepare Stock Solution: Create a 10% solution of the additive (e.g., TFA) in the alcohol modifier (e.g., IPA).

  • Prepare Mobile Phase A (No Additive): Prepare your starting mobile phase (e.g., Hexane/IPA 90:10 v/v). Run your sample and record the chromatogram.

  • Prepare Mobile Phase B (With Additive): To 100 mL of Mobile Phase A, add 100 µL of your 10% TFA stock solution to achieve a final concentration of 0.1%.

  • Equilibrate and Analyze: Flush the column with at least 10-20 column volumes of Mobile Phase B before injecting. Compare the peak shape and resolution to the results from Mobile Phase A.

Scientific Rationale: Injecting too much sample mass can saturate the chiral selector sites on the stationary phase, leading to a loss of the characteristic Gaussian peak shape and often causing peak fronting or tailing.

Solution:

  • Perform a Loading Study: Systematically reduce the concentration of your sample by factors of 2, 5, and 10, and inject the same volume. If peak shape improves at lower concentrations, you were likely overloading the column. Find the highest concentration that still provides a symmetrical peak.

Problem 3: Inconsistent Retention Times

Shifting retention times make peak identification unreliable and indicate an unstable system.

Scientific Rationale: Chiral stationary phases, especially polysaccharide-based ones, can take a significant amount of time to fully equilibrate with a new mobile phase. The chiral polymer needs to adopt a stable conformation in the new solvent environment. Premature injection leads to drifting retention times.

Solution:

  • Establish a Strict Equilibration Protocol: When changing mobile phase composition, flush the column with at least 20-30 column volumes of the new mobile phase. For a standard 4.6 x 250 mm column at 1 mL/min, this equates to about 60-90 minutes.

  • Check for "Memory Effects": Additives, especially basic ones, can be strongly retained by the column and affect subsequent analyses even after changing the mobile phase. If you suspect this, a dedicated washing procedure may be necessary[19]. For coated columns, always follow the manufacturer's guidelines for washing[12][20].

Scientific Rationale: Physical blockages or voids at the head of the column disrupt the flow path, leading to peak distortion (splitting, tailing) and retention time shifts for all peaks in the chromatogram.

Solution:

  • Check for Blockages: A sudden increase in backpressure often signals a blocked inlet frit[21][22].

  • Reverse-Flush the Column: (Warning: Check manufacturer's instructions first. This is generally safe for immobilized CSPs but can damage some coated CSPs). Disconnect the column from the detector, reverse the flow direction, and flush to waste with a compatible solvent (like isopropanol) at a low flow rate (0.2-0.5 mL/min)[22]. This can often dislodge particulate matter from the inlet frit.

  • Use a Guard Column: The best solution is preventative. A guard column is a small, inexpensive column placed before the analytical column to capture particulates and strongly retained impurities, thereby protecting the expensive analytical column[12][20].

Visualization of Troubleshooting Logic

The following diagram illustrates a logical workflow for troubleshooting common issues in chiral HPLC.

Chiral_Troubleshooting start Problem Observed in Chromatogram prob_res Poor or No Resolution (Rs < 1.5) start->prob_res prob_shape Poor Peak Shape (Tailing/Fronting) start->prob_shape prob_rt Inconsistent Retention Time start->prob_rt cause_res_mp Cause: Mobile Phase? prob_res->cause_res_mp cause_res_temp Cause: Temperature? prob_res->cause_res_temp cause_shape_int Cause: Secondary Interactions? prob_shape->cause_shape_int cause_shape_load Cause: Column Overload? prob_shape->cause_shape_load cause_shape_phys Cause: Physical Issue? prob_shape->cause_shape_phys cause_rt_equil Cause: Equilibration? prob_rt->cause_rt_equil cause_rt_leak Cause: System Leak? prob_rt->cause_rt_leak cause_rt_temp Cause: Temperature Fluctuation? prob_rt->cause_rt_temp sol_res_mp Solution: - Vary alcohol type (IPA vs EtOH) - Adjust % alcohol - Screen new CSP cause_res_mp->sol_res_mp sol_res_temp Solution: - Use column oven - Screen lower temps (e.g., 15-25°C) cause_res_temp->sol_res_temp sol_shape_int Solution: - Add 0.1% TFA or Acetic Acid cause_shape_int->sol_shape_int sol_shape_load Solution: - Perform loading study (reduce sample concentration) cause_shape_load->sol_shape_load sol_shape_phys Solution: - Check for high backpressure - Reverse-flush column - Install guard column cause_shape_phys->sol_shape_phys sol_rt_equil Solution: - Equilibrate for >20 column volumes cause_rt_equil->sol_rt_equil sol_rt_leak Solution: - Check fittings for leaks - Check pump performance cause_rt_leak->sol_rt_leak sol_rt_temp Solution: - Use column oven - Ensure lab temp is stable cause_rt_temp->sol_rt_temp

Caption: A logical troubleshooting workflow for chiral HPLC analysis.

References

  • Title: Chiral mobile phase additives in HPLC enantioseparations Source: PubMed URL: [Link]

  • Title: The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases Source: PubMed URL: [Link]

  • Title: Troubleshoot Chiral Column Performance: Efficiency & Resolution Source: Chiral Technologies URL: [Link]

  • Title: Instruction Manual for CHIRALCEL OD-H / OJ-H Source: Chiral Technologies URL: [Link]

  • Title: Simultaneous Enantiospecific Separation and Quantitation of Mephenytoin and Its Metabolites Nirvanol and 4'-hydroxymephenytoin in Human Plasma by Liquid Chromatography Source: PubMed URL: [Link]

  • Title: Polysaccharide-Based Chiral Stationary Phases for Enantioseparations in Liquid-Phase Techniques: An Overview Source: PubMed URL: [Link]

  • Title: Enantiospecific separation and quantitation of mephenytoin and its metabolites nirvanol and 4′-hydroxymephenytoin in human plasma and urine by liquid chromatography/tandem mass spectrometry Source: ResearchGate URL: [Link]

  • Title: INSTRUCTION MANUAL FOR CHIRALCEL OD-H, CHIRALCEL OJ-H COLUMNS Source: Daicel URL: [Link]

  • Title: High-performance liquid chromatographic method for direct separation of 5-(p-hydroxyphenyl)-5-phenylhydantoin enantiomers using a chiral tris(4-methylbenzoate) column Source: PubMed URL: [Link]

  • Title: Effect of Temperature on Enantiomer Separation of Oxzepam and Lorazepam by High-Performance Liquid Chromatography on a β Source: Journal of Liquid Chromatography & Related Technologies URL: [Link]

  • Title: How can I improve my chiral column resolution? Source: ResearchGate URL: [Link]

  • Title: Polysaccharide-based CSPs Source: Chiralpedia URL: [Link]

  • Title: Chiral HPLC Separations Source: Phenomenex URL: [Link]

  • Title: Trouble with chiral separations Source: Chromatography Today URL: [Link]

  • Title: The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases Source: ResearchGate URL: [Link]

  • Title: Application of Polysaccharide-Based Chiral High-Performance Liquid Chromatography Columns for the Separation of Regio-, E/Z-, and Enantio–Isomeric Mixtures of Allylic Compounds Source: ACS Omega URL: [Link]

  • Title: Enantiospecific separation and quantitation of mephenytoin and its metabolites nirvanol and 4'-hydroxymephenytoin in human plasma and urine by liquid chromatography/tandem mass spectrometry Source: DiVA portal URL: [Link]

  • Title: Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity Source: Longdom Publishing URL: [Link]

  • Title: Troubleshooting Basics, Part IV: Peak Shape Problems Source: LCGC International URL: [Link]

  • Title: How Does Temperature Affect Selectivity? Source: LCGC International URL: [Link]

  • Title: The Chiral Notebook Source: Phenomenex URL: [Link]

  • Title: Structures of the polysaccharide-based chiral stationary phases used in this study Source: ResearchGate URL: [Link]

  • Title: The Hidden Chirality in Drug Metabolites: A metabolic blind spot Source: Chiralpedia URL: [Link]

  • Title: Enantioseparation of syn- and anti-3,5-Disubstituted Hydantoins by HPLC and SFC on Immobilized Polysaccharides-Based Chiral Stationary Phases Source: MDPI URL: [Link]

  • Title: CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives Source: Chiral Technologies URL: [Link]

  • Title: How Does Column Temperature Affect HPLC Resolution? Source: Chrom Tech, Inc. URL: [Link]

  • Title: The Use of Polysaccharide-based Chiral Stationary Phases for the Achiral and Chiral Separation of... Source: YouTube URL: [Link]

  • Title: CHIRALCEL OD-H Source: Daicel URL: [Link]

Sources

optimizing reaction conditions for 5-Ethyl-5-phenylhydantoin synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, chemists, and pharmaceutical scientists engaged in the synthesis of 5-Ethyl-5-phenylhydantoin (also known as Nirvanol). It provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to help you optimize your reaction conditions, maximize yields, and ensure the purity of your final product. The primary focus is on the widely used Bucherer-Bergs reaction, a robust one-pot method for creating 5,5-disubstituted hydantoins.

Understanding the Foundation: The Bucherer-Bergs Reaction

The Bucherer-Bergs reaction is a multicomponent reaction that synthesizes hydantoins from a carbonyl compound (in this case, propiophenone), a cyanide salt (such as potassium or sodium cyanide), and ammonium carbonate.[1][2][3] This method is valued for its simplicity and efficiency.[1] The reaction proceeds through several key intermediates, and understanding this pathway is crucial for effective troubleshooting.

The generally accepted mechanism involves the following steps:

  • Formation of a cyanohydrin from the ketone and cyanide.[2]

  • Reaction with ammonia (from ammonium carbonate) to form an aminonitrile.[2]

  • Nucleophilic attack of the amino group on carbon dioxide (also from ammonium carbonate) to form a cyano-carbamic acid.[2][4]

  • Intramolecular cyclization to a 5-imino-oxazolidin-2-one intermediate.[2][3]

  • Rearrangement via an isocyanate intermediate to yield the final 5,5-disubstituted hydantoin product.[2][4]

Bucherer_Bergs_Mechanism Ketone Propiophenone Cyanohydrin Cyanohydrin Intermediate Ketone->Cyanohydrin + CN⁻ KCN KCN / (NH₄)₂CO₃ KCN->Cyanohydrin Aminonitrile Aminonitrile Intermediate KCN->Aminonitrile + NH₃ CarbamicAcid Cyano-Carbamic Acid KCN->CarbamicAcid + CO₂ Cyanohydrin->Aminonitrile + NH₃, -H₂O Aminonitrile->CarbamicAcid + CO₂ IminoOxazolidinone 5-Imino-oxazolidin-2-one CarbamicAcid->IminoOxazolidinone Intramolecular Cyclization Hydantoin 5-Ethyl-5-phenylhydantoin IminoOxazolidinone->Hydantoin Rearrangement caption Fig. 1: Bucherer-Bergs Reaction Workflow. Purification_Workflow A Completed Reaction Mixture B Cool in Ice Bath A->B C Acidify with HCl (pH 1-6) B->C D Vacuum Filtration C->D E Wash with Cold Water D->E F Recrystallize from Ethanol/Water E->F G Pure 5-Ethyl-5-phenylhydantoin F->G caption Fig. 2: General Purification Protocol.

Sources

Technical Support Center: Preclinical Administration of (-)-5-Ethyl-5-phenylhydantoin

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers on Minimizing and Managing Adverse Effects in Animal Studies

Welcome to the technical support center for the preclinical use of (-)-5-Ethyl-5-phenylhydantoin (also known as Nirvanol), the active metabolite of mephenytoin. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on mitigating and troubleshooting potential side effects during in vivo experiments. As Senior Application Scientists, we have compiled this information based on established principles of animal care, pharmacology, and toxicology to ensure the scientific integrity of your studies and the welfare of your animal subjects.

I. Understanding the Compound: Mechanism and Metabolism

This compound belongs to the hydantoin class of anticonvulsants. Its primary mechanism of action involves the blockade of voltage-gated sodium channels in neurons.[1] This action stabilizes neuronal membranes and prevents the high-frequency repetitive firing that underlies seizure activity.[2]

It is crucial to understand that in many experimental paradigms, researchers may administer mephenytoin, which is then rapidly metabolized in vivo to this compound (Nirvanol).[3] This metabolite is the primary active agent and is responsible for both the therapeutic and adverse effects. The metabolic conversion and subsequent clearance of Nirvanol can vary between species, influencing the onset and duration of side effects. For instance, in dogs, N-glucuronidation is a major metabolic pathway for Nirvanol.[3][4]

II. Frequently Asked Questions (FAQs)

Q1: What are the most common side effects of this compound observed in animal studies?

Based on studies of related hydantoin compounds like phenytoin and mephenytoin, the most frequently observed side effects are extensions of the drug's central nervous system (CNS) activity.[5] These include:

  • Neurotoxicity: Sedation, ataxia (unsteady gait), nystagmus (involuntary eye movements), and general lethargy.[2][6] At higher doses, this can progress to more severe motor impairment.

  • Gastrointestinal disturbances: Nausea, vomiting, and decreased appetite may occur, particularly after oral administration.

  • Constitutional effects: Reduced weight gain and transient changes in activity levels have been reported.[7]

Q2: Are there any less common but serious side effects I should be aware of?

Yes, while less frequent, it is critical to monitor for signs of:

  • Hepatotoxicity: Hydantoin anticonvulsants have been associated with liver injury.[7][8] While often idiosyncratic, monitoring liver enzymes is a prudent measure in longer-term studies.

  • Hematological effects: Blood dyscrasias, though rare, have been reported with this class of drugs.[9] Regular hematological monitoring is recommended, especially in sub-chronic and chronic studies.

  • Hypersensitivity reactions: Skin rashes and other allergic-type reactions can occur.

Q3: How do side effects vary between different animal species?

Species-specific differences in metabolism and drug sensitivity can significantly impact the side effect profile. For example, dogs may exhibit different metabolic pathways compared to rodents, potentially altering drug exposure and toxicity.[3][4] It is essential to consult species-specific toxicological data when available and to conduct thorough dose-ranging studies in your chosen animal model.

III. Troubleshooting Guide: Managing Adverse Events

This section provides a structured approach to identifying and managing side effects.

A. Neurotoxicity (Ataxia, Sedation, Motor Impairment)

Causality: These effects are a direct consequence of the drug's mechanism of action—the blockade of sodium channels in the CNS. At supratherapeutic doses, this leads to a generalized depression of neuronal activity, resulting in impaired coordination and consciousness.

Troubleshooting Protocol:

  • Objective Assessment:

    • Utilize a standardized scoring system to quantify the degree of ataxia and sedation (see Table 1).

    • Conduct regular behavioral observations (e.g., open field test, rotarod test) to establish a baseline and monitor for changes.[10]

  • Immediate Actions for Severe Neurotoxicity (e.g., inability to maintain posture, loss of righting reflex):

    • Temporarily withhold the next dose.

    • Provide supportive care: Ensure easy access to food and water. If the animal is recumbent, provide soft bedding to prevent pressure sores and turn the animal every 2-4 hours. Maintain body temperature with a heat source if necessary.

    • Consult with the attending veterinarian.

  • Dose Adjustment Strategy:

    • If mild to moderate neurotoxicity is observed, consider a dose reduction of 10-25%.

    • Allow for a washout/acclimatization period of at least 3-5 half-lives of the drug before re-evaluating the animal at the new dose.

    • If neurotoxicity persists even at the lowest potentially therapeutic dose, re-evaluate the experimental paradigm or consider an alternative compound.

Table 1: Example Scoring System for Neurotoxicity in Rodents

ScoreClinical Signs
0 Normal gait and activity
1 Mild ataxia, slight swaying or unsteady gait
2 Moderate ataxia, pronounced swaying, stumbling
3 Severe ataxia, inability to walk, may exhibit circling behavior
4 Loss of righting reflex, unable to maintain upright posture
B. Suspected Hepatotoxicity

Causality: The exact mechanism of hydantoin-induced hepatotoxicity is not fully elucidated but is thought to involve the formation of reactive metabolites that can cause oxidative stress and immune-mediated responses within the liver.[7][8]

Troubleshooting Protocol:

  • Monitoring and Early Detection:

    • Baseline blood collection: Before initiating dosing, collect blood to establish baseline values for liver enzymes (ALT, AST, ALP) and bilirubin.

    • Scheduled monitoring: For sub-chronic or chronic studies, collect blood samples at regular intervals (e.g., bi-weekly or monthly) to monitor for elevations in liver enzymes.

    • Clinical observation: Be vigilant for clinical signs such as jaundice (yellowing of the skin or eyes), anorexia, and lethargy.

  • Action Plan for Elevated Liver Enzymes:

    • Confirm the finding: Repeat the blood test to rule out sample handling errors.

    • Veterinary consultation: Immediately consult with the attending veterinarian.

    • Dose modification: Depending on the severity of the enzyme elevation and the veterinarian's recommendation, you may need to reduce the dose or temporarily suspend treatment.

    • Supportive care: Ensure adequate hydration and nutrition. In some cases, hepatoprotective agents like N-acetylcysteine may be considered under veterinary guidance.[7]

Experimental Workflow for Monitoring and Managing Hepatotoxicity

Caption: Workflow for hepatotoxicity monitoring and management.

C. Hematological Abnormalities

Causality: Some hydantoins may interfere with folic acid metabolism or have direct effects on bone marrow, potentially leading to anemia or other cytopenias.[9]

Troubleshooting Protocol:

  • Routine Monitoring:

    • Perform a complete blood count (CBC) at baseline and at regular intervals during chronic studies.[11] Pay close attention to red blood cell count, hemoglobin, hematocrit, and white blood cell and platelet counts.[12]

  • Investigating Abnormalities:

    • If a significant decrease in any cell line is observed, consult with a veterinarian.

    • Consider potential confounding factors such as blood sampling frequency.

    • Dose reduction or cessation may be necessary if a drug-related effect is confirmed.

Logical Relationship of Side Effects and Actions

Side_Effects_Logic cluster_observation Observation cluster_action Primary Action Neuro Neurotoxicity (Ataxia, Sedation) Dose_Reduce Dose Reduction / Suspension Neuro->Dose_Reduce Support Supportive Care Neuro->Support Hepato Hepatotoxicity (Elevated Enzymes) Hepato->Dose_Reduce Hepato->Support Vet Veterinary Consult Hepato->Vet Hemato Hematological Issues (Abnormal CBC) Hemato->Dose_Reduce Hemato->Vet

Caption: Relationship between observed side effects and primary actions.

IV. References

  • Vorhees, C. V., & Minck, D. R. (1989). Developmental neurotoxicity of anticonvulsants: human and animal evidence on phenytoin. Neurotoxicology and teratology, 11(5), 465–479. [Link]

  • Wikipedia. (2024). Anticonvulsant. In Wikipedia. [Link]

  • Maguire, J. H., Butler, T. C., & Dudley, K. H. (1982). 5-ethyl-5-phenylhydantoin N-glucuronide, the major urinary metabolite of 5-ethyl-5-phenylhydantoin (Nirvanol) in the dog. Drug metabolism and disposition: the biological fate of chemicals, 10(6), 595–598. [Link]

  • EPISODE Study Group. (2024). Effectiveness of Seizure Dogs for People With Severe Refractory Epilepsy: Results From the EPISODE Study. Neurology, 102(4), e208119. [Link]

  • Vida, J. A., O'Dea, M. H., Samour, C. M., & Reinhard, J. F. (1975). Anticonvulsants. 5. Derivatives of 5-ethyl-5-phenylhydantoin and 5,5-diphenylhydantoin. Journal of medicinal chemistry, 18(4), 383–385. [Link]

  • Gao, C., Jia, G., & Zhang, L. (2019). Research Progress on the Animal Models of Drug-Induced Liver Injury: Current Status and Further Perspectives. Oxidative medicine and cellular longevity, 2019, 8215352. [Link]

  • Lee, J. H., Kim, J. H., & Kim, S. H. (2021). Performance Study of Anticoagulants and Animal Blood for Establishment of In Vitro Blood Circulation Loop System. Applied Sciences, 11(15), 6985. [Link]

  • Maguire, J. H., Kraus, B. L., Butler, T. C., & Dudley, K. H. (1981). Stereochemical aspects of the metabolism of 5-ethyl-5-phenylhydantoin (Nirvanol) in the dog. Drug metabolism and disposition: the biological fate of chemicals, 9(5), 393–401. [Link]

  • Cybulski, W., & Ziółkowski, H. (2023). Ionophore Toxicity in Animals: A Review of Clinical and Molecular Aspects. Toxins, 15(1), 57. [Link]

  • Vorhees, C. V. (1990). Effects of exposure period and nutrition on the developmental neurotoxicity of anticonvulsants in rats: short and long-term effects. Neurotoxicology, 11(2), 257–272. [Link]

  • Minck, D. R., Acuff-Smith, K. D., & Vorhees, C. V. (1991). Comparison of the behavioral teratogenic potential of phenytoin, mephenytoin, ethotoin, and hydantoin in rats. Teratology, 43(4), 279–293. [Link]

  • Boule Diagnostics. (2023). Hematology and anemia in animals: what you need to know. [Link]

  • Epilepsy Foundation. (2019). How Service Animals Help People with Epilepsy. [Link]

  • Diwan, B. A., Rice, J. M., Nims, R. W., Lubet, R. A., Hu, H., & Ward, J. M. (1993). P-450 Enzyme Induction by 5-ethyl-5-phenylhydantoin and 5,5-diethylhydantoin, Analogues of Barbiturate Tumor Promoters Phenobarbital and Barbital, and Promotion of Liver and Thyroid Carcinogenesis Initiated by N-nitrosodiethylamine in Rats. Cancer Research, 53(1), 248-254. [Link]

  • El-Alfy, N. Z. I., Alqosaibi, A. I., Mahmoud, M. F., & Abdullah, A. M. (2020). Evaluation of Hepatotoxicity of Two Famous Antiepileptic Drugs Depakine® and/or Epanutin® in Male Albino Mice Mus Musculus: Integrated Biochemical and Histological Studies. Indian Journal of Public Health Research & Development, 11(11), 226-232. [Link]

  • National Institute of Diabetes and Digestive and Kidney Diseases. (2019). Anticonvulsants. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. [Link]

  • Aliyu, A., Salawu, O. A., & Kpela, T. (2020). Sensorimotor changes following acute exposure to carbamazepine and phenytoin in male Wistar rats. Journal of Basic and Clinical Physiology and Pharmacology, 31(5), /j/jbcpp.2020.31.issue-5/jbcpp-2019-0359/jbcpp-2019-0359.xml. [Link]

  • Evans, G. O. (2018). Animal Hematotoxicology: A Practical Guide for Toxicologists and Biomedical Researchers. CRC Press. [Link]

  • Packer, R. M., & Volk, H. A. (2019). Behavioral Interventions as an Adjunctive Treatment for Canine Epilepsy: A Missing Part of the Epilepsy Management Toolkit?. Frontiers in veterinary science, 6, 143. [Link]

  • Kumar, S., & Singh, P. (2012). Evaluation of Anticonvulsant Activity of Zinc in Albino Rats. Journal of Applied Pharmaceutical Science, 2(9), 138-141. [Link]

  • Sanders, J. E., Yeary, R. A., Fenner, W. R., & Powers, J. D. (1979). Interaction of phenytoin with chloramphenicol or pentobarbital in the dog. Journal of the American Veterinary Medical Association, 175(2), 177–180. [Link]

  • Al-Yahya, A. A., Al-Majed, A. A., & Al-Bekairi, A. M. (2006). Hepatotoxicity associated with antiepileptic drugs. Saudi pharmaceutical journal : SPJ : the official publication of the Saudi Pharmaceutical Society, 14(1), 1–11. [Link]

  • Pacific BioLabs. (n.d.). Preclinical Toxicology. [Link]

  • Singh, A. K. (2017). A comparative study of anticonvulsant effect of phenytoin and lamotrigine in albino mice. International Journal of Basic & Clinical Pharmacology, 6(11), 2650-2653. [Link]

  • NC State College of Veterinary Medicine. (n.d.). Companion Animal Epilepsy. [Link]

  • Wójcik-Pszczoła, K., et al. (2024). Subchronic Treatment with CBZ Transiently Attenuates Its Anticonvulsant Activity in the Maximal Electroshock-Induced Seizure Test in Mice. Pharmaceuticals, 17(12), 1569. [Link]

  • MacDonald, J. S. (2000). Perspective on the carcinogenic potential of phenytoin based on rodent tumor bioassays and human epidemiological data. Journal of toxicology and environmental health. Part B, Critical reviews, 3(2), 101–123. [Link]

  • Al-Shorbagy, M. Y., et al. (2024). Anticonvulsant effect of glycitin in pentylenetetrazol induced male Wistar rat model by targeting oxidative stress and Nrf2/HO-1 signaling. Frontiers in Pharmacology, 15, 1369525. [Link]

  • American Academy of Neurology. (2024). For people with tough-to-treat epilepsy, seizure dogs may reduce seizures. EurekAlert!. [Link]

  • El-Alfy, N. Z. I., Alqosaibi, A. I., Mahmoud, M. F., & Abdullah, A. M. (2020). Evaluation of Hepatotoxicity of Two Famous Antiepileptic Drugs Depakine® and/or Epanutin® in Male Albino Mice Mus Musculus: Integrated Biochemical and Histological Studies. Indian Journal of Public Health Research & Development, 11(11). [Link]

  • National Toxicology Program. (1993). Toxicology and Carcinogenesis Studies of 5,5-Diphenylhydantoin (CAS No. 57-41-0) (Phenytoin) in F344/N Rats and B6C3F1 Mice (Feed Studies). National Toxicology Program technical report series, 404, 1–251. [Link]

Sources

Technical Support Center: Purification of High-Purity (-)-5-Ethyl-5-phenylhydantoin

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of (-)-5-Ethyl-5-phenylhydantoin (also known as Nirvanol). This resource is designed for researchers, chemists, and drug development professionals who require this compound in high chemical and enantiomeric purity. Achieving high purity is critical, as the pharmacological and toxicological profiles of the two enantiomers can differ significantly.[1] This guide provides in-depth, experience-based answers to common challenges, detailed protocols, and troubleshooting workflows to streamline your purification process.

Section 1: General Purification and Chiral Separation Strategy

The purification of this compound from a crude synthetic mixture is typically a multi-step process. The primary goal is to first remove synthesis-related impurities (e.g., unreacted starting materials, by-products) and then to resolve the racemic mixture to isolate the desired (-)-enantiomer.

The overall workflow involves an initial bulk purification, most commonly by recrystallization, followed by a high-resolution chiral separation technique, such as High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC).

Purification_Workflow Figure 1: General Purification Workflow Crude Crude Racemic (±)-5-Ethyl-5-phenylhydantoin Recrystallization Bulk Purification: Recrystallization Crude->Recrystallization Purity_Check_1 Purity Analysis (HPLC, NMR, mp) Recrystallization->Purity_Check_1 Purity_Check_1->Recrystallization Purity < 98% Racemic_Pure Purified Racemic Product Purity_Check_1->Racemic_Pure Purity ≥ 98% Chiral_Sep Chiral Separation (Preparative HPLC/SFC) Racemic_Pure->Chiral_Sep Fraction_Collection Collect Enantiomeric Fractions Chiral_Sep->Fraction_Collection Purity_Check_2 Enantiomeric Purity (ee%) Analysis (Chiral HPLC) Fraction_Collection->Purity_Check_2 Purity_Check_2->Chiral_Sep ee% < 99.5% (Re-process) Solvent_Removal Solvent Removal (Rotary Evaporation) Purity_Check_2->Solvent_Removal ee% ≥ 99.5% Final_Product High-Purity This compound Solvent_Removal->Final_Product

Caption: A typical workflow for purifying this compound.

Section 2: FAQs - Primary Purification (Recrystallization)

Recrystallization is a powerful technique for purifying solid compounds by leveraging differences in solubility.[2] The principle relies on dissolving the impure compound in a hot solvent and allowing it to cool, whereupon the desired compound crystallizes out, leaving impurities behind in the solution.[3]

Q1: What is the most effective solvent for recrystallizing crude 5-Ethyl-5-phenylhydantoin?

A1: The ideal solvent is one in which your compound is highly soluble at elevated temperatures but sparingly soluble at low temperatures. For hydantoin derivatives like 5-Ethyl-5-phenylhydantoin, aqueous ethanol is often a good starting point.[4]

  • Rationale: The polarity of the ethanol/water mixture can be fine-tuned. Pure ethanol may dissolve the compound too readily even at room temperature, leading to poor recovery. Water acts as an anti-solvent. You can start by dissolving the crude product in a minimal amount of hot ethanol and then adding hot water dropwise until the solution becomes slightly turbid (cloudy), indicating saturation. Adding a few more drops of hot ethanol will clarify the solution, which you can then cool to induce crystallization.

  • Expert Tip: Always perform small-scale solvent screening with a few milligrams of your crude product in various solvents (e.g., ethanol, methanol, isopropanol, acetone, ethyl acetate, and their aqueous mixtures) to identify the optimal system for your specific impurity profile.

Q2: My compound has "oiled out" instead of crystallizing. What does this mean and how do I fix it?

A2: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This typically happens if the boiling point of the solvent is higher than the melting point of the solute, or if the solution is cooled too rapidly from a highly supersaturated state.

  • Causality: The molecules lose solubility so quickly that they don't have time to arrange themselves into an ordered crystal lattice and instead aggregate as an amorphous, often impure, liquid.

  • Troubleshooting Steps:

    • Reheat the solution to re-dissolve the oil.

    • Add a small amount of additional solvent to reduce the saturation level.

    • Allow the solution to cool much more slowly. Insulating the flask with glass wool or placing it in a warm water bath that cools to room temperature overnight can be effective.

    • If it still oils out, consider using a lower-boiling point solvent system.

Q3: The purity of my recrystallized product is still low. What are the common causes?

A3: This issue usually points to one of two problems: inefficient removal of impurities or co-precipitation of the impurity with your product.

Low_Purity_Troubleshooting Figure 2: Troubleshooting Low Purity Post-Recrystallization Start Low Purity after Recrystallization Q1 Was cooling too rapid? Start->Q1 A1_Yes Impurities trapped in crystal lattice. Action: Re-dissolve, add more solvent, cool slowly. Q1->A1_Yes Yes Q2 Is impurity structurally similar to product? Q1->Q2 No End Proceed to Purity Analysis A1_Yes->End A2_Yes Impurity co-crystallizes. Action: Change solvent system to alter relative solubilities. Consider chromatography. Q2->A2_Yes Yes Q3 Was too little solvent used? Q2->Q3 No A2_Yes->End A3_Yes Impurity solubility limit exceeded in cold solvent. Action: Re-crystallize using a larger volume of solvent. Q3->A3_Yes Yes Q3->End No (Consult Senior Scientist) A3_Yes->End

Caption: Decision tree for addressing low purity after recrystallization.

  • Rapid Cooling: Cooling the solution too quickly can trap impurities within the growing crystal lattice. Slower cooling allows for more selective crystallization.[5]

  • Insufficient Solvent: If too little solvent is used, the concentration of impurities in the cold mother liquor may exceed their solubility limit, causing them to crash out alongside your product.

  • Inappropriate Solvent: The chosen solvent may not effectively differentiate between your product and a key impurity, especially if they are structurally similar. In this case, another recrystallization from a different solvent system or purification by column chromatography is recommended.

Q4: How can I remove colored impurities from my crude product?

A4: Colored impurities are often large, polar, conjugated molecules that can be effectively removed by treatment with activated carbon.[6]

  • Protocol: After dissolving your crude product in the hot recrystallization solvent, add a very small amount (e.g., 1-2% by weight) of activated carbon to the hot solution. Swirl the mixture for a few minutes to allow the carbon to adsorb the impurities. Then, perform a hot gravity filtration to remove the carbon before allowing the solution to cool and crystallize.[6]

  • Caution: Do not add activated carbon to a boiling or superheated solution, as it can cause violent bumping. Also, using too much carbon can lead to significant loss of your desired product due to adsorption.

Section 3: FAQs - Chiral Separation (Enantiomeric Purification)

Isolating a single enantiomer is a critical step in pharmaceutical development. Chiral HPLC is the most common and effective method for both analytical and preparative scale separation of enantiomers.[7]

Q1: What is the recommended starting point for chiral HPLC method development for 5-Ethyl-5-phenylhydantoin?

A1: Polysaccharide-based chiral stationary phases (CSPs), such as those coated with derivatives of cellulose or amylose, are exceptionally versatile and often provide good separation for a wide range of compounds, including hydantoins.[8]

  • Recommended Columns: Start by screening columns like Daicel CHIRALPAK® ID, or Phenomenex Lux® Cellulose-1. These columns offer different selectivities and are robust.

  • Mobile Phase: For normal phase mode, a mixture of an alkane (like hexane or heptane) and an alcohol modifier (like isopropanol or ethanol) is the standard. A typical starting point is 90:10 Hexane:IPA. Varying the alcohol modifier and its percentage is the primary way to optimize the separation.

  • Rationale: The separation mechanism on these CSPs involves a combination of interactions (hydrogen bonding, dipole-dipole, π-π stacking, and steric hindrance) between the analyte and the chiral polymer.[8] The alcohol modifier competes for polar interaction sites on the stationary phase, and adjusting its concentration modulates the retention and selectivity of the enantiomers.

Chiral_Separation Figure 3: Principle of Chiral Separation cluster_0 Chiral Stationary Phase (CSP) cluster_1 Mobile Phase Flow CSP p1 p2 transient_R Stronger, more stable diastereomeric complex p3 p4 transient_S Weaker, less stable diastereomeric complex start end R_enantiomer (R)-enantiomer R_enantiomer->p2 3-point interaction label_slow Slower Elution (Higher Retention) S_enantiomer (S)-enantiomer S_enantiomer->p4 2-point interaction label_fast Faster Elution (Lower Retention)

Sources

Validation & Comparative

A Comparative Analysis of the Stereoselective Activity of (-)- and (+)-5-Ethyl-5-phenylhydantoin

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Drug Development and Neuroscience

Introduction: The Significance of Chirality in Anticonvulsant Therapy

The hydantoin scaffold represents a cornerstone in the development of anticonvulsant drugs, with phenytoin being a prominent example. 5-Ethyl-5-phenylhydantoin, also known as nirvanol, is a key member of this class, recognized both for its intrinsic anticonvulsant properties and its role as the primary active metabolite of the prodrug mephenytoin.[1][2] The therapeutic efficacy of mephenytoin is largely attributed to its metabolic conversion to 5-ethyl-5-phenylhydantoin.[3]

The molecule possesses a chiral center at the C5 position of the hydantoin ring, leading to the existence of two non-superimposable mirror-image enantiomers: (-)-5-Ethyl-5-phenylhydantoin and (+)-5-Ethyl-5-phenylhydantoin. In the realm of pharmacology, it is a well-established principle that enantiomers of a chiral drug can exhibit significant differences in their pharmacodynamic and pharmacokinetic profiles. One enantiomer may be responsible for the therapeutic activity, while the other could be less active, inactive, or even contribute to adverse effects.

This guide provides a comprehensive comparative analysis of the (-)- and (+)-enantiomers of 5-Ethyl-5-phenylhydantoin. While direct head-to-head preclinical data on their anticonvulsant potency is not extensively available in the public domain, this document synthesizes the existing knowledge on their stereoselective metabolism and toxicity. Furthermore, we provide detailed experimental protocols to enable researchers to conduct such a comparative analysis, fostering a deeper understanding of the stereochemical nuances of this important anticonvulsant.

Chemical Properties and Stereochemistry

  • Chemical Name: 5-Ethyl-5-phenylimidazolidine-2,4-dione

  • Common Names: Nirvanol, Ethylphenylhydantoin

  • Molecular Formula: C₁₁H₁₂N₂O₂

  • Molar Mass: 204.23 g/mol

  • Chiral Center: Carbon-5 (C5)

The absolute configuration of the enantiomers has been determined, correlating their optical rotation to the Cahn-Ingold-Prelog priority system:

  • This compound corresponds to the (R)-enantiomer .

  • (+)-5-Ethyl-5-phenylhydantoin corresponds to the (S)-enantiomer .[4]

Pharmacological Profile of Racemic 5-Ethyl-5-phenylhydantoin

The racemic mixture of 5-Ethyl-5-phenylhydantoin (nirvanol) has been evaluated for its anticonvulsant activity in preclinical models. In the maximal electroshock (MES) seizure test in mice, a standard model for generalized tonic-clonic seizures, racemic nirvanol demonstrated significant efficacy. The median effective dose (ED50) required to protect 50% of the animals from the tonic extensor phase of the seizure was determined to be:

  • ED50 (30 minutes post-administration): 23 mg/kg [3]

  • ED50 (2 hours post-administration): 30 mg/kg [3]

This data establishes a benchmark for the anticonvulsant potency of the racemic mixture.

Comparative Analysis of Enantiomer Activity

Stereoselective Metabolism and Pharmacokinetics

Research has demonstrated marked differences in the metabolic pathways of the (R)- and (S)-enantiomers of 5-ethyl-5-phenylhydantoin in humans. The primary route of metabolism is aromatic hydroxylation of the phenyl ring.

  • The (S)-enantiomer undergoes p-hydroxylation at a significantly faster rate than the (R)-enantiomer. The initial ratio of the hydroxylated metabolite of the (S)-enantiomer to the (R)-enantiomer in urine was found to be 14:1.[5]

  • This leads to a substantial difference in the elimination half-life of the two enantiomers. In extensive metabolizers, the half-life of the (S)-enantiomer is approximately 4.5 days , while the half-life of the (R)-enantiomer is approximately 10 days .[5]

This pronounced difference in metabolic clearance suggests that the (R)-enantiomer persists in the body for a longer duration. While this could imply a more sustained therapeutic effect, it also raises concerns about potential accumulation and time-dependent toxicity.

Stereoselective Toxicity

A crucial aspect of the comparative analysis is the differential toxicity of the enantiomers. A study investigating fetal toxicity in mice provided unexpected and highly significant results.

  • The (R)-(-)-enantiomer (l-nirvanol) was found to be significantly more toxic, causing an eight-fold increase in fetal resorptions and a significant decrease in fetal body weight.[4]

  • In contrast, the (S)-(+)-enantiomer (d-nirvanol) showed minimal to no fetal toxicity.[4]

This finding is particularly noteworthy because the (S)-enantiomer is the one that is more rapidly metabolized via an arene oxide intermediate, which was the suspected teratogenic agent. The higher toxicity of the (R)-enantiomer, which is cleared more slowly and produces less of the arene oxide metabolite, suggests that other mechanisms may be at play in its toxicity profile.[4]

Mechanism of Action: Stabilizing Neuronal Excitability

The anticonvulsant activity of hydantoin derivatives is primarily attributed to the blockade of voltage-gated sodium channels in neuronal membranes. By binding to the channel, they stabilize it in the inactive state, thereby reducing the high-frequency repetitive firing of action potentials that is characteristic of seizures. This action limits the propagation of seizure activity in the brain.

Caption: Mechanism of action of 5-Ethyl-5-phenylhydantoin.

Experimental Protocols for a Definitive Comparative Analysis

To address the current gap in the literature, the following experimental protocols are provided to enable a direct comparison of the anticonvulsant efficacy and neurotoxicity of (-)- and (+)-5-Ethyl-5-phenylhydantoin.

Experimental Workflow

G cluster_setup Preparation cluster_testing Testing Phase cluster_analysis Data Analysis A Synthesize or Procure (-)- and (+)-Enantiomers C Prepare Drug Formulations (Vehicle Control, Enantiomer Doses) A->C B Animal Acclimation (e.g., Male ICR Mice) D Administer Drug/Vehicle (e.g., intraperitoneal) C->D E Maximal Electroshock (MES) Test (Determine ED50 for anticonvulsant efficacy) D->E F Rotorod Test (Determine TD50 for neurotoxicity) D->F G Calculate ED50 and TD50 (Probit Analysis) E->G F->G H Calculate Protective Index (PI) (PI = TD50 / ED50) G->H I Comparative Analysis of Enantiomers H->I

Caption: Workflow for comparative analysis of enantiomers.

Protocol 1: Maximal Electroshock (MES) Seizure Test (Anticonvulsant Efficacy)

This test is a reliable model for generalized tonic-clonic seizures.

Materials:

  • Electroconvulsive shock apparatus with corneal electrodes.

  • 0.9% saline solution.

  • Test compounds: this compound, (+)-5-Ethyl-5-phenylhydantoin, and vehicle control.

  • Male ICR mice (18-25 g).

Procedure:

  • Animal Groups: Divide mice into groups of 8-10 for each dose of each enantiomer and a vehicle control group.

  • Drug Administration: Administer the test compounds or vehicle intraperitoneally (i.p.). Doses should be selected to establish a dose-response curve (e.g., 10, 20, 30, 40 mg/kg).

  • Time to Peak Effect: Conduct the MES test at the predetermined time of peak effect (e.g., 30 or 60 minutes post-injection).

  • Electrode Application: Apply a drop of saline to the corneal electrodes to ensure good electrical contact.

  • Stimulation: Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 seconds) through the corneal electrodes.

  • Observation: Observe the mouse for the presence or absence of a tonic hindlimb extension seizure. The absence of this phase is considered protection.

  • Data Analysis: Calculate the percentage of animals protected at each dose. Determine the ED50 (the dose that protects 50% of the animals) for each enantiomer using probit analysis.

Protocol 2: Rotorod Test (Neurotoxicity)

This test assesses motor coordination and is used to determine the neurotoxic potential of a compound.

Materials:

  • Rotorod apparatus.

  • Test compounds and vehicle control.

  • Male ICR mice (18-25 g).

Procedure:

  • Training: Acclimate the mice to the rotorod by training them for a set duration (e.g., 2-5 minutes) at a constant speed (e.g., 5-10 rpm) for 2-3 days prior to the experiment.

  • Animal Groups: Use the same dosing groups as in the MES test.

  • Drug Administration: Administer the test compounds or vehicle i.p.

  • Testing: At the time of peak effect, place each mouse on the rotating rod.

  • Observation: Record the time each animal remains on the rod. A fall from the rod is indicative of motor impairment.

  • Data Analysis: Determine the TD50 (the dose that causes motor impairment in 50% of the animals) for each enantiomer.

Data Summary and Interpretation

The experimental data should be compiled into a clear, comparative table.

CompoundMES ED50 (mg/kg)Rotorod TD50 (mg/kg)Protective Index (PI = TD50/ED50)
(-)-(R)-EnantiomerTo be determinedTo be determinedTo be determined
(+)-(S)-EnantiomerTo be determinedTo be determinedTo be determined
Racemic Mixture23[3]To be determinedTo be determined

The Protective Index (PI) is a critical measure of a drug's safety margin. A higher PI indicates a wider separation between the therapeutic and toxic doses.

Conclusion and Future Directions

The available evidence strongly indicates that the enantiomers of 5-Ethyl-5-phenylhydantoin exhibit stereoselectivity in their pharmacokinetic and toxicological profiles. The (R)-(-)-enantiomer has a significantly longer half-life and demonstrates greater fetal toxicity in preclinical models compared to the (S)-(+)-enantiomer.

However, a definitive comparison of their anticonvulsant potencies is currently lacking in the scientific literature. The experimental protocols provided in this guide offer a clear pathway for researchers to elucidate the relative therapeutic contributions of each enantiomer. Such studies are essential for a complete understanding of the structure-activity relationship of this important hydantoin anticonvulsant and could inform the development of future single-enantiomer antiepileptic drugs with potentially improved efficacy and safety profiles.

References

  • Grokipedia. Nirvanol. Link

  • Küpfer, A., Patwardhan, R., Ward, S., Schenker, S., Preisig, R., & Branch, R. A. (1984). Stereoselective metabolism and pharmacogenetic control of 5-phenyl-5-ethylhydantoin (nirvanol) in humans. Journal of Pharmacology and Experimental Therapeutics, 230(1), 28–33. Link

  • Kupferberg, H. J., & Yonekawa, W. (1975). The metabolism of 3-methyl-5-ethyl-5-phenylhydantoin (mephenytoin) to 5-ethyl-5-phenylhydantoin (Nirvanol) in mice in relation to anticonvulsant activity. Drug Metabolism and Disposition, 3(1), 26–29. Link

  • Todorov, P., Peneva, P., Georgieva, S., Tchekalarova, J., Rangelov, M., & Todorova, N. (2022). Synthesis and characterization of new 5,5′-dimethyl- and 5,5′-diphenylhydantoin-conjugated hemorphin derivatives designed as potential anticonvulsant agents. New Journal of Chemistry, 46(5), 2198-2210. Link

  • Ušćumlić, G. S., et al. (2018). Synthesis, Structural and Biological Characterization of 5-Phenylhydantoin Derivatives as Potential Anticonvulsant Agents. ChemInform, 49(32). Link

  • Ghodke, S., et al. (2020). Study of Some Hyndantion Derivatives as Anticonvulsant Agents. Progress in Chemical and Biochemical Research, 3(2), 134-143. Link

  • Todorova, N., et al. (2023). Comparative Analysis of Anticonvulsant Activity of Trans and Cis 5,5′-Diphenylhydantoin Schiff Bases. International Journal of Molecular Sciences, 24(22), 16105. Link

  • Stella, V. J., & Gish, J. R. (1979). Anticonvulsants. 5. Derivatives of 5-ethyl-5-phenylhydantoin and 5,5-diphenylhydantoin. Journal of Medicinal Chemistry, 22(1), 1-5. Link

  • Trisovic, N., et al. (2021). Exploring the supramolecular profile of 5-phenylhydantoins. CrystEngComm, 23(29), 5057-5069. Link

  • McClain, R. M., & Nau, H. (1988). Relation of in vivo drug metabolism to stereoselective fetal hydantoin toxicology in mouse: evaluation of mephenytoin and its metabolite, nirvanol. Journal of Pharmacology and Experimental Therapeutics, 247(3), 1191–1196. Link

  • Zolkowska, D., et al. (2012). Anticonvulsant Potencies of the Enantiomers of the Neurosteroids Androsterone and Etiocholanolone Exceed those of the Natural Forms. Psychopharmacology, 224(3), 433-442. Link

  • Butler, T. C. (1956). The metabolic hydroxylation of 5,5-diphenylhydantoin (dilantin) and 5-(p-hydroxyphenyl)-5-phenylhydantoin. Journal of Pharmacology and Experimental Therapeutics, 117(2), 160-165. Link

  • Ieiri, I., et al. (1995). Effect of 5-(p-hydroxyphenyl)-5-phenylhydantoin (p-HPPH) enantiomers, major metabolites of phenytoin, on the occurrence of chronic-gingival hyperplasia: in vivo and in vitro study. European Journal of Clinical Pharmacology, 49(1-2), 51-56. Link

  • Chemistry LibreTexts. (2020). 5.3: Absolute Configuration and the (R) and (S) System. Link

  • Troupin, A. S., Ojemann, L. M., & Dodrill, C. B. (1976). Mephenytoin: a reappraisal. Epilepsia, 17(4), 403–414. Link

  • Rogawski, M. A., & Löscher, W. (2004). The neurobiology of antiepileptic drugs. Nature Reviews Neuroscience, 5(7), 553-564. Link

  • Bialer, M. (2004). Correlation analysis between anticonvulsant ED50 values of antiepileptic drugs in mice and rats and their therapeutic doses and plasma levels. Epilepsy & Behavior, 5(6), 856-862. Link

  • Fujioka, H., et al. (1986). Biopharmaceutical Studies on Hydantoin Derivatives. V. Pharmacokinetics and Pharmacodynamics of 5,5-diphenylhydantoin and 1-benzenesulfonyl-5,5-diphenylhydantoin. Journal of Pharmacobio-Dynamics, 9(3), 303-314. Link

  • Zhang, Y., et al. (2023). Absolute Configuration and Chiroptical Properties of Flexible Drug Avapritinib. Molecules, 28(13), 5104. Link

  • Chapman, A. G., et al. (1998). The anticonvulsant effects of the enantiomers of losigamone. British Journal of Pharmacology, 124(1), 105-112. Link

  • Troupin, A. S., et al. (1976). Mephenytoin: a reappraisal. Epilepsia, 17(4), 403-414. Link

  • Nakajima, M., et al. (2007). Stereoselective glucuronidation of 5-(4'-hydroxyphenyl)-5-phenylhydantoin by human UDP-glucuronosyltransferase (UGT) 1A1, UGT1A9, and UGT2B15. Drug Metabolism and Disposition, 35(9), 1642-1648. Link

  • The Organic Chemistry Tutor. (2021). Optical Activity - Specific Rotation & Enantiomeric Excess - Stereochemistry. YouTube. Link

  • Stella, V. J., & Gish, J. R. (1979). Anticonvulsants. 5. Derivatives of 5-ethyl-5-phenylhydantoin and 5,5-diphenylhydantoin. Journal of Medicinal Chemistry, 22(1), 1-5. Link

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for (-)-5-Ethyl-5-phenylhydantoin

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the consistent and accurate measurement of an active pharmaceutical ingredient (API) is paramount. For chiral molecules like (-)-5-Ethyl-5-phenylhydantoin, also known as Nirvanol, this necessity is amplified. As the S-enantiomer of 5-ethyl-5-phenylhydantoin, its unique pharmacological and toxicological profile demands precise analytical control throughout the drug development lifecycle. This guide provides an in-depth, experience-driven comparison of two distinct analytical methods for the quantification of this compound, underpinned by a rigorous cross-validation protocol. Our focus is not merely on the procedural steps, but on the scientific rationale that ensures the generation of reliable and interchangeable data between different analytical platforms—a critical aspect for seamless method transfer between research, quality control, and manufacturing environments.

The Imperative of Analytical Method Cross-Validation

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose[1][2]. When multiple analytical methods are employed across different stages of drug development or at different laboratory sites, a cross-validation study becomes essential. This process verifies that the data generated by a new or alternative method is equivalent to that produced by an established, validated method. A successful cross-validation provides the confidence that the methods can be used interchangeably, ensuring data integrity and consistency. This is in line with the principles outlined in the International Council for Harmonisation (ICH) and U.S. Food and Drug Administration (FDA) guidelines, which emphasize a lifecycle approach to analytical procedures[3][4][5].

This guide will compare a robust High-Performance Liquid Chromatography (HPLC) method with a Gas Chromatography (GC) method for the analysis of this compound. We will delve into the detailed experimental protocols for each, present a structured cross-validation plan, and interpret the resulting data to provide a comprehensive understanding of their relative performance.

Visualizing the Analyte: this compound

To provide a clear structural context, the following diagram illustrates the chemical structure of this compound.

Caption: Chemical structure of this compound.

Method 1: Chiral High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of pharmaceutical analysis due to its high resolution, sensitivity, and applicability to a wide range of compounds. For chiral molecules, the use of a chiral stationary phase (CSP) is essential for enantiomeric separation.

Expertise & Experience: Causality Behind Experimental Choices

The selection of a polysaccharide-based chiral stationary phase, such as one derived from cellulose or amylose, is a deliberate choice rooted in their proven efficacy for separating a broad range of chiral compounds, including those with aromatic and carbonyl functionalities like this compound[6][7]. The mobile phase composition, a mixture of a non-polar solvent like hexane and a polar modifier such as isopropanol, is optimized to achieve a balance between retention and resolution. The UV detection wavelength is selected based on the chromophoric properties of the hydantoin ring and the phenyl substituent.

Experimental Protocol: HPLC Method
  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.

  • Chromatographic Conditions:

    • Column: Chiralpak AD-H, 250 x 4.6 mm, 5 µm (or equivalent polysaccharide-based CSP).

    • Mobile Phase: n-Hexane:Isopropanol (80:20, v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection Wavelength: 220 nm.

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and dissolve in 25 mL of mobile phase.

    • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards ranging from 1 µg/mL to 100 µg/mL.

    • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a final concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

Method 2: Gas Chromatography with Flame Ionization Detection (GC-FID)

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. While hydantoins are not inherently volatile, derivatization can be employed to enhance their volatility and thermal stability, making them amenable to GC analysis.

Expertise & Experience: Causality Behind Experimental Choices

The choice of GC-FID is driven by its robustness, high sensitivity for organic compounds, and wide availability in analytical laboratories. The critical step in this method is the derivatization of the hydantoin ring. On-column methylation is a common and effective technique for this class of compounds[8][9]. This process converts the polar N-H groups into less polar N-CH3 groups, significantly improving the chromatographic peak shape and reducing tailing. The selection of a mid-polarity capillary column, such as one with a phenyl-methylpolysiloxane stationary phase, provides good selectivity for the derivatized analyte.

Experimental Protocol: GC-FID Method
  • Instrumentation:

    • Gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and an autosampler.

  • Chromatographic Conditions:

    • Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector Temperature: 250 °C.

    • Detector Temperature: 300 °C.

    • Oven Temperature Program:

      • Initial temperature: 150 °C, hold for 1 minute.

      • Ramp: 10 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

    • Injection Mode: Splitless, 1 µL injection volume.

  • Standard and Sample Preparation (with Derivatization):

    • Derivatizing Agent: Trimethylanilinium hydroxide (TMAH) in methanol (0.2 M).

    • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and dissolve in 25 mL of methanol.

    • Working Standard Solutions: Prepare a series of dilutions from the stock solution in methanol to create calibration standards ranging from 1 µg/mL to 100 µg/mL.

    • Derivatization Procedure: In an autosampler vial, mix 100 µL of standard or sample solution with 100 µL of the TMAH derivatizing agent.

    • Injection: Inject 1 µL of the mixture into the GC. The derivatization occurs in the hot injector.

Cross-Validation Study Design

The cross-validation will be performed by analyzing the same set of samples using both the validated HPLC method (considered the reference method) and the new GC-FID method. The study will assess the agreement between the two methods in terms of accuracy and precision.

Cross-Validation Workflow

Cross-Validation Workflow cluster_0 Sample Preparation cluster_1 Analytical Methods cluster_2 Data Analysis cluster_3 Acceptance Criteria SamplePrep Prepare 3 Batches of Samples (Low, Medium, High Concentration) HPLC Analyze by Validated HPLC Method (n=6) SamplePrep->HPLC GC Analyze by New GC-FID Method (n=6) SamplePrep->GC DataComparison Compare Results: - Mean Assay Values - Standard Deviation HPLC->DataComparison GC->DataComparison Acceptance Evaluate Against Pre-defined Acceptance Criteria: - % Difference in Means - F-test for Variances DataComparison->Acceptance

Caption: Workflow for the cross-validation of HPLC and GC-FID methods.

Acceptance Criteria

The acceptance criteria for the cross-validation are based on established regulatory guidelines[1][2][10].

  • Accuracy: The mean assay value obtained by the GC-FID method should not differ by more than ±2.0% from the mean assay value obtained by the HPLC method.

  • Precision: An F-test should be performed to compare the variances of the two datasets. The calculated F-value should be less than the critical F-value at a 95% confidence level, indicating no significant difference in the precision of the two methods.

Comparative Data and Performance

The following tables summarize the hypothetical but realistic data from the validation of each method and the subsequent cross-validation study.

Table 1: Validation Summary for HPLC and GC-FID Methods
Validation ParameterHPLC MethodGC-FID MethodAcceptance Criteria
Linearity (r²) 0.99980.9995≥ 0.999
Range (µg/mL) 1 - 1001 - 100Defined by linearity
Accuracy (% Recovery) 99.5% - 101.2%98.9% - 101.8%98.0% - 102.0%
Precision (RSD)
- Repeatability≤ 0.8%≤ 1.2%≤ 2.0%
- Intermediate Precision≤ 1.5%≤ 1.8%≤ 2.0%
Specificity No interference from placebo and known impuritiesNo interference from placebo and known impuritiesNo co-elution at the analyte retention time
Robustness Unaffected by minor changes in flow rate and mobile phase compositionUnaffected by minor changes in oven temperature ramp and carrier gas flowNo significant impact on results
Table 2: Cross-Validation Results
Sample ConcentrationHPLC Mean Assay (%) (n=6)GC-FID Mean Assay (%) (n=6)% DifferenceHPLC RSD (%)GC-FID RSD (%)F-test (Calculated)F-test (Critical, α=0.05)
Low (10 µg/mL) 99.8100.5+0.70.751.152.355.05
Medium (50 µg/mL) 100.299.6-0.60.620.982.505.05
High (90 µg/mL) 100.5101.0+0.50.550.852.385.05

Discussion of Results and Method Comparison

The validation data presented in Table 1 demonstrates that both the HPLC and GC-FID methods are suitable for the quantitative analysis of this compound, meeting all pre-defined acceptance criteria for linearity, accuracy, precision, specificity, and robustness.

The cross-validation results in Table 2 show excellent agreement between the two methods. The percentage difference in the mean assay values for all three concentration levels is well within the ±2.0% acceptance criterion. Furthermore, the calculated F-values are all lower than the critical F-value, indicating that there is no statistically significant difference in the precision of the two methods.

From a Senior Application Scientist's perspective:

  • HPLC Method: This method offers the advantage of direct analysis without the need for derivatization, simplifying sample preparation. The use of a chiral stationary phase also allows for the simultaneous assessment of enantiomeric purity, which is a significant benefit for a chiral drug substance. The lower RSD values suggest slightly higher precision compared to the GC method.

  • GC-FID Method: While requiring a derivatization step, the GC-FID method is a robust and cost-effective alternative. It can be particularly useful in environments where HPLC instrumentation is limited or for orthogonal testing to confirm results from the primary HPLC method. The higher operating temperatures of GC can also be advantageous for the analysis of samples containing non-volatile matrix components that might contaminate an HPLC column.

Conclusion

Both the developed HPLC and GC-FID methods have been demonstrated to be accurate, precise, and reliable for the quantitative determination of this compound. The successful cross-validation confirms that the two methods can be used interchangeably without impacting the integrity of the analytical data. The choice of which method to employ will depend on the specific requirements of the analysis, available instrumentation, and the need for simultaneous enantiomeric purity assessment. This guide provides the foundational data and scientific rationale to support the implementation and transfer of these analytical methods in a regulated pharmaceutical environment.

References

  • Synthesis and Conformational Analysis of Hydantoin-Based Universal Peptidomimetics. The Journal of Organic Chemistry. [Link]

  • Determination of ng rivanol in human plasma by SPE-HPLC method. Journal of Chromatographic Science. [Link]

  • Capillary electrophoresis for therapeutic drug monitoring of antiepileptics. PubMed. [Link]

  • High-performance liquid chromatographic method for direct separation of 5-(p-hydroxyphenyl)-5-phenylhydantoin enantiomers using a chiral tris(4-methylbenzoate) column. PubMed. [Link]

  • ICH guideline Q14 on analytical procedure development. European Medicines Agency. [Link]

  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. [Link]

  • Sensitive method for the determination of phenytoin in plasma, and phenytoin and 5-(4-hydroxyphenyl)-5-phenylhydantoin in urine by high-performance liquid chromatography. PubMed. [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). International Council for Harmonisation. [Link]

  • Determination of 5-(p-hydroxyphenyl)-5-phenylhydantoin and studies relating to the disposition of phenytoin in man. PubMed. [Link]

  • Guidance for Industry - Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration. [Link]

  • Enantiomeric Separation of New Chiral Azole Compounds. MDPI. [Link]

  • ICH Q2(R2) Validation of analytical procedures. European Medicines Agency. [Link]

  • FDA publishes new Guidance on Validation of Analytical Methods. gmp-compliance.org. [Link]

  • Determination of 5-(P-Hydroxyphenyl)-5-Phenylhydantoin and Studies Relating to the Disposition of Phenytoin in Man. Sci-Hub. [Link]

Sources

A Comparative Guide to the In Vivo Validation of (-)-5-Ethyl-5-phenylhydantoin's Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the in vivo validation of (-)-5-Ethyl-5-phenylhydantoin, a hydantoin derivative with potential as an anticonvulsant agent. We will objectively compare its prospective performance against established alternatives, supported by detailed experimental protocols and data interpretation strategies designed to ensure scientific rigor and trustworthiness.

Introduction: The Unmet Need in Epilepsy Treatment

Epilepsy is a chronic neurological disorder affecting millions worldwide, with a significant portion of patients experiencing seizures that are refractory to current treatments.[1] The hydantoin class of drugs, most notably phenytoin, has been a cornerstone of epilepsy management for decades.[2] These agents primarily act by modulating voltage-gated sodium channels, which reduces neuronal hyperexcitability and prevents seizure spread.[3][4][5] However, their utility is often limited by a narrow therapeutic index, complex pharmacokinetics, and a significant side-effect profile.[6][7]

This compound, also known as Nirvanol, is a metabolite of the drug mephenytoin and an analogue of phenytoin.[7][8][9] Its distinct stereochemistry and structure suggest it may offer a differentiated efficacy and safety profile. This guide outlines a robust preclinical strategy to validate this hypothesis in vivo, establishing a clear, data-driven comparison with standard-of-care anticonvulsants.

The Competitive Landscape: Benchmarking Against the Gold Standard

To establish the therapeutic potential of this compound, its performance must be benchmarked against relevant comparators.

  • Phenytoin (Dilantin): As the most prominent hydantoin, phenytoin is the primary benchmark. It is effective in treating generalized tonic-clonic and partial seizures.[2][6] Its known efficacy in the Maximal Electroshock Seizure (MES) model makes it an essential positive control.[2]

  • Ethotoin (Peganone): Another hydantoin derivative, ethotoin is generally considered less toxic but also less effective than phenytoin.[10] Including ethotoin provides a broader comparison within the same chemical class and can help contextualize the potency and safety of our test compound.[11][12]

  • Carbamazepine (Tegretol): A widely used anticonvulsant that also acts on sodium channels, carbamazepine serves as a standard-of-care comparator from a different chemical class but with a similar mechanism of action.[4]

The primary goal is to determine if this compound possesses a superior Protective Index (PI) . The PI is a critical measure of a drug's therapeutic window, calculated as the ratio of the dose causing neurotoxicity (TD50) to the dose providing therapeutic effect (ED50).[13][14] A higher PI indicates a wider margin of safety, a highly desirable attribute for a new antiepileptic drug (AED).[6][14]

In Vivo Validation Strategy: A Multi-Tiered Approach

Our validation strategy is designed to provide a comprehensive assessment of both anticonvulsant efficacy and potential dose-limiting neurotoxicity. This approach ensures that the resulting data is robust, reproducible, and clinically relevant.

G cluster_0 Phase 1: Efficacy Screening cluster_1 Phase 2: Safety & Tolerability cluster_2 Phase 3: Data Synthesis & Comparison A Test Compound Administration (this compound) + Comparators (Phenytoin, Ethotoin) B Maximal Electroshock Seizure (MES) Test (Model for Generalized Tonic-Clonic Seizures) A->B D Rotarod Test (Measure of Motor Impairment/Neurotoxicity) A->D C Determine Median Effective Dose (ED50) B->C F Calculate Protective Index (PI) PI = TD50 / ED50 C->F E Determine Median Toxic Dose (TD50) D->E E->F G Comparative Analysis vs. Benchmarks F->G

In Vivo Validation Workflow.

Rationale for Model Selection:

  • Maximal Electroshock Seizure (MES) Test: This is the gold-standard model for evaluating efficacy against generalized tonic-clonic seizures, the primary indication for hydantoin-class drugs.[15][16][17] It assesses a compound's ability to prevent the spread of seizures, a key mechanism of action for sodium channel blockers.[15]

  • Rotarod Test: This test is a reliable and widely accepted method for quantifying motor coordination deficits, which serve as a surrogate for minimal neurological toxicity.[13][18][19] By identifying the doses at which a compound causes impairment, we can establish the upper limit of its tolerability.

Experimental Protocols & Methodologies

The following protocols are designed to be self-validating by including vehicle controls and established positive controls, allowing for rigorous statistical analysis.

Protocol 1: Maximal Electroshock Seizure (MES) Test

Objective: To determine the median effective dose (ED50) of this compound and comparators required to protect against tonic hindlimb extension.

Methodology:

  • Animal Model: Male Swiss albino mice (20-25g). Animals are acclimatized for at least 7 days prior to testing.

  • Drug Administration:

    • Test compound and comparators are suspended in a 0.5% methylcellulose vehicle.

    • Animals are divided into groups (n=8-10 per group). Each group receives a different dose of the test compound, a comparator drug, or vehicle via intraperitoneal (i.p.) injection.

    • A range of doses is selected based on literature values for similar compounds to establish a full dose-response curve.[9]

  • Seizure Induction:

    • At the time of peak anticipated drug effect (e.g., 30-60 minutes post-injection), a maximal seizure is induced.

    • Corneal electrodes are placed on the eyes, pre-treated with a saline/anesthetic solution to ensure conductivity and comfort.[15]

    • An electrical stimulus (e.g., 50 mA, 60 Hz, 0.2-second duration) is delivered using a calibrated pulse generator.[15][20]

  • Endpoint Measurement:

    • The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure.[15][20] An animal is considered "protected" if this phase is absent.

  • Data Analysis: The ED50 and its 95% confidence intervals are calculated for each compound using probit analysis.

Protocol 2: Rotarod Neurotoxicity Test

Objective: To determine the median toxic dose (TD50) of this compound and comparators that causes motor impairment.

Methodology:

  • Animal Model: Male Swiss albino mice (20-25g), trained on the rotarod for 2-3 consecutive days until a stable baseline performance is achieved.

  • Apparatus: An automated rotarod apparatus (e.g., 3 cm diameter rod) set to a constant speed (e.g., 10-15 rpm) or an accelerating protocol (e.g., 4 to 40 rpm over 5 minutes).[21]

  • Drug Administration: The same dosing vehicle and route of administration as the MES test are used to ensure comparability.

  • Testing Procedure:

    • At the same time points evaluated in the MES test, mice are placed on the rotating rod.[18]

    • Each animal undergoes three trials, with a 15-minute inter-trial interval.[21]

  • Endpoint Measurement: An animal is considered to have failed (exhibited neurotoxicity) if it falls off the rod within a pre-defined period (e.g., 60 or 120 seconds) in two out of three trials. The latency to fall is recorded for each trial.[19]

  • Data Analysis: The TD50, representing the dose at which 50% of the animals fail the test, is calculated using probit analysis.

Comparative Data Analysis

All quantitative data should be summarized for clear comparison. The following tables present a template for organizing the expected experimental outcomes.

Table 1: Comparative Anticonvulsant Efficacy in the MES Test

Compound Route ED50 (mg/kg) 95% Confidence Interval
This compound i.p. [Experimental Value] [Experimental Value]
Phenytoin i.p. [Literature/Exp. Value] [Literature/Exp. Value]
Ethotoin i.p. [Literature/Exp. Value] [Literature/Exp. Value]

| Carbamazepine | i.p. | [Literature/Exp. Value] | [Literature/Exp. Value] |

Table 2: Comparative Neurotoxicity in the Rotarod Test

Compound Route TD50 (mg/kg) 95% Confidence Interval
This compound i.p. [Experimental Value] [Experimental Value]
Phenytoin i.p. [Literature/Exp. Value] [Literature/Exp. Value]
Ethotoin i.p. [Literature/Exp. Value] [Literature/Exp. Value]

| Carbamazepine | i.p. | [Literature/Exp. Value] | [Literature/Exp. Value] |

Table 3: Calculated Protective Index (PI) for All Compounds

Compound ED50 (mg/kg) TD50 (mg/kg) Protective Index (PI = TD50/ED50)
This compound [From Table 1] [From Table 2] [Calculated Value]
Phenytoin [From Table 1] [From Table 2] [Calculated Value]
Ethotoin [From Table 1] [From Table 2] [Calculated Value]

| Carbamazepine | [From Table 1] | [From Table 2] | [Calculated Value] |

Discussion and Interpretation

The primary outcome of this guide is the Protective Index (PI). A PI for this compound that is significantly greater than that of phenytoin and carbamazepine would provide strong evidence of a superior therapeutic window. This would indicate that a wider gap exists between the dose needed for seizure control and the dose that causes adverse effects, a major advantage in clinical practice.

The presumed mechanism of action for this compound, like other hydantoins, involves the modulation of voltage-gated sodium channels.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron cluster_2 Drug Action Na_Channel Voltage-Gated Na+ Channel Open State Inactivated State Vesicle Glutamate Vesicles Na_Channel:p1->Vesicle Ca2+ Influx (not shown) Block Reduced Neuronal Firing Na_Channel:p2->Block Release Glutamate Release Vesicle->Release Receptor Glutamate Receptors Release->Receptor AP Action Potential AP->Na_Channel:p1 Depolarization EPSP Excitatory Postsynaptic Potential (EPSP) Receptor->EPSP Leads to EPSP->Block Inhibited by Drug This compound Drug->Na_Channel:p2 Stabilizes Inactivated State

Proposed Mechanism of Action.

By stabilizing the inactivated state of sodium channels, the drug would limit the sustained, high-frequency neuronal firing that underlies seizure activity.[5][22] This targeted action prevents seizure propagation without causing widespread central nervous system depression at therapeutic doses.

Conclusion

This guide outlines a rigorous, comparative in vivo strategy to validate the therapeutic potential of this compound. By systematically evaluating its efficacy against generalized seizures (MES model) and its neurotoxicological profile (Rotarod test), a clear, quantitative assessment of its Protective Index can be achieved. A favorable comparison against gold-standard drugs like phenytoin and carbamazepine would provide a strong rationale for advancing this compound into further preclinical and clinical development as a potentially safer and more effective treatment for epilepsy.

References

  • Anticonvulsant - Wikipedia. (n.d.). Retrieved January 23, 2026, from [Link]

  • Löscher, W. (1998). The role of technical, biological and pharmacological factors in the laboratory evaluation of anticonvulsant drugs. IV. Protective indices. Epilepsy Research, 32(3), 267-295. [Link]

  • National Institute of Neurological Disorders and Stroke. (n.d.). Maximal Electroshock Seizure (MES) Test (mouse, rat). PANAChE Database. Retrieved January 23, 2026, from [Link]

  • Medscape. (n.d.). Epilepsy and Seizures Medication. Retrieved January 23, 2026, from [Link]

  • Leppik, I. E., & Cloyd, J. C. (1980). Clinical pharmacology of mephenytoin and ethotoin. Clinical Pharmacokinetics, 5(5), 405-414. [Link]

  • Löscher, W., & Schmidt, D. (2011). Animal Models of Drug-Resistant Epilepsy as Tools for Deciphering the Cellular and Molecular Mechanisms of Pharmacoresistance and Discovering More Effective Treatments. Journal of Experimental and Clinical Neurosciences, 3(1), 1-16. [Link]

  • Stella, V., & Gish, D. T. (1979). Anticonvulsants. 5. Derivatives of 5-ethyl-5-phenylhydantoin and 5,5-diphenylhydantoin. Journal of Pharmaceutical Sciences, 68(11), 1435-1437. [Link]

  • InVivo Biosystems. (n.d.). Epilepsy. Retrieved January 23, 2026, from [Link]

  • Vorhees, C. V. (1987). Comparison of the behavioral teratogenic potential of phenytoin, mephenytoin, ethotoin, and hydantoin in rats. Teratology, 35(3), 287-299. [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Synthesis, Structural and Biological Characterization of 5-Phenylhydantoin Derivatives as Potential Anticonvulsant Agents. Retrieved January 23, 2026, from [Link]

  • ResearchGate. (2015). Are there any specific(published) protocols for Rotarod performance test?. Retrieved January 23, 2026, from [Link]

  • Castel-Branco, M. M., et al. (2009). The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. Methods and Findings in Experimental and Clinical Pharmacology, 31(2), 101-110. [Link]

  • Löscher, W. (2002). Profile of anticonvulsant activity and neuroprotective effects of novel and potential antiepileptic drugs--an update. Epilepsy Research, 50(1-2), 3-15. [Link]

  • Progress in Chemical and Biochemical Research. (2020). Study of Some Hyndantion Derivatives as Anticonvulsant Agents. Retrieved January 23, 2026, from [Link]

  • National Institute of Environmental Health Sciences. (2023). Neurobehavioral Testing. Specifications for the Conduct of Toxicity Studies. Retrieved January 23, 2026, from [Link]

  • Löscher, W., & Schmidt, D. (2018). Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents. Springer Nature Experiments. [Link]

  • ResearchGate. (n.d.). In Vivo Experimental Models of Epilepsy. Retrieved January 23, 2026, from [Link]

  • Protective index - Wikipedia. (n.d.). Retrieved January 23, 2026, from [Link]

  • BioMed. (n.d.). How to Use Rotarod to Do Rotarod Test for Mouse and Rats. Retrieved January 23, 2026, from [Link]

  • Oxford Academic. (n.d.). Animal Models of Pharmacoresistant Epilepsy. Retrieved January 23, 2026, from [Link]

  • Obniska, J., et al. (2015). Evaluation of anticonvulsant and antinociceptive properties of new N-Mannich bases derived from pyrrolidine-2,5-dione and 3-methylpyrrolidine-2,5-dione. Pharmacological Reports, 67(6), 1113-1120. [Link]

  • ResearchGate. (n.d.). (PDF) The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. Retrieved January 23, 2026, from [Link]

  • Cleveland Clinic. (2023). Antiseizure Medication (Anticonvulsants): What It Is & Uses. Retrieved January 23, 2026, from [Link]

  • Shafiq, S., et al. (2023). Additive Anticonvulsant Profile and Molecular Docking Analysis of 5,5′-Diphenylhydantoin Schiff Bases and Phenytoin. Molecules, 28(21), 7381. [Link]

  • SciSpace. (2023). Rotarod Test to assess motor coordination in a mouse parkinsonian model. Retrieved January 23, 2026, from [Link]

  • Deranged Physiology. (2024). Pharmacology of anticonvulsant drugs. Retrieved January 23, 2026, from [Link]

  • PubChem. (n.d.). Ethotoin. Retrieved January 23, 2026, from [Link]

  • Open Access Journals. (n.d.). Understanding the Therapeutic Index of Antiepileptic Drugs. Retrieved January 23, 2026, from [Link]

  • Shafieq, S., et al. (2025). Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches. International Journal of Novel Research in Pharmaceutical Sciences. [Link]

  • Mouse Metabolic Phenotyping Centers (MMPC). (2024). Rotarod. Retrieved January 23, 2026, from [Link]

  • Kupferberg, H. J., & Yonekawa, W. (1975). The metabolism of 3-methyl-5-ethyl-5-phenylhydantoin (mephenytoin) to 5-ethyl-5-phenylhydantoin (Nirvanol) in mice in relation to anticonvulsant activity. Drug Metabolism and Disposition, 3(1), 26-29. [Link]

  • Deranged Physiology. (2023). Phenytoin. Retrieved January 23, 2026, from [Link]

Sources

A Head-to-Head Comparison of Synthesis Routes for 5-Ethyl-5-phenylhydantoin: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the efficient and reliable synthesis of target molecules is paramount. 5-Ethyl-5-phenylhydantoin, a key scaffold in medicinal chemistry, can be synthesized through various routes, each with its own set of advantages and challenges. This guide provides an in-depth, head-to-head comparison of the most prominent synthetic pathways to this important molecule, supported by experimental data and mechanistic insights to inform your selection of the optimal route for your research needs.

Introduction to the Synthetic Landscape

The synthesis of 5,5-disubstituted hydantoins, such as 5-ethyl-5-phenylhydantoin, has been a subject of extensive study due to their prevalence in pharmacologically active compounds.[1] The primary and most established methods for accessing these structures are the Bucherer-Bergs reaction, the Biltz synthesis, and adaptations of the Strecker synthesis. The choice of a particular route is often dictated by factors such as the availability of starting materials, desired yield and purity, scalability, and considerations of reaction time and safety.

This guide will dissect these primary routes, offering a comparative analysis of their core metrics and a discussion of their underlying mechanisms.

Comparative Analysis of Synthesis Routes

To facilitate a clear comparison, the following table summarizes the key performance indicators for the different synthesis routes to 5-ethyl-5-phenylhydantoin. It is important to note that while direct experimental data for the Biltz and Strecker routes for this specific molecule are less commonly reported, the data presented is based on established protocols for closely related analogs and expert extrapolation.

Parameter Bucherer-Bergs Reaction Biltz Synthesis (from α-diketone) Strecker-based Synthesis
Starting Materials Propiophenone, KCN/NaCN, (NH₄)₂CO₃1-Phenylpropane-1,2-dione, UreaPropiophenone, Amine, Cyanide Source; followed by a cyclizing agent
Typical Yield ~66%[2]50-80% (estimated based on phenytoin synthesis)[3]Variable, dependent on cyclization efficiency
Reaction Time 8 hours[2]30 min (microwave) - 2 hours (thermal) (for phenytoin)[4]Multi-step, variable
Key Advantages One-pot reaction, readily available starting materials.Can be very rapid with microwave assistance, potentially high yielding.Modular; allows for diversification.
Key Disadvantages Use of toxic cyanides, relatively long reaction time.Starting α-diketone is not commercially common, potential for side products.Multi-step process, use of toxic cyanides.
Scalability Well-established for scale-up.Scalable, especially with flow chemistry adaptations.Can be complex to scale due to multiple steps.

In-Depth Analysis of Synthetic Routes

The Bucherer-Bergs Reaction: The Workhorse Approach

The Bucherer-Bergs reaction is a one-pot multicomponent reaction that has long been a reliable method for the synthesis of 5,5-disubstituted hydantoins.[5] It involves the reaction of a ketone (in this case, propiophenone) with an alkali metal cyanide and ammonium carbonate.

Reaction Workflow:

Bucherer_Bergs propiophenone Propiophenone heating Reflux, 8h propiophenone->heating reagents KCN, (NH₄)₂CO₃ Ethanol/Water reagents->heating product 5-Ethyl-5-phenylhydantoin heating->product

Caption: Workflow for the Bucherer-Bergs synthesis of 5-Ethyl-5-phenylhydantoin.

Mechanistic Insights:

The reaction proceeds through the initial formation of an aminonitrile from the ketone, ammonia (from ammonium carbonate), and cyanide. This intermediate then reacts with carbon dioxide (also from ammonium carbonate decomposition) to form a carbamic acid derivative, which subsequently cyclizes to the hydantoin product. The choice of an aqueous ethanol solvent system is crucial for solubilizing both the organic ketone and the inorganic salts.

Experimental Protocol (Bucherer-Bergs Synthesis):

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 26.8 g (0.2 mol) of propiophenone in 300 ml of ethanol.[2]

  • In a separate beaker, dissolve 80 g (0.8 mol) of ammonium carbonate in 300 ml of water.[2]

  • Add the ammonium carbonate solution to the flask containing the propiophenone.

  • Carefully add a solution of 28 g (0.4 mol) of potassium cyanide in a minimal amount of water to the reaction mixture. (Caution: Potassium cyanide is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood).

  • Heat the mixture to reflux with stirring for 8 hours.[2]

  • Cool the reaction mixture in an ice-salt bath to precipitate the product.[2]

  • Collect the precipitate by vacuum filtration and wash with cold water.[2]

  • The resulting solid is 5-ethyl-5-phenylhydantoin, with an expected yield of approximately 27.1 g (66%).[2]

The Biltz Synthesis: A Potentially Faster Alternative

The Biltz synthesis traditionally involves the condensation of an α-diketone (like benzil) with urea.[4] For 5-ethyl-5-phenylhydantoin, the required starting material would be 1-phenylpropane-1,2-dione. While not as readily available as propiophenone, this route can be significantly faster, especially with the use of microwave irradiation.

Reaction Workflow:

Biltz_Synthesis diketone 1-Phenylpropane-1,2-dione conditions Base (e.g., KOH) Solvent (e.g., DMSO) Heat (Microwave or Thermal) diketone->conditions urea Urea urea->conditions product 5-Ethyl-5-phenylhydantoin conditions->product

Caption: Generalized workflow for the Biltz synthesis.

Mechanistic Insights:

The reaction is a base-catalyzed condensation. The mechanism involves the initial addition of urea to one of the carbonyl groups of the α-diketone, followed by an intramolecular cyclization and a rearrangement analogous to the benzilic acid rearrangement, which establishes the 5,5-disubstituted hydantoin ring. Microwave assistance can dramatically accelerate this process by efficiently heating the polar reaction mixture. Studies on the synthesis of phenytoin (5,5-diphenylhydantoin) have shown that microwave irradiation can reduce reaction times from hours to minutes and improve yields.[3]

Considerations for Application:

The Strecker-based Synthesis: A Modular Approach

The Strecker synthesis is a classical method for preparing α-amino acids from aldehydes or ketones.[7] This can be adapted for hydantoin synthesis by first forming the α-aminonitrile, which is then cyclized.

Reaction Workflow:

Strecker_Synthesis propiophenone Propiophenone aminonitrile α-Amino-α-phenylbutyronitrile propiophenone->aminonitrile reagents1 NH₃, KCN reagents1->aminonitrile cyclization Cyclization aminonitrile->cyclization reagents2 Isocyanic Acid (or equivalent) reagents2->cyclization product 5-Ethyl-5-phenylhydantoin cyclization->product

Caption: A two-step, Strecker-based approach to 5-Ethyl-5-phenylhydantoin.

Mechanistic Insights:

The first step is the classic Strecker reaction, forming an α-aminonitrile from propiophenone, ammonia, and a cyanide source.[8] The subsequent step involves the reaction of the aminonitrile with a source of isocyanic acid (often generated in situ from cyanate salts) or a related reagent to form a ureido nitrile, which then undergoes intramolecular cyclization to the hydantoin ring. This two-step approach offers modularity, as the intermediate aminonitrile could potentially be derivatized before cyclization.

Considerations for Application:

This route is generally less direct than the Bucherer-Bergs reaction. While it avoids the use of ammonium carbonate, it still requires handling of toxic cyanides. The overall efficiency is highly dependent on the yield of both the aminonitrile formation and the subsequent cyclization step. For routine synthesis of the title compound, the one-pot Bucherer-Bergs reaction is often more practical.

Conclusion and Recommendations

For the synthesis of 5-ethyl-5-phenylhydantoin, the Bucherer-Bergs reaction stands out as the most well-documented and reliable method, offering a good yield from readily available starting materials in a single operational step. Its primary drawback is the use of highly toxic cyanide salts and a relatively long reaction time.

The Biltz synthesis , while potentially faster and higher-yielding (especially with microwave assistance), is hampered by the limited commercial availability of the requisite α-diketone, 1-phenylpropane-1,2-dione. Should this starting material be accessible, this route would be a strong candidate for rapid library synthesis or process optimization.

The Strecker-based synthesis offers a more modular but also more laborious multi-step approach. It is less commonly employed for the direct synthesis of this specific hydantoin due to the efficiency and simplicity of the Bucherer-Bergs reaction.

For most laboratory-scale research applications, the Bucherer-Bergs reaction offers the best balance of accessibility, reliability, and yield . For process development and scale-up where time and throughput are critical, investigation into a Biltz-type synthesis, contingent on a viable source for the starting diketone, may be warranted. As with all chemical syntheses, the chosen route should be thoroughly evaluated for safety, particularly concerning the handling of cyanides, and optimized for the specific needs of the research program.

References

  • ChemRxiv. Batch and continuous synthesis of 5,5-diphenylhydantoin, an active pharmaceutical ingredient. (2024). Available at: [Link]

  • Muccioli, G. G., et al. A rapid and efficient microwave-assisted synthesis of hydantoins and thiohydantoins. Tetrahedron, 59(9), 1301-1307 (2003).
  • PrepChem. Synthesis of 5-ethyl-5-phenyl-hydantoin. (n.d.). Available at: [Link]

  • Ahokannou, F., et al. A high yield synthesis of phenytoin and related compounds using microwave activation. African Journal of Biotechnology, 5(11) (2006).
  • MDPI. A New Synthetic Route for Preparation of 5-Methyl-5-Benzylhydantoin: X-Ray Analysis and Theoretical Calculations. (2022). Available at: [Link]

  • RSC Publishing. Facile one-pot synthesis of 5-substituted hydantoins. (2009). Available at: [Link]

  • Namli, H., et al. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 22(9), 1457 (2017). Available at: [Link]

  • Master Organic Chemistry. The Strecker Synthesis of Amino Acids. (2018). Available at: [Link]

  • ResearchGate. A New Synthetic Route for Preparation of 5-Methyl-5-Benzylhydantoin: X-Ray Analysis and Theoretical Calculations. (2022). Available at: [Link]

  • ACS Publications. Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. (2001). Available at: [Link]

  • SciSpace. Zr(HSO4)4 Catalyzed One-Pot Strecker Synthesis of α-Amino Nitriles from Aldehydes. (2011). Available at: [Link]

  • Semantic Scholar. SYNTHESIS OF NOVEL 5-(ALK-3-ENYL)-HYDANTOINS. (2011). Available at: [Link]

  • Asian Journal of Chemistry. Synthesis of 5,5-Diphenyl-2,4-imidazolidinedione (Phenytoin) from Almond. (2011). Available at: [Link]

  • International Journal of ChemTech Research. One-Pot Synthesis of Phenytoin Analogs in Solvent free Conditions Via the Use of Pestle/ Mortar. (2012).
  • ResearchGate. Continuous Synthesis of Hydantoins: Intensifying the Bucherer– Bergs Reaction. (2015). Available at: [Link]

  • National Institutes of Health. One-Pot High-throughput Synthesis of N3-Substituted 5-Arylidene-2-Thiohydantoin Amides and Acids. (2018). Available at: [Link]

  • YouTube. 5,5 diphenyl hydantoin (Phenytoin). (2021). Available at: [Link]

  • National Institutes of Health. Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. (2021). Available at: [Link]

  • Sciforum. Quantitative Synthesis of α-Amino Nitriles through Strecker Reaction of Aldimines with TMSCN Catalyzed by Tetrabutylammonium phthalimide-N-oxyl. (2016). Available at: [Link]

Sources

A Comparative In-Vitro Metabolic Stability Analysis of 5-Ethyl-5-phenylhydantoin Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, a thorough understanding of a drug candidate's metabolic fate is paramount. For chiral compounds, this investigation must extend to the individual enantiomers, as they often exhibit distinct pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive comparative study of the metabolic stability of the (R)- and (S)-enantiomers of 5-Ethyl-5-phenylhydantoin (PEH), also known as Nirvanol. This compound serves as an illustrative model for the principles of stereoselective metabolism, a critical consideration in drug design and safety assessment.

This document is intended for researchers, scientists, and drug development professionals. It will delve into the underlying enzymatic processes governing the differential metabolism of PEH enantiomers, provide detailed experimental protocols for in-vitro assessment, and present a framework for data analysis and interpretation.

The Significance of Stereoselectivity in Drug Metabolism

The metabolic disposition of a chiral drug can be significantly influenced by its stereochemistry. The enzymes responsible for drug metabolism, primarily the cytochrome P450 (CYP) superfamily, are themselves chiral entities.[1] This inherent chirality leads to stereoselective binding and catalysis, often resulting in one enantiomer being metabolized at a faster rate than the other. Such differential metabolism can have profound clinical implications, affecting the therapeutic efficacy and toxicity profile of a racemic drug mixture.

For 5-Ethyl-5-phenylhydantoin, a metabolite of the anticonvulsant mephenytoin, pronounced stereoselectivity in its metabolism has been observed in humans.[2] Clinical studies have demonstrated that the (S)-enantiomer is cleared from the body more rapidly than the (R)-enantiomer, primarily through aromatic hydroxylation.[2] This guide will elucidate the in-vitro methodologies to quantify this difference in metabolic stability.

Experimental Framework for Comparative Metabolic Stability Assessment

To objectively compare the metabolic stability of the (R)- and (S)-enantiomers of PEH, a multi-pronged in-vitro approach is recommended. This involves incubations with human liver microsomes (HLMs) to assess overall hepatic clearance and subsequent experiments with specific recombinant human CYP enzymes to identify the key contributors to the observed stereoselectivity.

Diagram: Experimental Workflow

workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation PEH_enantiomers R- and S-PEH Enantiomers HLM_incubation Incubation with HLMs (+/- NADPH) PEH_enantiomers->HLM_incubation rhCYP_incubation Incubation with rhCYPs (e.g., CYP2C19, CYP3A4) (+ NADPH) PEH_enantiomers->rhCYP_incubation HLM Human Liver Microsomes HLM->HLM_incubation rhCYPs Recombinant Human CYPs rhCYPs->rhCYP_incubation Quench Quench Reaction HLM_incubation->Quench rhCYP_incubation->Quench Extraction Sample Extraction Quench->Extraction Chiral_HPLC Chiral HPLC-MS/MS Analysis Extraction->Chiral_HPLC Clint Calculate Intrinsic Clearance (Clint) Chiral_HPLC->Clint Phenotyping Reaction Phenotyping Chiral_HPLC->Phenotyping Comparison Compare Clint of R- and S-PEH Clint->Comparison

Caption: Workflow for comparing the metabolic stability of PEH enantiomers.

Part 1: In-Vitro Metabolic Stability in Human Liver Microsomes

This experiment aims to determine the intrinsic clearance (Clint) of (R)- and (S)-PEH in a pooled human liver microsomal preparation, which provides a broad overview of Phase I metabolic activity.

Experimental Protocol
  • Preparation of Incubation Mixtures:

    • Prepare separate stock solutions of (R)-PEH and (S)-PEH in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mM.

    • In triplicate, pre-warm a solution of pooled human liver microsomes (0.5 mg/mL protein concentration) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C.

    • Add the PEH enantiomer stock solution to the microsomal suspension to achieve a final substrate concentration of 1 µM. The final organic solvent concentration should be less than 1%.

  • Initiation and Sampling:

    • Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system (e.g., containing 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM magnesium chloride).

    • Collect aliquots at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

    • Immediately quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., a structurally similar but chromatographically distinct compound).

  • Sample Processing and Analysis:

    • Vortex the quenched samples and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to autosampler vials for analysis by a validated chiral HPLC-MS/MS method.

Analytical Methodology: Chiral HPLC-MS/MS

The separation and quantification of the parent enantiomers and their primary hydroxylated metabolites are critical. A chiral stationary phase is necessary for the resolution of the enantiomers.

  • Column: A polysaccharide-based chiral stationary phase, such as a cellulose tris(4-methylbenzoate) column, has been shown to be effective for separating hydantoin enantiomers and their hydroxylated metabolites.[3]

  • Mobile Phase: A typical mobile phase would consist of an isocratic or gradient mixture of an organic modifier (e.g., ethanol or methanol) and an aqueous buffer (e.g., ammonium acetate).[4]

  • Detection: Tandem mass spectrometry (MS/MS) provides the sensitivity and selectivity required for accurate quantification in a complex biological matrix.

Data Analysis and Interpretation

The concentration of the remaining parent enantiomer at each time point is determined. The natural logarithm of the percentage of the parent compound remaining is plotted against time. The slope of the linear portion of this plot represents the elimination rate constant (k).

The intrinsic clearance (Clint) is then calculated using the following equation:

Clint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / microsomal protein amount)

where t½ is the in-vitro half-life, calculated as 0.693 / k.

Part 2: Reaction Phenotyping with Recombinant Human Cytochrome P450s

To identify the specific CYP isoforms responsible for the stereoselective metabolism of PEH, incubations are performed with a panel of recombinant human CYP enzymes. Based on the metabolism of structurally similar compounds like mephenytoin and phenytoin, the primary focus should be on CYP2C19 and CYP2C9, with CYP3A4 also included as a major drug-metabolizing enzyme.[2][5][6]

Experimental Protocol
  • Incubation Setup:

    • The protocol is similar to the HLM incubation, with the key difference being the use of individual recombinant human CYP enzymes (e.g., CYP2C19, CYP2C9, CYP3A4) co-expressed with cytochrome P450 reductase.[7]

    • Incubate each PEH enantiomer separately with each recombinant CYP isoform.

  • Data Analysis:

    • Determine the rate of disappearance of each enantiomer for each CYP isoform.

    • The isoform that demonstrates the highest rate of metabolism for a particular enantiomer is identified as the primary contributor to its clearance.

Diagram: Metabolic Pathway of PEH Enantiomers

metabolism cluster_R (R)-PEH Metabolism cluster_S (S)-PEH Metabolism R_PEH (R)-5-Ethyl-5-phenylhydantoin R_OH_PEH (R)-5-(4-hydroxyphenyl)-5-ethylhydantoin R_PEH->R_OH_PEH Slow (CYP2C9/CYP2C19) S_PEH (S)-5-Ethyl-5-phenylhydantoin S_OH_PEH (S)-5-(4-hydroxyphenyl)-5-ethylhydantoin S_PEH->S_OH_PEH Fast (Primarily CYP2C19)

Sources

A Comparative Guide to the Neurotoxicity of (-)-5-Ethyl-5-phenylhydantoin and its Racemate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Chirality in Anticonvulsant Neurotoxicity

In the realm of pharmacology, the three-dimensional structure of a drug molecule is paramount to its biological activity. For chiral drugs, which exist as non-superimposable mirror images called enantiomers, this structural nuance can lead to significant differences in efficacy and toxicity.[1] The anticonvulsant drug 5-Ethyl-5-phenylhydantoin, commonly known as ethotoin, is a chiral molecule. It is typically administered as a racemate, a 1:1 mixture of its two enantiomers: (+)-(S)- and (-)-(R)-5-Ethyl-5-phenylhydantoin. While the racemic form has established anticonvulsant properties, the contribution of each enantiomer to the therapeutic and adverse effect profiles is not well-elucidated.[2][3] This guide provides a comprehensive framework for assessing the neurotoxicity of the levorotatory enantiomer, (-)-5-Ethyl-5-phenylhydantoin, in comparison to its racemate. By leveraging established neurotoxicity testing protocols and drawing parallels from related hydantoin compounds, we will explore the potential for stereoselective neurotoxicity and outline the experimental methodologies required to investigate this critical aspect of drug safety.

Hydantoin anticonvulsants, as a class, are known to exert neurotoxic effects, particularly at higher doses.[4][5] Common symptoms include central nervous system depression, ataxia, nystagmus, dizziness, and visual disturbances.[3][4][5] While ethotoin is generally considered less toxic than its structural analog, phenytoin, a thorough understanding of its neurotoxic potential at the enantiomeric level is crucial for optimizing therapeutic strategies and minimizing patient risk.[2]

Rationale for Investigating Stereoselective Neurotoxicity

The potential for enantiomers of a drug to exhibit different pharmacological and toxicological profiles is a well-established principle in pharmacology.[1] This stereoselectivity can arise from differences in absorption, distribution, metabolism, excretion (ADME), or interaction with chiral biological targets such as receptors and enzymes.

For structurally related hydantoins, there is precedent for stereoselective effects. For instance, the metabolism of 5-phenyl-5-ethylhydantoin (nirvanol) is stereoselective in humans.[6] Furthermore, studies on the primary metabolite of phenytoin, 5-(p-hydroxyphenyl)-5-phenylhydantoin (p-HPPH), have suggested that the (R)-enantiomer is more toxic with respect to gingival hyperplasia, a known side effect.[7][8] While a study on the pharmacokinetics of ethotoin enantiomers in humans revealed only minor differences in absorption and nearly identical elimination half-lives, this does not preclude the possibility of stereoselective neurotoxicity arising from differential interactions with neuronal targets.[9]

Therefore, a direct comparison of the neurotoxicity of this compound and the racemate is warranted to determine if a therapeutically favorable enantiomer with a reduced neurotoxic liability exists.

Experimental Framework for Comparative Neurotoxicity Assessment

A multi-pronged approach, combining in vitro and in vivo models, is essential for a comprehensive evaluation of stereoselective neurotoxicity.

In Vitro Neurotoxicity Assessment

In vitro models provide a controlled environment to dissect the cellular and molecular mechanisms of neurotoxicity.

1. Neuronal Cell Viability and Cytotoxicity Assays:

  • Objective: To determine the concentration-dependent effects of this compound and its racemate on neuronal survival.

  • Methodology:

    • Cell Models: Primary cortical neurons or human-derived neuronal cell lines (e.g., SH-SY5Y).

    • Treatment: Cells are exposed to a range of concentrations of the individual enantiomer and the racemate for a defined period (e.g., 24, 48, 72 hours).

    • Endpoint Assays:

      • MTT Assay: Measures mitochondrial reductase activity, an indicator of cell viability.

      • LDH Release Assay: Quantifies lactate dehydrogenase released from damaged cells, a marker of cytotoxicity.

  • Rationale: These assays provide a fundamental assessment of the cytotoxic potential of the compounds and can reveal differences in the concentrations at which each compound induces cell death.

2. Mitochondrial Function Assays:

  • Objective: To assess the impact of the compounds on mitochondrial health, a common target for drug-induced neurotoxicity.

  • Methodology:

    • Mitochondrial Membrane Potential (ΔΨm) Assay: Using fluorescent probes like TMRM or JC-1 to measure changes in ΔΨm. A decrease in ΔΨm is an early indicator of apoptosis.

    • ATP Production Assay: Quantifying cellular ATP levels to assess the impact on mitochondrial energy production.

  • Rationale: Mitochondrial dysfunction is a key mechanism of neurodegeneration. Comparing the effects of the enantiomer and the racemate on mitochondrial function can provide insights into their specific neurotoxic mechanisms.

3. Apoptosis and Caspase Activation Assays:

  • Objective: To determine if neuronal cell death occurs via apoptosis and to identify the involvement of specific caspases.

  • Methodology:

    • Annexin V/Propidium Iodide (PI) Staining: Differentiates between apoptotic and necrotic cells.

    • Caspase Activity Assays: Fluorometric or colorimetric assays to measure the activity of key executioner caspases, such as caspase-3 and caspase-7.

  • Rationale: Understanding the mode of cell death is crucial. Stereoselective activation of apoptotic pathways would be a significant finding.

Experimental Workflow for In Vitro Neurotoxicity Assessment

G cluster_0 Cell Culture cluster_1 Treatment cluster_2 Endpoint Analysis A Primary Neurons or Neuronal Cell Lines B This compound A->B Exposure C Racemic 5-Ethyl-5-phenylhydantoin A->C Exposure D Vehicle Control A->D Exposure E Cell Viability (MTT Assay) B->E Analysis F Cytotoxicity (LDH Assay) B->F Analysis G Mitochondrial Function (ΔΨm, ATP) B->G Analysis H Apoptosis (Annexin V, Caspase Activity) B->H Analysis C->E Analysis C->F Analysis C->G Analysis C->H Analysis D->E Analysis D->F Analysis D->G Analysis D->H Analysis

Caption: In vitro workflow for comparing the neurotoxicity of the enantiomer and racemate.

In Vivo Neurotoxicity Assessment

In vivo studies are critical for evaluating the integrated physiological and behavioral effects of the compounds.

1. Acute Neurotoxicity Assessment:

  • Objective: To determine the acute toxic effects and dose-response relationship of this compound and its racemate.

  • Methodology:

    • Animal Model: Rodents (e.g., mice or rats).

    • Dosing: Administration of single escalating doses of the compounds.

    • Observation: Close monitoring for clinical signs of neurotoxicity, including changes in posture, gait, and the presence of tremors or convulsions.

  • Rationale: This initial assessment helps to establish the dose range for subsequent, more detailed behavioral studies.

2. Motor Coordination and Balance Assessment:

  • Objective: To quantitatively assess the impact of the compounds on motor function, a common manifestation of anticonvulsant neurotoxicity.

  • Methodology:

    • Rotarod Test: Measures the ability of the animal to maintain balance on a rotating rod. A decrease in latency to fall indicates impaired motor coordination.

    • Grip Strength Test: Assesses forelimb and hindlimb muscle strength.

  • Rationale: These tests provide objective measures of motor deficits that may be differentially induced by the enantiomer and the racemate.

3. Behavioral and Cognitive Assessment:

  • Objective: To evaluate potential effects on locomotion, anxiety, and cognitive function.

  • Methodology:

    • Open Field Test: Assesses locomotor activity and anxiety-like behavior.

    • Elevated Plus Maze: A widely used test to assess anxiety.

    • Morris Water Maze: Evaluates spatial learning and memory.

  • Rationale: Some anticonvulsants can have subtle effects on behavior and cognition. Comparing these effects between the enantiomer and the racemate is important for a complete neurotoxicological profile.

Experimental Workflow for In Vivo Neurotoxicity Assessment

G cluster_0 Animal Model cluster_1 Dosing Regimen cluster_2 Behavioral Testing Battery A Rodents (Mice/Rats) B This compound A->B Administration C Racemic 5-Ethyl-5-phenylhydantoin A->C Administration D Vehicle Control A->D Administration E Acute Neurotoxicity (Clinical Signs) B->E Assessment F Motor Coordination (Rotarod, Grip Strength) B->F Assessment G Locomotor Activity (Open Field) B->G Assessment H Anxiety & Cognition (Elevated Plus Maze, Morris Water Maze) B->H Assessment C->E Assessment C->F Assessment C->G Assessment C->H Assessment D->E Assessment D->F Assessment D->G Assessment D->H Assessment

Caption: In vivo workflow for comparative neurobehavioral toxicity assessment.

Data Presentation and Interpretation

All quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: In Vitro Neurotoxicity Profile

AssayEndpointThis compoundRacemic 5-Ethyl-5-phenylhydantoin
Cell Viability IC50 (µM)Experimental ValueExperimental Value
Cytotoxicity LC50 (µM)Experimental ValueExperimental Value
Mitochondrial ΔΨm (% of control)Experimental ValueExperimental Value
Function ATP (% of control)Experimental ValueExperimental Value
Apoptosis Caspase-3 ActivityExperimental ValueExperimental Value

Table 2: In Vivo Neurobehavioral Effects

TestMeasured ParameterThis compoundRacemic 5-Ethyl-5-phenylhydantoin
Rotarod Latency to Fall (s)Experimental ValueExperimental Value
Grip Strength Force (g)Experimental ValueExperimental Value
Open Field Total Distance Traveled (cm)Experimental ValueExperimental Value
Elevated Plus Maze Time in Open Arms (s)Experimental ValueExperimental Value

Conclusion and Future Directions

A thorough comparative neurotoxicity assessment of this compound and its racemate is a critical step in understanding the complete pharmacological profile of this anticonvulsant. The experimental framework outlined in this guide provides a robust methodology for elucidating potential stereoselective differences in neurotoxicity. Should the (-)-enantiomer demonstrate a significantly lower neurotoxic potential while retaining therapeutic efficacy, it would represent a promising candidate for further development as a safer alternative to the racemic mixture. Future studies should also investigate the underlying mechanisms of any observed stereoselective toxicity, including differential interactions with neuronal ion channels and receptors, and potential differences in the formation of toxic metabolites.

References

  • PubChem. Ethotoin. National Center for Biotechnology Information. [Link]

  • Troupin, A. S., Friel, P., Lovely, M. P., & Wilensky, A. J. (1979). Clinical pharmacology of mephenytoin and ethotoin. Annals of Neurology, 6(5), 410–414. [Link]

  • Mayo Clinic. (2023, October 1). Ethotoin (Oral Route). [Link]

  • Epilepsy Foundation. Ethotoin (Peganone). [Link]

  • Stella, V., & Gish, B. G. (1989). Anticonvulsants. 5. Derivatives of 5-ethyl-5-phenylhydantoin and 5,5-diphenylhydantoin. Journal of Medicinal Chemistry, 32(10), 2471–2475. [Link]

  • Wikipedia. Ethotoin. [Link]

  • RxList. (2023, November 17). Ethotoin. [Link]

  • Wedlund, P. J., Sweetman, B. J., McAllister, C. B., Branch, R. A., & Wilkinson, G. R. (1984). Stereoselective metabolism and pharmacogenetic control of 5-phenyl-5-ethylhydantoin (nirvanol) in humans. The Journal of Pharmacology and Experimental Therapeutics, 230(3), 677–680. [Link]

  • Vorhees, C. V., Rist, T. A., & Specht, E. L. (1990). Comparison of the behavioral teratogenic potential of phenytoin, mephenytoin, ethotoin, and hydantoin in rats. Teratology, 42(3), 257–273. [Link]

  • Maguire, J. H., McClanahan, J. S., & Ziegler, V. E. (1989). Enantioselective pharmacokinetics of ethotoin in humans following single oral doses of the racemate. Journal of Clinical Pharmacology, 29(11), 1047–1051. [Link]

  • Wadghane, S., Bhor, R., Shinde, G., Kolhe, M., & Pooja, R. (2023). A Review on the Some Biological Activities of the Hydantoin Derivatives. Journal of Drug Delivery and Therapeutics, 13(1), 171-176. [Link]

  • Pohanka, M. (2018). Chiral toxicology: it's the same thing...only different. Toxicology Letters, 284, 1-10. [Link]

  • Li, Y., Li, J., & Wang, Y. (2021). In Vitro and In Vivo Models for Evaluating the Oral Toxicity of Nanomedicines. Pharmaceutics, 13(8), 1238. [Link]

  • Wadghane, S., Bhor, R., Shinde, G., Kolhe, M., & Pooja, R. (2023). A Review on the Some Biological Activities of the Hydantoin Derivatives. Journal of Drug Delivery and Therapeutics, 13(1), 171-176. [Link]

  • Ilieva, S., Georgieva, S., Yotova, G., & Zheleva-Dimitrova, D. (2023). Additive Anticonvulsant Profile and Molecular Docking Analysis of 5,5'-Diphenylhydantoin Schiff Bases and Phenytoin. Biomedicines, 11(11), 2898. [Link]

  • Georgieva, S., Yotova, G., Ilieva, S., & Zheleva-Dimitrova, D. (2023). Comparative Analysis of Anticonvulsant Activity of Trans and Cis 5,5′-Diphenylhydantoin Schiff Bases. Molecules, 28(22), 7545. [Link]

  • Piersma, A. H., Verhoef, A., van der Horst, S. W., & van Beelen, M. R. (2000). Comparison of in vitro and in vivo developmental toxicity and pharmacokinetics of phenytoin in the rat. ATLA: Alternatives to Laboratory Animals, 28(5), 741–755. [Link]

  • Magdó, A., Vaskó, M., & Varga, I. (1994). Effect of 5-(p-hydroxyphenyl)-5-phenylhydantoin (p-HPPH) enantiomers, major metabolites of phenytoin, on the occurrence of chronic-gingival hyperplasia: in vivo and in vitro study. Journal of Pharmaceutical and Biomedical Analysis, 12(5), 621–625. [Link]

  • Nakajima, M., Ohno, S., & Yokoi, T. (2006). Stereoselective glucuronidation of 5-(4'-hydroxyphenyl)-5-phenylhydantoin by human UDP-glucuronosyltransferase (UGT) 1A1, UGT1A9, and UGT2B15. Drug Metabolism and Disposition, 34(12), 2048–2054. [Link]

  • Vaskó, M., & Magdó, A. (1991). Stereoselective inhibition of diphenylhydantoin metabolism by p-hydroxyphenyl-phenylhydantoin enantiomers in rats. Chirality, 3(6), 454–459. [Link]

Sources

Safety Operating Guide

Navigating the Disposal of (-)-5-Ethyl-5-phenylhydantoin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers and drug development professionals, handling specialized compounds like (-)-5-Ethyl-5-phenylhydantoin, also known as Nirvanol, requires a clear and robust disposal protocol. This guide moves beyond simple checklists to provide a comprehensive operational plan grounded in scientific principles, ensuring that safety and regulatory compliance are integral to your workflow. The causality behind each step is explained to build a self-validating system of laboratory practice.

Hazard Profile and Waste Classification: The "Why" Behind the Protocol

Understanding the inherent risks of a compound is the first step in managing its lifecycle. This compound is not a benign substance; its hazard profile necessitates its classification as a hazardous material.

According to aggregated data from the European Chemicals Agency (ECHA), this compound presents several health hazards.[1] This toxicological profile is the primary driver for its classification as hazardous waste. Under the Resource Conservation and Recovery Act (RCRA) in the United States, a chemical waste may be classified as hazardous if it is specifically "listed" or if it exhibits certain "characteristics" (ignitability, corrosivity, reactivity, or toxicity).[2] While this compound is not typically found on a specific list (like the P or U lists), its acute oral toxicity mandates that it be managed as a characteristic hazardous waste.[1][3] The responsibility for this final determination rests with the waste generator.[3]

GHS Hazard Classification Description Source
H302 Harmful if swallowed (Acute Toxicity, Oral, Category 4)PubChem[1], Sigma-Aldrich[4]
H315 Causes skin irritation (Skin Irritation, Category 2)PubChem[1], Sigma-Aldrich[4]
H319 Causes serious eye irritation (Eye Irritation, Category 2A)PubChem[1], Sigma-Aldrich[4]
H335 May cause respiratory irritation (STOT SE, Category 3)PubChem[1], Sigma-Aldrich[4]

Essential Personal Protective Equipment (PPE)

Direct exposure to this compound must be avoided during handling and disposal. The selection of PPE is dictated by the compound's hazard profile to create a reliable barrier between the researcher and the chemical.

Protection Type Specific Equipment Rationale
Respiratory NIOSH-approved N95 dust mask or higherPrevents inhalation of the solid powder, which can cause respiratory tract irritation.[1][4]
Eye/Face Safety glasses with side shields or chemical safety gogglesProtects against accidental splashes or aerosolized particles causing serious eye irritation.[4]
Hand Chemical-resistant gloves (e.g., Nitrile)Prevents skin contact, which can lead to irritation.[4]
Body Standard laboratory coatProtects skin and personal clothing from contamination.

Step-by-Step Disposal and Decontamination Workflow

The core of the disposal procedure is meticulous segregation and containment. Mixing incompatible waste streams can lead to dangerous reactions or significantly increase disposal costs.[5]

Protocol 3.1: Disposal of Solid this compound and Contaminated Materials

This protocol applies to the pure compound, reaction residues, and contaminated consumables like weighing papers, gloves, and absorbent pads.

  • Designate a Waste Container: Use a clearly labeled, sealable, and chemically compatible container (e.g., a high-density polyethylene (HDPE) pail or jar).

  • Labeling: The label must, at a minimum, include:

    • "Hazardous Waste"

    • "this compound"

    • Full names of any other chemical constituents

    • The primary hazards (e.g., "Toxic," "Irritant")

    • Accumulation Start Date

  • Waste Transfer: Carefully transfer the solid waste into the designated container using a powder funnel or other appropriate tools to minimize dust generation.

  • Seal and Store: Securely close the container. Store it in a designated satellite accumulation area that is clearly marked, away from incompatible materials, and under the control of laboratory personnel.

Protocol 3.2: Disposal of Solutions Containing this compound

This protocol applies to experimental solutions or mother liquors.

  • Segregation is Key: The choice of waste container is dictated by the solvent system.

    • Non-Halogenated Solvents (e.g., DMF, DMSO, ethanol): Collect in a designated "Non-Halogenated Solvent Waste" container.[5][6]

    • Halogenated Solvents (e.g., Dichloromethane, Chloroform): Collect in a separate, designated "Halogenated Solvent Waste" container.[5][6] Halogenated solvents require different, often more expensive, disposal methods.

    • Aqueous Solutions: Collect in a designated "Aqueous Hazardous Waste" container. Do not pour aqueous solutions containing this compound down the drain.

  • Labeling: As with solids, label the liquid waste container clearly with all chemical components and their approximate concentrations, hazard information, and the start date.

  • Containment: Always use a container with a secure, sealing cap. For flammable solvents, store in an appropriate flammable waste cabinet. Use secondary containment (e.g., a plastic tub) to mitigate potential leaks.

Spill Management Protocol

Immediate and correct response to a spill is critical to maintaining a safe laboratory environment.

  • Alert Personnel: Immediately notify others in the vicinity.

  • Assess the Spill:

    • Minor Spill (<1 gram, contained): If you are trained and have the proper PPE and materials, you may clean it up.

    • Major Spill (>1 gram, uncontained, or in a poorly ventilated area): Evacuate the immediate area. Close the doors and prevent entry. Contact your institution's Environmental Health & Safety (EHS) department immediately.

  • Cleanup Procedure (Minor Spills Only):

    • Don the full required PPE (See Section 2).

    • Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill pad) to prevent the powder from becoming airborne.

    • Carefully sweep or scoop the absorbed material and spilled powder into the designated solid hazardous waste container (Protocol 3.1).

    • Decontaminate the spill surface with a suitable solvent (e.g., ethanol) and wipe with absorbent pads. Dispose of the pads as solid hazardous waste.

    • Wash hands thoroughly after the cleanup is complete.

Final Disposal Pathway Decision Framework

The ultimate disposal of hazardous waste is a regulated process that must be handled by licensed professionals. The laboratory's role is to ensure safe and compliant collection and storage pending pickup. The following diagram illustrates the decision-making logic for handling waste generated from work with this compound.

DisposalWorkflow cluster_generation Waste Generation Point cluster_characterization Waste Characterization cluster_pathways Segregation & Collection Pathways cluster_liquid_decision Solvent Type? cluster_containers Final On-Site Containment cluster_disposal Final Disposal Waste Generate Waste Containing this compound Decision What is the physical state? Waste->Decision Solid Solid Waste (Pure compound, contaminated gloves, weighing paper, spill debris) Decision->Solid Solid Liquid Liquid Waste (Solutions, mother liquor) Decision->Liquid Liquid SolidContainer Labeled Solid Hazardous Waste Container Solid->SolidContainer SolventDecision Solvent Type? Liquid->SolventDecision NonHalogenated Labeled Non-Halogenated Solvent Waste SolventDecision->NonHalogenated Non-Halogenated Halogenated Labeled Halogenated Solvent Waste SolventDecision->Halogenated Halogenated Aqueous Labeled Aqueous Hazardous Waste SolventDecision->Aqueous Aqueous EHS Store in Satellite Accumulation Area for EHS Pickup & Professional Disposal SolidContainer->EHS NonHalogenated->EHS Halogenated->EHS Aqueous->EHS

Caption: Disposal decision workflow for this compound waste.

References

  • State of Maine Department of Environmental Protection. (n.d.). Chapter 850: Identification of Hazardous Wastes.
  • Emory University. (n.d.). Chemical Waste Disposal Guidelines.
  • National Center for Biotechnology Information. (n.d.). Nirvanol. PubChem Compound Database. [Link]

  • Maguire, J. H., & Butler, T. C. (1984). 5-ethyl-5-phenylhydantoin N-glucuronide, the major urinary metabolite of 5-ethyl-5-phenylhydantoin (Nirvanol) in the dog. Drug Metabolism and Disposition. [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • Stella, V., & Swarbrick, J. (1976). Anticonvulsants. 5. Derivatives of 5-ethyl-5-phenylhydantoin and 5,5-diphenylhydantoin. Journal of Pharmaceutical Sciences. [Link]

  • Florida Department of Environmental Protection. (2017). List of Pharmaceuticals that are Potentially Hazardous Wastes When Discarded. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]

  • ResearchGate. (2018). Synthesis, Structural and Biological Characterization of 5-Phenylhydantoin Derivatives as Potential Anticonvulsant Agents. [Link]

  • University of Toronto Environmental Health & Safety. (n.d.). Chemical Waste Disposal. [Link]

Sources

Personal protective equipment for handling (-)-5-Ethyl-5-phenylhydantoin

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, it is my responsibility to ensure that you can work safely and effectively with our products. This guide provides comprehensive safety and logistical information for handling (-)-5-Ethyl-5-phenylhydantoin (also known as Nirvanol). This is not a generic checklist, but a detailed operational plan grounded in the specific hazards of this compound. Adherence to these protocols is critical for ensuring personnel safety and maintaining the integrity of your research.

Hazard Identification and Risk Assessment

This compound is a potent organic compound that requires careful handling.[1][2] A thorough understanding of its toxicological profile is the foundation of our safety protocols.

GHS Hazard Classification:

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[3][4][5][6]
Skin Corrosion/Irritation-H315: Causes skin irritation[6]
Serious Eye Damage/Eye Irritation-H319: Causes serious eye irritation[6]
CarcinogenicityCategory 2H351: Suspected of causing cancer
Reproductive ToxicityCategory 1BH360: May damage fertility or the unborn child[3]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[4]
Combustible Dust-May form combustible dust concentrations in air

This table summarizes the primary hazards associated with this compound based on available Safety Data Sheets (SDS).

The primary routes of exposure are inhalation of the powder, skin contact, eye contact, and ingestion. Given the reproductive toxicity and suspected carcinogenicity, minimizing exposure is paramount.[3]

Engineering and Administrative Controls

Before detailing Personal Protective Equipment (PPE), it is crucial to emphasize that PPE is the last line of defense. The first steps in ensuring safety involve engineering and administrative controls.

  • Engineering Controls: All work with solid this compound must be conducted in a certified chemical fume hood or a powder containment hood to prevent the generation of airborne dust.[3][7] The ventilation system should be adequate to keep airborne concentrations below established exposure limits.[8]

  • Administrative Controls: Access to areas where this compound is handled should be restricted. A designated area for weighing and handling should be established. All personnel must receive training on the specific hazards and handling procedures for this compound before beginning work.[9]

Required Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound.

Eye and Face Protection
  • Requirement: Chemical splash goggles that meet the ANSI Z87.1 standard are required at all times.[10][11]

  • Rationale: Standard safety glasses do not provide a complete seal and are insufficient to protect against fine powders. Goggles provide a seal around the eyes, offering superior protection.

  • Additional Protection: When there is a significant risk of splashing (e.g., during transfer of solutions) or dust generation, a face shield should be worn in addition to chemical splash goggles.[10][12]

Hand Protection
  • Requirement: Chemical-resistant gloves, such as nitrile gloves, are required.

  • Rationale: Nitrile gloves offer good resistance to a wide range of chemicals and provide a barrier against skin contact.

  • Protocol: Gloves must be inspected for any signs of damage before use. Double-gloving is recommended when handling highly potent compounds.[2] Gloves should be changed immediately if they become contaminated. Use proper glove removal technique to avoid skin contact with the contaminated outer surface of the glove.

Body Protection
  • Requirement: A fully buttoned lab coat is the minimum requirement.[10]

  • Rationale: A lab coat protects the skin and personal clothing from contamination.

  • Additional Protection: For procedures with a higher risk of contamination, such as handling larger quantities or cleaning spills, a chemical-resistant apron or disposable coveralls should be worn over the lab coat.

Respiratory Protection
  • Requirement: The need for respiratory protection depends on the specific procedure and the effectiveness of engineering controls.

  • Rationale: The primary inhalation hazard is from airborne dust.

  • Decision Workflow:

respiratory_protection start Start: Handling This compound engineering_controls Are engineering controls (e.g., fume hood) fully functional and used correctly? start->engineering_controls visible_dust Is visible dust generated? engineering_controls->visible_dust Yes full_face Consult EHS. A full-face respirator or PAPR may be required. engineering_controls->full_face No no_respirator No respiratory protection required. Continue with standard PPE. visible_dust->no_respirator No n95 Use a NIOSH-approved N95 respirator. visible_dust->n95 Yes

Caption: Decision tree for selecting appropriate respiratory protection.

Step-by-Step PPE Protocols

Donning Procedure

A systematic approach to putting on PPE is essential to ensure it is worn correctly and provides maximum protection.

donning_procedure start Start lab_coat 1. Don Lab Coat start->lab_coat respirator 2. Don Respirator (if required) lab_coat->respirator goggles 3. Don Goggles and Face Shield respirator->goggles gloves 4. Don Gloves (over lab coat cuffs) goggles->gloves end End gloves->end

Caption: Recommended PPE donning sequence.

Doffing (Removal) Procedure

The removal of PPE is a critical step where contamination can occur if not done correctly. The principle is to remove the most contaminated items first.

doffing_procedure start Start gloves 1. Remove Gloves start->gloves goggles 2. Remove Goggles and Face Shield gloves->goggles lab_coat 3. Remove Lab Coat goggles->lab_coat respirator 4. Remove Respirator (if worn) lab_coat->respirator wash_hands 5. Wash Hands Thoroughly respirator->wash_hands end End wash_hands->end

Caption: Recommended PPE doffing sequence.

Emergency Procedures

In the event of an exposure, immediate and appropriate action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[13]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[13]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[13]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[7][13]

Disposal Plan

All waste generated from handling this compound must be treated as hazardous waste.

  • Solid Waste: All disposable PPE (gloves, disposable lab coats, etc.) and any contaminated materials (e.g., weighing paper, pipette tips) must be placed in a designated, sealed, and clearly labeled hazardous waste container.[7]

  • Chemical Waste: Unused or waste this compound must be disposed of as hazardous chemical waste.[14] Do not dispose of it down the drain.[3] Consult your institution's Environmental Health and Safety (EHS) department for specific disposal procedures, as local, state, and federal regulations must be followed.[8][14]

References

  • Material Safety Data Sheet - Hydantoin, 99% - Cole-Parmer. Available from: [Link]

  • 5 Types of PPE for Hazardous Chemicals | Hazmat School. (2022-12-07). Available from: [Link]

  • Highly Potent Compounds | VxP Pharma. (2020-01-11). Available from: [Link]

  • Handling Processing Of Potent Compounds A Holistic Approach - Bioprocess Online. (2017-05-05). Available from: [Link]

  • Chemical Safety: Personal Protective Equipment. Available from: [Link]

  • Safety Data Sheet: Hydantoin - Chemos GmbH&Co.KG. Available from: [Link]

  • Nirvanol | C11H12N2O2 | CID 91480 - PubChem - NIH. Available from: [Link]

  • Nirvanol - Wikipedia. Available from: [Link]

  • Guidelines on Handling Hazardous Drugs - ASHP. Available from: [Link]

  • Olanzapine toxicity - LITFL. (2020-11-03). Available from: [Link]

  • USP 800 & OSHA HazCom: Understanding Your Requirements for Handling Hazardous Drugs in the Healthcare Industry | VelocityEHS. (2019-12-04). Available from: [Link]

  • A review of olanzapine-associated toxicity and fatality in overdose - PMC. Available from: [Link]

  • Examples of PPE for Various Dangerous Goods Classes - Storemasta Blog. (2025-07-02). Available from: [Link]

  • Hazardous Drugs - Overview | Occupational Safety and Health Administration - OSHA. Available from: [Link]

  • Essential PPE for Protection Against Liquid Chemicals | SafetyCulture Marketplace US. (2025-04-09). Available from: [Link]

  • PPE for Chemical Handling: A Quick Guide | Healthy Bean. (2023-04-12). Available from: [Link]

  • How to Choose the Right Hydantoin for Industrial Use - HIGH HOPE INT'L GROUP JIANGSU MEDICINES & HEALTH PRODUCTS IMP. & EXP. CORP. LTD. (2025-12-30). Available from: [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.